2,4-Dinitrobenzyl bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBJFAWRZSOCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427320 | |
| Record name | 2,4-DINITROBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3013-38-5 | |
| Record name | 2,4-DINITROBENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,4-Dinitrobenzyl bromide chemical properties and structure
An In-depth Technical Guide to 2,4-Dinitrobenzyl Bromide: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DNBB) is a pivotal reagent in modern organic chemistry and biochemical analysis. Characterized by a benzyl bromide core functionalized with two electron-wielding nitro groups, its chemical behavior is dominated by high reactivity towards nucleophiles. This guide offers a comprehensive exploration of its chemical properties, molecular structure, and key applications. We will delve into its mechanistic pathways, provide validated experimental protocols for its use as a derivatizing agent and a photolabile protecting group, and outline essential safety and handling procedures. This document is intended to serve as an authoritative resource for researchers leveraging this versatile compound in synthesis and analysis.
Core Chemical Properties and Molecular Structure
This compound, systematically named 1-(bromomethyl)-2,4-dinitrobenzene, is a pale yellow crystalline solid.[1] Its molecular structure is the foundation of its utility in chemical synthesis. The molecule consists of a benzene ring substituted with a bromomethyl group and two nitro groups at positions 2 and 4.
The strong electron-withdrawing nature of the two nitro groups (-NO₂) significantly reduces the electron density of the aromatic ring. This inductive effect extends to the benzylic carbon, making it highly electrophilic. Consequently, the bromine atom becomes an excellent leaving group, predisposing the compound to rapid nucleophilic substitution reactions. This heightened reactivity is the cornerstone of its function as a powerful alkylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-(bromomethyl)-2,4-dinitrobenzene | [2] |
| CAS Number | 3013-38-5 | [2][3] |
| Molecular Formula | C₇H₅BrN₂O₄ | [3][4] |
| Molecular Weight | 261.03 g/mol | [2][3] |
| Appearance | Pale yellow crystalline solid | [1] |
| Melting Point | 50-52 °C | [1][4] |
| Density | 1.83 g/cm³ | [3][4] |
| Solubility | Soluble in organic solvents like ethanol, diethyl ether, and methanol; slightly soluble in water. | [5] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
Reactivity and Mechanistic Pathways
The primary mode of reactivity for this compound is nucleophilic substitution, typically proceeding through an Sₙ2 mechanism. The electron-deficient benzylic carbon is highly susceptible to attack by a wide range of nucleophiles, including thiols, amines, and carboxylates.
Causality of Reactivity: The presence of the ortho and para nitro groups is critical. They stabilize the transition state of the Sₙ2 reaction by delocalizing the developing negative charge, thereby lowering the activation energy and accelerating the reaction rate compared to unsubstituted benzyl bromide.
Caption: Sₙ2 reaction of this compound with a nucleophile (Nu:⁻).
Core Applications in Research and Development
Derivatizing Agent for Analytical Chemistry
This compound is an excellent derivatizing agent, particularly for thiols (e.g., cysteine, glutathione). The resulting thioether derivatives are highly chromophoric due to the dinitrophenyl group, allowing for sensitive detection using UV-Vis spectroscopy or HPLC with a UV detector.
Experimental Protocol: Derivatization of Thiols for HPLC Analysis
This protocol is a self-validating system as the formation of the brightly colored derivative provides a visual and spectroscopic confirmation of a successful reaction.
-
Reagent Preparation:
-
DNBB Solution: Prepare a 10 mM solution of this compound in acetonitrile.
-
Sample Solution: Dissolve the thiol-containing analyte in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0) to a concentration of approximately 1 mM. The basic pH is crucial as it deprotonates the thiol to the more nucleophilic thiolate anion.
-
-
Derivatization Procedure:
-
In a clean vial, combine 100 µL of the sample solution with 200 µL of the DNBB solution.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The elevated temperature ensures the reaction goes to completion.
-
After incubation, cool the mixture to room temperature.
-
-
Sample Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the cooled reaction mixture directly into an HPLC system equipped with a C18 column and a UV detector set to 254 nm.
-
The derivatized thiol will elute as a distinct, quantifiable peak.
-
Photolabile Protecting Group in Organic Synthesis
The 2,4-dinitrobenzyl group serves as a "photocage," a protecting group that can be removed by irradiation with UV light. This offers a mild and highly specific deprotection strategy, which is orthogonal to many chemical methods. It is particularly valuable in the synthesis of complex molecules where sensitive functional groups must be preserved.
Experimental Workflow: Protection and Deprotection Cycle
The choice of a photolabile group is a key experimental decision when other functional groups in the molecule are sensitive to acidic or basic deprotection conditions.
Caption: General workflow for using 2,4-Dinitrobenzyl as a photolabile protecting group.
Synthesis Overview
This compound is typically synthesized from 2,4-dinitrotoluene. The process involves a free-radical bromination of the methyl group, often initiated by UV light or a radical initiator in the presence of a brominating agent like N-bromosuccinimide (NBS). Another method involves reacting 2,4-dinitrotoluene with bromine and bromic acid under visible light irradiation.[6]
Safety, Handling, and Storage
Trustworthiness in practice begins with safety. this compound is a hazardous chemical and must be handled with extreme care.
-
Hazard Identification: The compound is corrosive and causes severe skin burns and eye damage.[2][7] It is harmful if swallowed, inhaled, or in contact with skin.[8] It is also a suspected mutagen and a lachrymator (a substance that irritates the eyes and causes tears).[7][9]
-
Personal Protective Equipment (PPE): Always use this chemical within a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Handling: Avoid creating dust. Use only non-sparking tools. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] Keep it segregated from incompatible materials such as strong bases, amines, alcohols, and oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations.
References
- 1. This compound [stenutz.eu]
- 2. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmaceutical and chemical intermediates,CAS#:3013-38-5,2,4-二硝基溴苄,this compound [en.chemfish.com]
- 4. This compound|lookchem [lookchem.com]
- 5. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciencemadness.org]
- 6. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Sciencemadness Discussion Board - Preparation of 2,4-dinitrobromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
Synthesis and purification of 2,4-Dinitrobenzyl bromide
An In-depth Technical Guide to the Synthesis and Purification of 2,4-Dinitrobenzyl Bromide
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically detailed framework for the synthesis, purification, and characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the fundamental principles and critical parameters that ensure a successful and safe laboratory outcome.
Introduction and Strategic Importance
This compound is a valuable reagent in organic synthesis, primarily utilized as a potent alkylating agent. The electron-withdrawing nature of the two nitro groups on the aromatic ring makes the benzylic bromine an excellent leaving group, facilitating nucleophilic substitution reactions. Its principal applications include the derivatization of carboxylic acids and phenols for analytical purposes, and as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides a robust, field-proven methodology for its preparation and subsequent purification to a high degree of purity.
Synthesis: Free-Radical Bromination of 2,4-Dinitrotoluene
The most common and efficient route to this compound is through the free-radical bromination of the corresponding 2,4-dinitrotoluene. This reaction selectively targets the benzylic methyl group, leaving the aromatic ring intact.
The Underlying Mechanism: A Free-Radical Chain Reaction
Understanding the reaction mechanism is paramount to controlling the outcome. The process is a classic free-radical chain reaction consisting of three distinct phases: initiation, propagation, and termination.[1][2]
-
Initiation: The reaction is initiated by the homolytic cleavage of molecular bromine (Br₂) into two highly reactive bromine radicals (Br•). This step requires an input of energy, typically in the form of heat or ultraviolet (UV) light.[1][3][4]
Br₂ + energy (hν or Δ) → 2 Br•
-
Propagation: This is the self-sustaining phase of the reaction where the product is formed.
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2,4-dinitrotoluene. This is the rate-determining step and occurs at the benzylic position because the resulting 2,4-dinitrobenzyl radical is stabilized by resonance with the aromatic ring.[2][4]
-
The newly formed 2,4-dinitrobenzyl radical reacts with a molecule of Br₂ to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction.[4]
-
-
Termination: The reaction ceases when two radicals combine, removing the reactive species from the cycle. This can happen in several ways, such as two bromine radicals combining or a bromine radical combining with a benzyl radical.[1][3]
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for benzylic bromination and should be performed with rigorous adherence to safety measures.[5]
Materials and Equipment:
-
Reagents: 2,4-Dinitrotoluene, Liquid Bromine (Br₂), Carbon Tetrachloride (CCl₄) or other suitable inert solvent, Sodium Bicarbonate solution (5%).
-
Apparatus: A three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, heating mantle or oil bath, gas trap (connected to the top of the condenser to neutralize HBr gas byproduct), and a UV lamp (if using photochemical initiation).
Step-by-Step Procedure:
-
Setup: Assemble the apparatus in a certified chemical fume hood.[6][7] Place 2,4-dinitrotoluene into the flask and add the inert solvent (e.g., CCl₄).
-
Initiation: Begin stirring and heat the mixture to reflux. For thermal initiation, the reaction is driven by heat alone. For photochemical initiation, position a UV lamp to irradiate the flask.
-
Bromine Addition: Slowly add a stoichiometric equivalent of liquid bromine from the dropping funnel over a period of 1-2 hours.[5] The reaction is exothermic, and a controlled addition rate is crucial to prevent runaway reactions. The red-brown color of bromine should fade as it is consumed.
-
Reaction Monitoring: Continue heating and stirring after the addition is complete until the evolution of hydrogen bromide (HBr) gas subsides and the color of bromine has disappeared. This typically takes an additional 1-2 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly wash the organic solution with a 5% sodium bicarbonate solution to neutralize any remaining HBr and unreacted bromine.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation of Crude Product: Filter off the drying agent and remove the solvent using a rotary evaporator. The remaining solid is the crude this compound, which will be purified in the next stage.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude this compound.
Purification by Recrystallization
The crude product from the synthesis is rarely pure enough for subsequent applications. Recrystallization is the most effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities.
Principle and Solvent Selection
The ideal recrystallization solvent will dissolve the solute (this compound) completely when hot but only sparingly when cold. Impurities should either be insoluble in the hot solvent or remain dissolved in the cold solvent. For this compound, a non-polar or moderately polar solvent is required. Ligroin (a high-boiling petroleum ether fraction) is an excellent choice documented for similar compounds.[5] Ethanol is another viable option.[8] A small-scale solvent screen is always recommended to determine the optimal solvent or solvent pair.
Detailed Recrystallization Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ligroin) and heat the mixture gently with stirring until it boils. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done rapidly to prevent premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.
-
Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Key Purification and Product Parameters
| Parameter | Value / Description | Source(s) |
| Molecular Formula | C₇H₅BrN₂O₄ | [9][10] |
| Molecular Weight | 261.03 g/mol | [9][10] |
| Appearance | Light yellow to yellow solid | [11] |
| Purification Method | Recrystallization | [5] |
| Recommended Solvent | Ligroin or Ethanol | [5][8] |
| Expected Melting Point | 50-52 °C | [11][12] |
Characterization and Quality Control
Confirming the identity and purity of the final product is a non-negotiable step.
-
Melting Point Analysis: A sharp melting point that matches the literature value (50-52 °C) is a strong indicator of high purity.[11][12] A broad or depressed melting range suggests the presence of impurities.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include:
-
A singlet around 4.8 ppm corresponding to the two benzylic protons (-CH₂Br).
-
A multiplet pattern in the aromatic region (approx. 7.8-8.8 ppm) for the three protons on the dinitrophenyl ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for:
-
Aromatic C-H stretching (~3100 cm⁻¹)
-
Asymmetric and symmetric NO₂ stretching (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively)
-
C-Br stretching (in the fingerprint region, < 800 cm⁻¹)
-
Critical Safety and Handling Protocols
This compound and the reagents used in its synthesis are hazardous. Strict adherence to safety protocols is mandatory.
-
Hazard Profile: this compound is a lachrymator (causes tearing), a skin irritant, and a potential mutagen.[13][14] Avoid inhalation of dust and any contact with skin or eyes.[6][7][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and chemical splash goggles.[6][7] All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors and dust.[7]
-
Handling Bromine: Liquid bromine is extremely corrosive and toxic. Handle only in a fume hood and have a bromine spill kit (containing sodium thiosulfate) readily available.
-
Storage: Store the purified product in a tightly sealed container in a cool, dry, and well-ventilated area.[6][15] Keep it away from incompatible materials such as strong acids and bases.[15]
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. This compound manufacturers and suppliers in india [chemicalbook.com]
- 12. This compound|lookchem [lookchem.com]
- 13. Sciencemadness Discussion Board - Preparation of 2,4-dinitrobromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. fishersci.com [fishersci.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to 2,4-Dinitrobenzyl Bromide: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience in the field has consistently highlighted the pivotal role of well-characterized reagents in the successful execution of complex synthetic and drug development programs. 2,4-Dinitrobenzyl bromide is one such reagent, a compound whose utility is matched by its reactivity, demanding a thorough understanding for its effective and safe application. This guide is born out of the necessity for a consolidated, in-depth resource that moves beyond a simple recitation of properties. It is designed to provide not just the "what" but the "why"—the mechanistic rationale behind its reactivity, the practical considerations for its use in the laboratory, and its strategic application in the synthesis of molecules with biological relevance. The aim is to empower researchers to leverage the unique chemical characteristics of this compound with confidence and precision.
Core Molecular and Physical Characteristics
This compound, with the IUPAC name 1-(bromomethyl)-2,4-dinitrobenzene, is a crystalline solid at room temperature. Its core structure consists of a benzene ring substituted with two nitro groups at positions 2 and 4, and a bromomethyl group at position 1. This specific arrangement of electron-withdrawing nitro groups and a reactive benzylic bromide moiety dictates its distinct chemical behavior.
Identifiers and Molecular Properties
A clear identification of this compound is crucial to avoid confusion with its isomer, 1-bromo-2,4-dinitrobenzene, where the bromine atom is directly attached to the aromatic ring.
| Property | Value | Source |
| IUPAC Name | 1-(bromomethyl)-2,4-dinitrobenzene | --INVALID-LINK-- |
| CAS Number | 3013-38-5 | --INVALID-LINK-- |
| Molecular Formula | C₇H₅BrN₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 261.03 g/mol | --INVALID-LINK-- |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])CBr | --INVALID-LINK-- |
| InChIKey | ZDBJFAWRZSOCMM-UHFFFAOYSA-N | --INVALID-LINK-- |
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in various experimental setups.
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | --INVALID-LINK-- |
| Melting Point | 50-52 °C | --INVALID-LINK-- |
| Boiling Point | 360.3 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |
| Density | 1.83 g/cm³ (Predicted) | --INVALID-LINK-- |
| Vapor Pressure | 4.63E-05 mmHg at 25°C | --INVALID-LINK-- |
| Solubility | Slightly soluble in chloroform and methanol. | --INVALID-LINK-- |
Synthesis and Purification
The primary route for the synthesis of this compound is the radical bromination of 2,4-dinitrotoluene. This reaction leverages the stability of the benzylic radical intermediate, which is enhanced by the presence of the aromatic ring.
Synthetic Protocol: Radical Bromination of 2,4-Dinitrotoluene
This protocol is adapted from established methods for benzylic bromination, such as the synthesis of p-nitrobenzyl bromide, and should be performed by trained personnel in a well-ventilated fume hood due to the hazardous nature of the reagents and products.
Materials:
-
2,4-Dinitrotoluene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Ligroin (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrotoluene in a minimal amount of dry carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the solid NBS, which is denser than the solvent, and the appearance of succinimide, which is less dense and will float.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic by-products.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a product of high purity, which is essential for subsequent applications.
Solvent System:
-
A common solvent for recrystallization is ligroin or a mixture of ethanol and water.[1]
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added to decolorize it.
-
Hot filter the solution to remove any insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or in a desiccator.
Figure 1: General workflow for the synthesis and purification of this compound.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the lability of the bromine atom at the benzylic position. The two electron-withdrawing nitro groups on the aromatic ring play a crucial role in activating the benzylic carbon towards nucleophilic substitution reactions (Sₙ2).
Nucleophilic Substitution Reactions
This compound is an excellent alkylating agent for a wide range of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide ion.
Figure 2: Generalized Sₙ2 reaction mechanism of this compound with a nucleophile.
-
Reactivity with Amines: Primary and secondary amines readily react with this compound to form the corresponding N-alkylated products. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed. The kinetics of similar reactions, such as the reaction of 2,4-dinitrochlorobenzene with anilines, have been studied and often show a dependence on the nucleophilicity of the amine.[2][3][4][5]
-
Reactivity with Thiols: Thiols and thiophenols are excellent nucleophiles and react efficiently with this compound to form thioethers. These reactions are often rapid and can be performed under mild conditions.[2][6] The high reactivity of thiols makes this a valuable transformation in bioconjugation and the synthesis of sulfur-containing heterocycles.
-
Reactivity with Alcohols and Phenols: Alcohols and phenols can also be alkylated by this compound to form ethers, although they are generally less nucleophilic than amines and thiols. The reaction often requires a stronger base to deprotonate the hydroxyl group and generate the more nucleophilic alkoxide or phenoxide.
Spectroscopic Characterization
Accurate characterization of this compound is essential for confirming its identity and purity. The following spectroscopic techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.5-9.0 ppm) due to the strong deshielding effect of the nitro groups. The benzylic protons (CH₂Br) will appear as a singlet further downfield than a typical benzylic CH₂ group, likely in the range of δ 4.5-5.0 ppm, due to the electron-withdrawing effects of the bromine and the dinitrophenyl ring.[7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon. The carbons bearing the nitro groups will be significantly deshielded. The benzylic carbon (CH₂Br) is expected to resonate in the range of δ 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the strong absorption bands of the nitro groups.
-
N-O Asymmetric Stretch: ~1520-1560 cm⁻¹
-
N-O Symmetric Stretch: ~1340-1360 cm⁻¹
-
C-Br Stretch: ~500-600 cm⁻¹
-
Aromatic C-H Stretch: ~3000-3100 cm⁻¹
-
Aromatic C=C Stretch: ~1450-1600 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (261.03 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: Common fragmentation pathways include the loss of the bromine atom to form a stable dinitrobenzyl cation, and the loss of nitro groups.[8][9]
Applications in Research and Drug Development
The high reactivity of this compound makes it a valuable reagent in various areas of chemical synthesis and drug discovery.
Synthesis of Heterocyclic Compounds
The dinitrobenzyl moiety can be incorporated into heterocyclic scaffolds, which are prevalent in many biologically active molecules. The reactive benzyl bromide handle allows for the construction of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of diverse heterocyclic libraries for screening.
Use as a Linker in Bioconjugation
The ability of this compound to react selectively with nucleophilic residues on biomolecules, such as the thiol group of cysteine, makes it a potential linker for bioconjugation. This allows for the attachment of reporter molecules, drugs, or other functionalities to proteins and other biomolecules.[10][11][12]
Role in the Synthesis of Bioactive Molecules
The dinitroaromatic scaffold is found in a number of compounds with interesting biological activities. This compound can serve as a key intermediate in the synthesis of potential therapeutic agents, including antiviral compounds and kinase inhibitors.[12][13]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction.[14]
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][15][16][17][18]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1]
Conclusion
This compound is a versatile and highly reactive reagent with significant applications in organic synthesis and medicinal chemistry. Its utility stems from the presence of a labile benzylic bromide activated by two electron-withdrawing nitro groups. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is paramount for its successful and safe utilization in the laboratory. This guide provides a comprehensive overview to aid researchers in harnessing the full potential of this important chemical entity.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. chegg.com [chegg.com]
- 4. researchgate.net [researchgate.net]
- 5. chegg.com [chegg.com]
- 6. US3296311A - Process for the nuclear bromination of thiophenols - Google Patents [patents.google.com]
- 7. AMMRL: Re: AMMRL: 1H NMR of bromide compounds from John Fowble on 2013-12-09 (Email Archives for December, 2013) [ammrl.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. Design, synthesis, and broad spectrum antiviral activity of 1- -D-ribofuranosyl-1,2,4-triazole-3-carboxamide and related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and antiviral evaluation of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. www1.udel.edu [www1.udel.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. This compound [stenutz.eu]
- 18. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility and stability of 2,4-Dinitrobenzyl bromide
An In-Depth Technical Guide to the Solubility and Stability of 2,4-Dinitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DNBB), with CAS Number 3013-38-5, is a nitroaromatic organic compound characterized by a benzene ring substituted with two nitro groups and a bromomethyl group.[1][2][3] Its molecular formula is C₇H₅BrN₂O₄, and it has a molecular weight of approximately 261.03 g/mol .[1][2][3][4] The presence of the reactive benzylic bromide and the electron-withdrawing nitro groups makes DNBB a valuable, albeit reactive, intermediate in organic synthesis. It serves as a key building block in the development of various compounds, including protecting groups in peptide synthesis and derivatizing agents for analytical chemistry.
However, the very features that make DNBB synthetically useful also dictate its solubility and stability profiles. Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for its safe handling, effective use in reactions, and the development of stable formulations. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by field-proven insights and detailed experimental protocols.
Physicochemical Properties
A foundational understanding of DNBB begins with its core physicochemical properties, which are summarized below. These parameters influence its behavior in different environments and are essential for designing experiments and handling procedures.
| Property | Value | Source(s) |
| CAS Number | 3013-38-5 | [1][2][3][5] |
| Molecular Formula | C₇H₅BrN₂O₄ | [1][2][3] |
| Molecular Weight | 261.03 g/mol | [1][2][3][4] |
| Appearance | Solid | [1] |
| Melting Point | 50-52 °C | [1][6] |
| Boiling Point (Predicted) | 360.3 ± 27.0 °C at 760 mmHg | [1][4] |
| Density (Predicted) | 1.830 ± 0.06 g/cm³ | [1][4] |
| Flash Point | 171.7 °C | [4][6] |
Part 1: Solubility Profile
The solubility of a reagent is a critical factor in determining its utility in various reaction media. It dictates the choice of solvent for synthesis, purification, and analytical characterization. The highly polar nature of the two nitro groups combined with the more covalent character of the bromomethyl-substituted benzene ring results in a nuanced solubility profile.
Qualitative Solubility
Based on available data, this compound is a solid with limited solubility in many common solvents. Its solubility is generally poor in non-polar solvents and modest in polar aprotic and some polar protic solvents.
| Solvent Class | Solvent Example | Qualitative Solubility | Reference(s) |
| Halogenated | Chloroform | Slightly Soluble | [1] |
| Alcohols | Methanol | Slightly Soluble | [1] |
| Aprotic Polar | Acetonitrile | Likely Soluble (Inferred) | |
| Aprotic Polar | Dimethylformamide (DMF) | Likely Soluble (Inferred) | |
| Ethers | Diethyl Ether | Soluble (for related 2,4-Dinitrobromobenzene) | [7] |
| Aqueous | Water | Slightly Soluble (for related 2,4-Dinitrobromobenzene) | [7] |
Note: Solubility for some solvents is inferred based on the behavior of structurally similar compounds and general principles of organic chemistry. Experimental verification is always recommended.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a robust and reproducible experimental method is necessary. The following protocol outlines a standard procedure for determining the solubility of DNBB in a solvent of interest using High-Performance Liquid Chromatography (HPLC) with UV detection.
Objective: To quantify the solubility of this compound in a specific solvent at a defined temperature.
Materials:
-
This compound (DNBB), >98% purity
-
Solvent of interest (e.g., Acetonitrile, HPLC grade)
-
Volumetric flasks, Class A
-
Analytical balance
-
Thermostatic shaker/incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
Methodology:
-
Preparation of Calibration Standards: a. Accurately weigh approximately 10 mg of DNBB and transfer it to a 100 mL volumetric flask. b. Dissolve and dilute to volume with the chosen solvent to create a stock solution of ~100 µg/mL. c. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).
-
HPLC Method Development: a. Develop an isocratic or gradient HPLC method capable of resolving DNBB from any potential impurities or degradants. b. A typical starting point:
- Mobile Phase: 60:40 Acetonitrile:Water
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 254 nm (or λ_max of DNBB)
- Injection Volume: 10 µL c. Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.999.
-
Sample Preparation (Equilibrium Method): a. Add an excess amount of DNBB solid to a vial containing a known volume (e.g., 5 mL) of the solvent. "Excess" means ensuring undissolved solid remains at equilibrium. b. Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 36, 48 hours) until the concentration plateaus. d. After equilibration, allow the suspension to settle for at least 1 hour at the same temperature.
-
Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved micro-particles. c. Dilute the filtered sample with the solvent as necessary to bring its concentration within the range of the calibration curve. d. Inject the diluted sample onto the HPLC system and record the peak area.
-
Calculation: a. Use the calibration curve to determine the concentration of DNBB in the diluted sample. b. Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of DNBB in that solvent at the specified temperature (e.g., in mg/mL or mol/L).
Part 2: Stability Profile
The stability of this compound is a significant concern due to its reactive functional groups. Degradation can lead to loss of potency, formation of impurities, and potential safety hazards. Key factors influencing its stability are temperature, moisture (hydrolysis), light (photolysis), and interaction with other chemical agents.
Thermal Stability
Nitroaromatic compounds, particularly those with activating groups like benzylic halides, can be thermally sensitive. Studies on related nitrobenzyl halides have shown that they can decompose exothermally, sometimes with violent gas evolution.[8] A violent explosion was reported during the drying of o-nitrobenzyl bromide, an isomer of a related compound, highlighting the potential hazards.[8]
-
Mechanism: Thermal decomposition likely proceeds via cleavage of the C-Br bond, which is the weakest bond in the molecule, followed by complex secondary reactions involving the nitro groups.
-
Handling Implications: Avoid heating DNBB, especially in a confined space. Drying operations should be conducted under vacuum at low temperatures. Storage should be in a cool, well-ventilated area away from heat sources.[9][10]
Hydrolytic Stability
The benzylic bromide functionality is susceptible to nucleophilic substitution, particularly by water (hydrolysis). The presence of two strong electron-withdrawing nitro groups on the aromatic ring activates the benzylic carbon towards nucleophilic attack.
-
Mechanism: DNBB will readily hydrolyze in the presence of water or protic solvents like alcohols to form the corresponding 2,4-Dinitrobenzyl alcohol. This reaction is accelerated by the presence of bases. The related compound, 2,4-dinitrochlorobenzene, is known to hydrolyze with aqueous alkali to form 2,4-dinitrophenol, indicating the lability of the halide in this system.[11]
-
Handling Implications: DNBB is moisture-sensitive. It should be stored in tightly sealed containers in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon). Reactions using DNBB should be conducted in anhydrous solvents unless hydrolysis is the intended reaction.
Caption: Proposed hydrolysis pathway of this compound.
Photostability
Nitroaromatic compounds are often photochemically active. While specific photostability data for DNBB is scarce, related compounds like 2-(2',4'-dinitrobenzyl)pyridine are known to be photochromic, undergoing reversible photochemical reactions in sunlight.[12]
-
Mechanism: UV light absorption can promote the molecule to an excited state, potentially leading to C-Br bond homolysis to form radical species or other complex rearrangements.
-
Handling Implications: To ensure chemical integrity, this compound should be protected from light.[13] Storage in amber glass vials or in the dark is strongly recommended.[13]
Chemical Compatibility
Safety Data Sheets consistently highlight incompatibilities with several classes of chemicals.
-
Incompatible Materials: Bases, strong oxidizing agents, alcohols, and amines.[9][14]
-
Rationale:
-
Bases, Alcohols, Amines: These are all nucleophiles that will readily react with the electrophilic benzylic carbon, leading to substitution reactions and degradation of the starting material.
-
Strong Oxidizing Agents: Can react with the molecule, potentially leading to uncontrolled and hazardous reactions.
-
Experimental Protocol for Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying potential degradation products and understanding degradation pathways. This protocol is based on the principles outlined in the ICH guidelines.
Objective: To assess the stability of DNBB under various stress conditions and to develop a stability-indicating analytical method.
Analytical Method: A stability-indicating HPLC method must be used. This is a validated method that can separate, detect, and quantify DNBB in the presence of its degradation products and any other potential impurities. The method described for solubility determination can be adapted by developing a gradient elution to resolve all emergent peaks.
Stress Conditions:
-
Acidic Hydrolysis: a. Prepare a solution of DNBB in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. b. Incubate the solution at a controlled temperature (e.g., 60 °C) for a set period (e.g., 24 hours). c. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, dilute to a suitable concentration, and analyze by HPLC.
-
Basic Hydrolysis: a. Prepare a solution of DNBB and add an equal volume of 0.1 M NaOH. b. Keep the solution at room temperature. Due to the high reactivity, degradation is often rapid. c. Analyze at very short time points (e.g., 0, 5, 15, 30 minutes). Before analysis, neutralize an aliquot with 0.1 M HCl.
-
Neutral Hydrolysis: a. Prepare a solution of DNBB in a mixture of the organic solvent and HPLC-grade water. b. Incubate at 60 °C and analyze at the same time points as the acidic hydrolysis study.
-
Oxidative Degradation: a. Prepare a solution of DNBB and add an equal volume of a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). b. Keep the solution at room temperature and analyze at specified time points (e.g., 0, 4, 8, 24 hours).
-
Thermal Degradation (Solid State): a. Place a small, accurately weighed amount of solid DNBB in an open vial. b. Heat in a calibrated oven at a temperature below its melting point (e.g., 45 °C) for an extended period (e.g., 7 days). c. At specified time points, dissolve a sample of the solid and analyze by HPLC.
-
Photolytic Degradation: a. Prepare a solution of DNBB and place it in a transparent vial inside a photostability chamber. b. Expose the sample to a controlled light source (e.g., consistent with ICH Q1B guidelines). c. Concurrently, run a "dark" control sample (vial wrapped in aluminum foil) under the same temperature conditions. d. Analyze both the exposed and dark control samples at specified time points.
Caption: Experimental workflow for a forced degradation study.
Conclusion and Recommendations
This compound is a reactive chemical intermediate whose utility is intrinsically linked to a thorough understanding of its solubility and stability. Its limited solubility necessitates careful solvent selection, while its susceptibility to thermal, hydrolytic, and photolytic degradation demands stringent handling and storage protocols.
Key Recommendations for Researchers:
-
Solubility: Always perform experimental verification of solubility in the specific solvent system and temperature intended for your application. Do not rely solely on qualitative descriptors.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is corrosive and can cause severe skin burns and eye damage.[9] Handle in a well-ventilated fume hood.[9][13]
-
Storage: Store this compound in a cool, dry, dark, and well-ventilated place in tightly sealed containers.[9][10] Storage under an inert atmosphere is advisable to protect against moisture.
-
Reactions: Use anhydrous solvents and inert atmospheres for reactions where DNBB is the limiting reagent to prevent loss due to hydrolysis. Be mindful of incompatibilities with nucleophilic reagents and solvents (bases, amines, alcohols).
-
Safety: Given the thermal instability of related nitrobenzyl compounds, avoid excessive heating.[8] Perform a thorough risk assessment before scaling up any reaction involving this compound.
By adhering to these principles, researchers can safely and effectively utilize this compound, ensuring the integrity of their experiments and the reliability of their results.
References
- 1. This compound CAS#: 3013-38-5 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmaceutical and chemical intermediates,CAS#:3013-38-5,2,4-二硝基溴苄,this compound [en.chemfish.com]
- 5. This compound | 3013-38-5 [chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Sciencemadness Discussion Board - 2,4 dinitrochlorobenzene and things to do with it - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. fishersci.com [fishersci.com]
2,4-Dinitrobenzyl bromide reaction mechanism with nucleophiles
<_ _ An In-Depth Technical Guide to the Reaction Mechanisms of 2,4-Dinitrobenzyl Bromide with Nucleophiles
Abstract
This technical guide provides a comprehensive examination of the reaction mechanisms of this compound with a variety of nucleophiles. As a versatile electrophile, its reactivity is governed by a delicate interplay of electronic and steric factors, leading to competition between several mechanistic pathways. This document, intended for researchers, scientists, and professionals in drug development, elucidates the core principles of SN2, SNAr, and potential radical-mediated reactions. We will explore the structural features that dictate its reactivity, the influence of nucleophile strength and solvent properties, and provide field-proven experimental protocols for the synthesis and kinetic analysis of these transformations.
Introduction: The Unique Reactivity of this compound
This compound is a bifunctional organic molecule featuring both a benzylic bromide and an aromatic ring heavily substituted with electron-withdrawing nitro groups. This unique structure confers a dual reactivity profile. The benzylic carbon is an excellent electrophilic center for SN2 reactions due to the lability of the bromide leaving group.[1][2] Simultaneously, the two nitro groups, positioned ortho and para to the bromomethyl group, strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4]
Understanding the factors that govern the competition between these pathways is paramount for controlling reaction outcomes and designing synthetic strategies. This guide will dissect the mechanistic intricacies of each pathway, supported by kinetic data and established experimental evidence.
The SN2 Pathway: A Concerted Displacement
The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry where a nucleophile attacks an electrophilic carbon, displacing a leaving group in a single, concerted step.[2][5] In the case of this compound, the primary benzylic carbon is an ideal substrate for this mechanism.
Mechanism of Action
The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the leaving group (bromide).[6] This leads to an inversion of stereochemistry if the carbon is chiral, a phenomenon known as Walden inversion.[1][6] The reaction passes through a high-energy transition state where the carbon is pentacoordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion.[1][2]
The rate of the SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[this compound][Nucleophile].[2][6]
Factors Favoring the SN2 Mechanism
-
Strong Nucleophiles: Potent nucleophiles, such as thiolates, cyanides, and primary amines, readily engage in SN2 reactions.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal for SN2 reactions. They can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive, but do not strongly solvate the nucleophile itself through hydrogen bonding, which would decrease its reactivity.[2][7]
-
Steric Hindrance: The primary nature of the benzylic carbon in this compound presents minimal steric hindrance to the incoming nucleophile, favoring the SN2 pathway over reactions with more hindered electrophiles.[8]
Diagram 1: SN2 Reaction Mechanism
Caption: Concerted SN2 mechanism showing backside attack.
The SNAr Pathway: Addition-Elimination
Nucleophilic Aromatic Substitution (SNAr) is a two-step mechanism common for aryl halides bearing strong electron-withdrawing groups.[4] The nitro groups in this compound strongly activate the aromatic ring for this type of reaction.
Mechanism of Action
The SNAr mechanism proceeds through an addition-elimination sequence:
-
Nucleophilic Addition: The nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group. In the context of this compound, this would typically involve displacement of one of the nitro groups or, less commonly, the bromide if the reaction conditions were to promote aryl halide substitution. However, the primary reaction site is the benzylic carbon. SNAr becomes more relevant for related compounds like 2,4-dinitrochlorobenzene. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is usually the rate-determining step.[9]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.[3]
For SNAr to be efficient, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[4]
Factors Favoring the SNAr Mechanism
-
Strong Electron-Withdrawing Groups: The presence of multiple nitro groups is a key prerequisite.
-
Poor Leaving Groups on the Ring: While bromide is a good leaving group from a benzylic position, on an aromatic ring, its departure is less facile. Halide reactivity in SNAr often follows the trend F > Cl > Br > I, which is the opposite of SN2 reactivity.[4] This is due to the high electronegativity of fluorine stabilizing the intermediate carbanion by an inductive effect.[10]
-
Strong Nucleophiles: As with the SN2 reaction, strong nucleophiles are required.
Kinetic studies on the reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines in acetonitrile have shown that these SNAr reactions can be catalyzed by a second amine molecule.[11]
Diagram 2: SNAr Reaction Mechanism
Caption: Two-step addition-elimination SNAr mechanism.
Radical Mechanisms: An Alternative Pathway
Under certain conditions, particularly with soft nucleophiles and in the presence of light or radical initiators, reactions involving nitroaromatic compounds can proceed through radical or electron-transfer mechanisms. For instance, the reaction of 4-nitrobenzyl bromide with certain bases can lead to the formation of 1,2-bis(4-nitrophenyl)ethane, a product indicative of a radical coupling process.[12]
While less common than the ionic pathways for this compound, the potential for radical intermediates should not be discounted, especially when unexpected products are observed.
Experimental Protocols
General Procedure for the Reaction of this compound with an Amine Nucleophile
This protocol provides a general method for the SN2 reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Nucleophile: Add the amine nucleophile (1.1 eq) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., diisopropylethylamine) may be required to liberate the free amine.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Kinetic Analysis of the Reaction
A kinetic study can be performed to determine the rate law and elucidate the mechanism.
-
Preparation of Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the desired solvent.
-
Reaction Initiation: In a thermostated cuvette, mix the reactant solutions to initiate the reaction.
-
Data Acquisition: Monitor the disappearance of the reactant or the appearance of the product over time using a UV-Vis spectrophotometer at a wavelength where one of the species has a strong absorbance.
-
Data Analysis: Plot the concentration versus time data to determine the order of the reaction with respect to each reactant and calculate the rate constant. For SNAr reactions with amines, upward curving plots of the pseudo-first-order rate constant versus amine concentration can indicate catalysis by a second amine molecule.[11]
Conclusion
The reactivity of this compound with nucleophiles is a rich area of study, showcasing the competition between SN2 and SNAr mechanisms. The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile and the choice of solvent. A thorough understanding of these competing mechanisms is crucial for synthetic chemists to predict and control the outcomes of their reactions, enabling the efficient synthesis of target molecules.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. SN2 Reaction Mechanism [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. iscnagpur.ac.in [iscnagpur.ac.in]
- 11. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Applications of 2,4-Dinitrobenzyl Bromide in Organic Synthesis
Abstract
2,4-Dinitrobenzyl bromide (DNBB) is a highly versatile reagent in modern organic synthesis, primarily recognized for its role as a photolabile protecting group. The strategic placement of two electron-withdrawing nitro groups on the aromatic ring not only activates the benzylic position for nucleophilic substitution but also imparts a unique photosensitivity. This allows for the protection of various functional groups and their subsequent cleavage under mild, light-induced conditions, offering a high degree of orthogonality in complex synthetic routes. Beyond its use in protection chemistry, DNBB serves as a potent derivatizing agent for enhancing the detection of analytes in high-performance liquid chromatography (HPLC) and as a valuable synthetic intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of the core applications of DNBB, detailing the underlying chemical principles, field-proven experimental protocols, and the strategic rationale behind its use for researchers, chemists, and professionals in drug development.
The Cornerstone Application: Photolabile Protection
The most prominent application of this compound is as a photoremovable protecting group (PPG). PPGs offer unparalleled control over chemical reactions, allowing for the deprotection of a specific functional group with spatial and temporal precision using light, thereby avoiding the use of harsh chemical reagents that could compromise sensitive substrates.[1] The 2,4-dinitrobenzyl (DNB) group is particularly effective for protecting alcohols, thiols, carboxylic acids, and amines.
The Mechanism of Photolytic Cleavage
The deprotection of DNB-protected compounds is initiated by irradiation with UV light, typically at wavelengths greater than 300 nm to avoid damage to other parts of the molecule.[1][2] The process is a Norrish Type II-like reaction, proceeding through a well-established intramolecular mechanism:
-
Photoexcitation: The ortho-nitro group absorbs a photon, promoting it to an excited state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a transient aci-nitro intermediate.
-
Rearrangement and Fragmentation: The intermediate undergoes rearrangement, leading to the cleavage of the C-O (or C-S, C-N) bond. This step releases the deprotected functional group (e.g., alcohol) and generates 2,4-dinitrosobenzaldehyde as a byproduct.
The key advantage of this mechanism is its mildness; the reaction proceeds under neutral conditions and often at ambient temperature, preserving the integrity of complex molecules.[2] However, a notable drawback is the formation of the intensely colored 2,4-dinitrosobenzaldehyde byproduct, which can absorb incident light and potentially interfere with the reaction or subsequent purification steps.[2]
Caption: Photolytic cleavage of DNB protecting groups.
Protection of Alcohols and Carboxylic Acids
The introduction of the DNB group is a straightforward nucleophilic substitution reaction. Alcohols are typically deprotonated with a non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide, which then displaces the bromide from DNBB. For carboxylic acids, the carboxylate salt, often formed with a base like cesium carbonate, readily reacts to form the DNB ester.[3]
Quantitative Data on Photoremoval
The efficiency of photodeprotection is quantified by the quantum yield of release (Φ_rel), which represents the number of substrate molecules released per photon absorbed. The DNB group generally exhibits respectable quantum yields, making it a practical choice for synthesis.
| Protected Group | Functional Group | Typical Wavelength (nm) | Quantum Yield (Φ_rel) | Reference |
| DNB-Ether | Alcohol | 350 | ~0.1 - 0.3 | [1][2] |
| DNB-Ester | Carboxylic Acid | 350 | ~0.1 - 0.2 | [3] |
| DNB-Carbamate | Amine | 350 | ~0.05 - 0.15 | [2] |
Experimental Protocol: General Photolytic Deprotection of a DNB-Ether
This protocol provides a generalized procedure. Optimal conditions, including solvent and irradiation time, may vary depending on the specific substrate.
-
Preparation: Dissolve the DNB-protected substrate in a suitable UV-transparent solvent (e.g., dioxane, methanol, or acetonitrile) in a quartz or borosilicate glass reaction vessel. The concentration is typically in the range of 0.01-0.05 M.
-
Degassing (Optional but Recommended): Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Irradiation: While stirring, irradiate the solution using a medium-pressure mercury arc lamp fitted with a filter (e.g., Pyrex) to block wavelengths below 300 nm. The reaction should be maintained at a constant temperature, typically between 15-25 °C, using a cooling bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The appearance of the deprotected product and the disappearance of the starting material will indicate reaction completion. Note the formation of the yellow/brown 2,4-dinitrosobenzaldehyde byproduct.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified using silica gel column chromatography to separate the desired deprotected compound from the nitroso byproduct and any unreacted starting material.
Enhancing Detection: Derivatization for HPLC Analysis
In analytical chemistry, particularly for HPLC, many biologically relevant molecules like fatty acids or amino acids lack a strong native chromophore or fluorophore, making them difficult to detect with standard UV-Vis or fluorescence detectors.[4][5] Derivatization is a technique used to chemically modify such analytes to attach a tag that is easily detectable.[6] this compound is an excellent pre-column derivatizing agent for carboxylic acids due to the high molar absorptivity of the dinitrophenyl group.
Principle and Application
The derivatization reaction involves the esterification of the carboxylic acid with DNBB, typically under basic conditions with the aid of a phase-transfer catalyst like a crown ether to enhance the nucleophilicity of the carboxylate anion.[7] The resulting DNB ester is highly UV-active, allowing for sensitive detection at the picomole level.[7] This method is robust and has been successfully applied to the analysis of various carboxylic acids in complex biological matrices.[4][8]
Caption: General workflow for analyte derivatization.
Experimental Protocol: Derivatization of a Carboxylic Acid for HPLC
-
Reagent Preparation: Prepare a solution of the carboxylic acid sample in a suitable aprotic solvent like acetone or acetonitrile. Prepare a separate solution of this compound (approx. 1.5 equivalents) and a catalyst mixture of potassium carbonate and 18-crown-6 ether in the same solvent.
-
Reaction: Add the DNBB/catalyst solution to the analyte solution. Seal the vial and heat at a controlled temperature (e.g., 30-60 °C) for a specified time (e.g., 20-60 minutes). The optimal time and temperature should be determined empirically.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. The reaction can be quenched by adding a small amount of a protic reagent, such as an aqueous acid, to neutralize the base.
-
Sample Preparation for Injection: Filter the reaction mixture through a 0.45 µm syringe filter to remove particulate matter. Dilute the sample with the HPLC mobile phase to an appropriate concentration for analysis.
-
HPLC Analysis: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18) and detect the derivatized analyte using a UV detector set to the absorbance maximum of the DNB chromophore (typically around 254 nm).
A Versatile Precursor: DNBB as a Synthetic Intermediate
Beyond its roles in protection and derivatization, the electrophilic nature of this compound makes it a valuable building block for more complex molecules. The 2,4-dinitrobenzyl moiety can be introduced into a molecule and subsequently transformed through further reactions.
For example, 2,4-dinitrotoluene, a related precursor, reacts with aldehydes to form alcohols, which can be oxidized to 2,4-dinitrobenzyl ketones.[9] These ketones are key intermediates in the synthesis of 2-substituted 6-nitroindoles, a class of compounds with significant interest in medicinal chemistry.[9] Similarly, DNBB can be used to introduce the dinitrobenzyl group onto various nucleophiles, serving as the first step in the construction of diverse heterocyclic systems.[10] The electron-withdrawing nitro groups can also direct further aromatic substitution reactions or be reduced to amino groups, opening pathways to a wide array of derivatives.
Conclusion
This compound is a powerful and multifaceted reagent in organic synthesis. Its primary utility as a photolabile protecting group provides an elegant solution for masking reactive functional groups, enabling their release under exceptionally mild and controllable conditions. This feature is indispensable in the total synthesis of complex natural products and in the development of photocaged compounds for biological studies. Furthermore, its application as a derivatizing agent significantly enhances the analytical capabilities of HPLC for otherwise "invisible" molecules. Finally, its role as a synthetic intermediate underscores its versatility as a foundational building block. For the modern synthetic chemist, a thorough understanding of the properties and applications of this compound is essential for designing efficient, selective, and innovative synthetic strategies.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A general and convenient method for the synthesis of 2,4-dinitrobenzyl ketones. Almost unlimited access to 2-substituted 6-nitroindoles from 2,4-dinitrotoluene and aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 2,4-Dinitrobenzyl chloride 99 610-57-1 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Safe Handling of 2,4-Dinitrobenzyl Bromide for Research and Development
This guide provides an in-depth overview of the critical safety data and handling precautions for 2,4-Dinitrobenzyl bromide (CAS No. 3013-38-5), a reactive electrophilic reagent frequently utilized in chemical synthesis and derivatization reactions within research and drug development settings. Adherence to the protocols and safety measures outlined herein is paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Risk Assessment: Understanding the Threat
This compound is a potent chemical that demands respect and careful handling. Its primary hazards stem from its severe corrosive and irritant properties.[1] A thorough understanding of its hazard profile is the first line of defense in mitigating risk.
GHS Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Skin Corrosion/Irritation, Category 1B: This classification indicates that the substance can cause severe skin burns and damage upon contact.[1][2]
-
Serious Eye Damage/Eye Irritation, Category 1: Direct contact with the eyes can lead to serious, potentially irreversible damage.[2]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Tract Irritation): Inhalation of dust or fumes may cause respiratory irritation.[1]
The signal word for this chemical is "Danger" .[1][2]
Hazard Statements (H-statements):
Precautionary Statements (P-statements): A comprehensive list of precautionary statements can be found in the safety data sheet and includes recommendations for prevention, response, storage, and disposal.[1]
Physicochemical Properties: A Foundation for Safe Handling
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O₄[1][3][4] |
| Molecular Weight | 261.03 g/mol [1][3][4][5] |
| Appearance | Solid[2] |
| Melting Point | 45-52 °C[3][5] |
| Boiling Point | 360.3 °C at 760 mmHg[3][5] |
| Density | 1.83 g/cm³[3][5] |
| Flash Point | 171.7 °C[3][5] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment. The causality behind these choices is to create multiple barriers between the researcher and the hazardous chemical.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2] The fume hood provides critical ventilation to capture and exhaust any dust or vapors that may be generated.
-
Eyewash Station and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[6][7] In the event of accidental contact, immediate and prolonged flushing is crucial to minimize injury.
Personal Protective Equipment (PPE): The selection of PPE is based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[2] A full-face shield should be worn in situations with a higher risk of splashing.[8] This provides a physical barrier to protect the eyes and face from direct contact.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times.[2] It is critical to inspect gloves for any signs of degradation or puncture before each use and to dispose of them properly after handling the chemical. Double gloving is recommended for added protection during high-risk procedures.
-
Skin and Body Protection: A flame-resistant lab coat is essential to protect against splashes.[2] For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary. All exposed skin should be covered.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][9]
Safe Handling and Storage: Procedural Discipline
Strict adherence to established handling and storage protocols is non-negotiable when working with this compound.
Handling:
-
Avoid Dust Formation: This compound is a solid, and care must be taken to avoid generating dust during weighing and transfer.[2]
-
Controlled Dispensing: Use a spatula or other appropriate tool for transferring the solid. Avoid pouring, which can create dust.
-
Grounding: When transferring large quantities, take precautions against static discharge.
-
Work Area: Keep the work area clean and uncluttered. All equipment used for handling the chemical should be decontaminated after use.
Storage:
-
Container: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Keep away from strong oxidizing agents, bases, alcohols, and amines.[2][6]
-
Segregation: Store separately from incompatible materials to prevent accidental mixing and hazardous reactions.
Experimental Protocol: Derivatization of a Thiol-Containing Peptide
This protocol provides a detailed, step-by-step methodology for a common application of this compound: the derivatization of a cysteine-containing peptide. The rationale behind each step is provided to ensure both safety and experimental success.
Objective: To selectively alkylate the thiol group of a cysteine residue in a peptide with this compound for subsequent analysis.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Appropriate vials and reaction vessels
-
Magnetic stirrer and stir bar
-
HPLC system for analysis
Workflow Diagram:
Caption: Workflow for the derivatization of a thiol-containing peptide.
Protocol:
-
Reagent Preparation (in a certified chemical fume hood):
-
Causality: All manipulations of solid this compound must be performed in a fume hood to prevent inhalation of dust.
-
Accurately weigh the required amount of this compound.
-
Dissolve it in a minimal amount of ACN to create a stock solution of known concentration.
-
-
Peptide Solution Preparation:
-
Dissolve the cysteine-containing peptide in a mixture of water and ACN. The exact ratio will depend on the solubility of the peptide.
-
-
Reaction Setup:
-
In a clean reaction vial, add the peptide solution.
-
While stirring, slowly add the this compound stock solution to the peptide solution. A slight molar excess of the alkylating agent is typically used to ensure complete reaction.
-
-
pH Adjustment:
-
Causality: The thiol-thiolate equilibrium is pH-dependent. The thiolate anion is the nucleophilic species that reacts with the electrophilic this compound. A slightly basic pH (around 8-8.5) is generally optimal for this reaction.
-
Add a small amount of a non-nucleophilic base, such as DIPEA, to adjust the pH of the reaction mixture. Monitor the pH carefully.
-
-
Reaction:
-
Allow the reaction to proceed at room temperature with continuous stirring. The reaction time will vary depending on the specific peptide and reaction conditions (typically 30-60 minutes).
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC.
-
-
Quenching the Reaction:
-
Causality: Once the reaction is complete, it is important to quench it to prevent side reactions or degradation of the product. Acidification protonates the remaining thiolate and stops the reaction.
-
Add a small amount of TFA to acidify the reaction mixture.
-
-
Analysis:
-
Analyze the final reaction mixture by HPLC to confirm the formation of the desired derivatized peptide and to assess the purity of the product.
-
Emergency Procedures: A Plan for the Unexpected
In the event of an emergency, a swift and appropriate response is crucial. All laboratory personnel must be familiar with these procedures.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10]
-
While flushing, remove all contaminated clothing.[10]
-
Seek immediate medical attention.[6]
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10]
-
Remove contact lenses if present and easy to do so.[2]
-
Seek immediate medical attention.[6]
In Case of Inhalation:
-
Move the individual to fresh air immediately.[6]
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[6]
In Case of Ingestion:
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
For large spills, contact your institution's environmental health and safety department immediately.
Conclusion: A Culture of Safety
This compound is a valuable reagent in research and development, but its hazardous nature necessitates a culture of safety. By understanding its properties, implementing robust engineering controls and PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this chemical safely and effectively. This guide serves as a foundational document to be integrated into laboratory-specific safety plans and standard operating procedures.
References
- 1. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. This compound|lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. Pharmaceutical and chemical intermediates,CAS#:3013-38-5,2,4-二硝基溴苄,this compound [en.chemfish.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the GHS Hazard Classification of 2,4-Dinitrobenzyl Bromide
Introduction
2,4-Dinitrobenzyl bromide (DNBB), a substituted toluene derivative, is a reactive organic compound utilized in chemical synthesis and research. Its molecular structure, featuring a reactive benzylic bromide and the electron-withdrawing effects of two nitro groups, foreshadows its significant chemical reactivity. This reactivity is not only beneficial for its intended applications but also underpins its potential to cause harm to human health and the environment.
A thorough understanding and correct application of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is therefore not merely a regulatory formality but a critical scientific necessity for ensuring the safety of researchers and professionals who handle this substance. This guide provides an in-depth analysis of the GHS hazard classification of this compound, synthesizing available data with fundamental chemical principles. We will examine the evidence supporting its established classifications, identify critical data gaps for other hazard classes, and provide detailed protocols for key toxicological assays required for a more complete hazard profile.
Chemical and Physical Identity
A substance's physical state and properties are fundamental to understanding its potential for exposure and its hazardous behavior. This compound is a solid at room temperature, which influences exposure routes primarily to dust inhalation and direct skin/eye contact.
Diagram 1: Chemical Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(bromomethyl)-2,4-dinitrobenzene | --INVALID-LINK--[1] |
| CAS Number | 3013-38-5 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₅BrN₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 261.03 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[2] |
| Melting Point | 50-52 °C | --INVALID-LINK--[2] |
| Boiling Point | 360.3 °C (Predicted) | --INVALID-LINK--[2] |
| Density | 1.83 g/cm³ (Predicted) | --INVALID-LINK--[2] |
GHS Hazard Classification Summary
The following table summarizes the GHS classification for this compound based on aggregated data from multiple suppliers notified to the ECHA C&L Inventory and other safety data sources. It is crucial to note that for several hazard classes, no classification can be made due to a lack of definitive data.
Table 2: GHS Classification for this compound
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity (Oral) | No Data Available | Not Classified | - | - |
| Acute Toxicity (Dermal) | No Data Available | Not Classified | - | - |
| Acute Toxicity (Inhalation) | No Data Available | Not Classified | - | - |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger | Corrosion |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger | Corrosion |
| Respiratory Sensitization | No Data Available | Not Classified | - | - |
| Skin Sensitization | No Data Available | Not Classified | - | - |
| Germ Cell Mutagenicity | No Data Available | Not Classified | - | - |
| Carcinogenicity | No Data Available | Not Classified | - | - |
| Reproductive Toxicity | No Data Available | Not Classified | - | - |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning | Exclamation Mark |
| STOT - Repeated Exposure | No Data Available | Not Classified | - | - |
| Aspiration Hazard | Not Applicable | Not Classified (Solid) | - | - |
Detailed Hazard Analysis
This section provides a detailed rationale for the classification of each hazard class, emphasizing the available evidence and identifying areas requiring further investigation.
Diagram 2: GHS Classification Workflow
Acute Toxicity
Classification: Not Classified
There is a notable absence of publicly available empirical data (e.g., LD₅₀ or LC₅₀ values) for this compound. Without such data, a formal classification for acute oral, dermal, or inhalation toxicity cannot be made under GHS.
Expert Insight: The presence of nitroaromatic and benzyl bromide moieties suggests a potential for systemic toxicity. However, speculation is not a substitute for data. The primary immediate hazard is severe corrosivity, which can sometimes mask or prevent the assessment of systemic acute toxicity in animal studies. To assign a proper classification, standardized tests following OECD Guidelines (e.g., TG 420, 402, 403) would be required.
Skin Corrosion / Irritation
Classification: Category 1B - H314: Causes severe skin burns and eye damage.
This is the most well-documented and consistently reported hazard for this compound.[1] The classification as Category 1B is based on the GHS criteria for substances that produce destruction of skin tissue, namely, visible necrosis through the epidermis and into the dermis, following an exposure of greater than 3 minutes and up to 1 hour.[3][4]
Scientific Rationale: The high reactivity of the benzylic bromide is the primary driver of this corrosive action. The bromine atom is an excellent leaving group, making the molecule susceptible to nucleophilic attack by biological macromolecules like proteins and lipids in the skin. This alkylation disrupts cellular structure and function, leading to rapid cell death and tissue necrosis. The two electron-withdrawing nitro groups on the aromatic ring further activate the benzylic position, enhancing its reactivity and, consequently, its corrosive potential.
Serious Eye Damage / Irritation
Classification: Category 1 - H318: Causes serious eye damage.
This classification is a direct consequence of the Skin Corrosion Category 1B classification. According to GHS principles, any substance classified as corrosive to the skin is also considered to cause serious eye damage. The mechanisms leading to skin destruction are equally, if not more, destructive to the sensitive tissues of the eye, leading to irreversible damage and potential blindness.
Germ Cell Mutagenicity
Classification: Not Classified (Insufficient Data)
No specific studies on the mutagenic potential of this compound were found. However, there is cause for concern based on structurally related compounds. Dinitroaromatic compounds are a well-known class of mutagens, often requiring metabolic activation (nitroreduction) to exert their effect. For example, 2,4-dinitrotoluene and its metabolites have demonstrated mutagenicity in Salmonella typhimurium assays (Ames test).
Expert Insight: Given the structural alerts for mutagenicity (nitroaromatic system, alkylating agent), it is highly probable that this compound would be positive in a bacterial reverse mutation assay. This data gap is highly significant for a complete risk assessment. An Ames test (OECD TG 471) is the foundational experiment required to address this endpoint.
Carcinogenicity & Reproductive Toxicity
Classification: Not Classified (Insufficient Data)
There is no available data from long-term animal bioassays or epidemiological studies to evaluate the carcinogenic or reproductive toxicity of this compound. For the related compound 2,4-dinitrotoluene, animal studies have shown evidence of carcinogenicity, and some studies have indicated adverse effects on reproductive performance.[5][6] However, direct extrapolation of these findings to this compound is not appropriate for formal classification without specific data.
Specific Target Organ Toxicity - Single Exposure (STOT-SE)
Classification: Category 3 - H335: May cause respiratory irritation.
This classification appears in the ECHA C&L inventory, though it is reported by a minority of notifiers (20%).[1] STOT SE Category 3 is used for substances that cause transient and reversible narcotic effects or respiratory tract irritation.[7][8] The classification is likely based on the lachrymatory (tear-inducing) and irritant nature of benzyl halides, which can cause coughing, pain, and breathing difficulties upon inhalation of dust or vapor.
Expert Insight: The inconsistency in notification suggests that the effects may be on the borderline of the classification criteria or that different suppliers have access to different data. However, given the reactive nature of the compound, it is scientifically prudent to assume it is an irritant to the respiratory tract and to adopt the more protective classification pending further data.
Experimental Protocols for Hazard Determination
To address the identified data gaps and to confirm existing classifications, standardized, validated test methods must be employed. The following protocols are described in a manner to be self-validating, with clear endpoints and acceptance criteria.
Protocol: In Vitro Skin Corrosion (OECD TG 431)
This in vitro method is a non-animal alternative that uses a reconstructed human epidermis (RhE) model to assess corrosive potential.[9][10][11]
Objective: To determine if this compound is corrosive by measuring its effect on RhE tissue viability.
Methodology:
-
Tissue Preparation: Reconstituted human epidermis tissues (e.g., EpiDerm™, SkinEthic™ RHE) are pre-incubated in maintenance medium at 37°C, 5% CO₂.
-
Test Substance Application: this compound, as a finely ground solid, is applied uniformly to the surface of the RhE tissue. A sufficient amount (e.g., 25 mg) should be used to ensure complete coverage.
-
Exposure Periods: Separate tissues are exposed for 3 minutes and 1 hour. Negative controls (treated with sterile PBS) and positive controls (treated with 8N KOH) are run in parallel.
-
Rinsing: Following exposure, the test substance is thoroughly rinsed from the tissue surface with PBS to halt the reaction.
-
Viability Assessment (MTT Assay): Tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a blue formazan salt.
-
Formazan Extraction: The blue formazan is extracted from the tissues using an organic solvent (e.g., isopropanol).
-
Quantification: The optical density (OD) of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).
-
Data Analysis: The viability of each tissue is expressed as a percentage relative to the negative control.
Classification Criteria:
-
Corrosive (Category 1):
-
If mean viability after 3 minutes of exposure is ≤ 50%.
-
OR, if mean viability after 1 hour of exposure is < 15%.
-
-
Non-Corrosive:
-
If mean viability after 1 hour of exposure is ≥ 15%.
-
Diagram 3: Workflow for OECD TG 431 Skin Corrosion Test
Protocol: Bacterial Reverse Mutation "Ames" Test (OECD TG 471)
This test is the gold standard for identifying substances that can cause gene mutations.[12]
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strain Selection: A minimum of five strains should be used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101). These strains detect different types of mutations (frameshift vs. base-pair substitution).
-
Metabolic Activation: The test must be conducted both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic processing.
-
Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range for the main experiment. The highest concentration should show some toxicity but not kill all the bacteria.
-
Main Experiment (Plate Incorporation Method): a. To molten top agar, add the bacterial culture, the test substance (at one of at least five concentrations), and either S9 mix or a buffer control. b. Pour the mixture onto minimal glucose agar plates. c. Incubate the plates for 48-72 hours at 37°C.
-
Data Collection: Count the number of revertant colonies on each plate. A revertant colony is one that has undergone a mutation allowing it to grow in the absence of the required amino acid.
-
Controls: Negative (solvent) and positive controls (known mutagens for each strain, with and without S9) must be run concurrently to ensure the validity of the test system.
Evaluation Criteria:
-
A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
-
A statistically significant increase (typically a 2- to 3-fold increase over the solvent control) must be observed in at least one strain.
Conclusion
The GHS classification of this compound is dominated by its potent corrosive properties, leading to a definitive classification as Skin Corrosion Category 1B and Serious Eye Damage Category 1 . There is also evidence to support a classification of STOT SE Category 3 for respiratory irritation. However, this technical review highlights significant data gaps for other critical health endpoints, including acute toxicity, sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.
For professionals in research and drug development, adherence to the "Danger" signal word and the H314/H318 hazard statements is paramount. All handling should occur with stringent engineering controls and personal protective equipment to prevent any skin or eye contact. Given the potential for respiratory irritation and the unknown mutagenicity, inhalation of dust must also be strictly avoided. The identified data gaps underscore the need for further testing to develop a complete and robust safety profile for this compound, ensuring its safe use in the advancement of science.
References
- 1. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. CLP, 3.2.2., Classification criteria for substances :: ReachOnline [reachonline.eu]
- 4. unece.org [unece.org]
- 5. Reproductive toxicity and lack of dominant lethal effects of 2,4-dinitrotoluene in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. askthenerd.com [askthenerd.com]
- 7. STOT – the new hazard category by GHS classification - GeSi [gesi.de]
- 8. schc.org [schc.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. iivs.org [iivs.org]
- 11. Skin Corrosion (OECD TG 431) | Mattek - Part of Sartorius [mattek.com]
- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
An In-depth Technical Guide to the Applications of 2,4-Dinitrobenzyl Bromide
Introduction
2,4-Dinitrobenzyl bromide, a crystalline solid with the molecular formula C₇H₅BrN₂O₄, is a versatile reagent in modern organic chemistry and analytical science.[1][2] Its utility stems from the unique electronic properties conferred by the two nitro groups on the aromatic ring. These powerful electron-withdrawing groups render the benzylic carbon highly electrophilic and susceptible to nucleophilic attack, while also enabling the dinitrobenzyl group to function as a photocleavable protecting group.[3] This guide provides an in-depth exploration of the primary applications of this compound, offering technical insights, detailed protocols, and practical considerations for researchers in organic synthesis and drug development.
The 2,4-Dinitrobenzyl Group as a Photolabile Protecting Group
Protecting groups are essential tools in multi-step organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent unwanted side reactions.[4][5] The 2,4-dinitrobenzyl (DNB) group is a prominent member of the nitrobenzyl-based photolabile protecting groups (PPGs), which can be cleaved with high spatial and temporal control using light, obviating the need for chemical reagents.[3][6]
Mechanism of Protection and Deprotection
The introduction of the DNB group typically proceeds via a standard Williamson ether synthesis or related Sₙ2 reaction, where an alkoxide, phenoxide, or other nucleophile attacks the electrophilic benzylic carbon of this compound, displacing the bromide.[7]
The key advantage of the DNB group is its removal (deprotection) under neutral, reagent-free conditions via photolysis. The photocleavage mechanism for nitrobenzyl-based PPGs is well-established and proceeds through a Norrish Type II-like intramolecular hydrogen abstraction.[3] Upon irradiation with UV light (typically >300 nm), the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic carbon.[3] This generates an aci-nitro intermediate which then undergoes rearrangement to release the protected functional group and form 2,4-dinitrosobenzaldehyde.[3][8]
Diagram: General Protection & Photocleavage Workflow
The following diagram illustrates the cycle of protecting a generic alcohol (R-OH) with this compound and its subsequent photolytic deprotection.
Caption: Workflow for DNB protection of an alcohol and subsequent photolytic cleavage.
Scope of Application
The DNB group is highly effective for the protection of a wide range of functional groups, including:
-
Alcohols and Phenols: Forming 2,4-dinitrobenzyl ethers.
-
Carboxylic Acids: Forming 2,4-dinitrobenzyl esters.
-
Thiols: Forming 2,4-dinitrobenzyl thioethers.
-
Amines and Amides: Forming 2,4-dinitrobenzyl amides and amines.[9]
The presence of two nitro groups enhances the quantum yield of cleavage compared to mononitrobenzyl analogues, making the deprotection process more efficient.[3]
Experimental Protocol: Protection of a Phenol
This protocol describes a general procedure for the protection of a phenol (e.g., 4-methoxyphenol) using this compound.
Materials:
-
4-Methoxyphenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous acetone dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the 2,4-dinitrobenzyl ether.
Derivatizing Agent for Analytical Applications
In analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC), derivatization is a crucial technique used to enhance the detectability of analytes that lack a strong chromophore. This compound serves as an excellent derivatizing agent for this purpose.
Principle of Derivatization for HPLC-UV Detection
Many important biological molecules, such as thiols (e.g., cysteine, glutathione) and fatty acids, do not absorb UV light strongly, making them difficult to detect with standard HPLC-UV detectors.[10][11] The 2,4-dinitrophenyl group, however, is a potent chromophore. By reacting these analytes with this compound, the strongly absorbing DNB moiety is covalently attached, creating a derivative that can be detected with high sensitivity.[12]
The reaction is a straightforward nucleophilic substitution where the thiol or carboxylate anion attacks the reagent, displacing the bromide. This allows for the quantification of low-concentration analytes in complex biological matrices.[10][12]
Diagram: HPLC Derivatization and Analysis Workflow
The following diagram outlines the process from sample preparation to final data analysis when using this compound as a derivatizing agent for thiols.
Caption: Workflow for thiol analysis using DNB derivatization followed by HPLC-UV.
Experimental Protocol: Derivatization of Thiols for HPLC
This protocol provides a general method for the pre-column derivatization of thiols in a biological sample.
Materials:
-
Sample containing thiols (e.g., deproteinized plasma)
-
This compound solution (10 mM in acetonitrile)
-
Potassium borate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
In a microcentrifuge tube, mix 100 µL of the sample with 400 µL of potassium borate buffer.
-
Add 50 µL of the this compound solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a heating block.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 µL of formic acid to acidify the mixture.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system equipped with a C18 column and a UV detector set to the absorbance maximum of the DNB-adduct (typically around 254 nm).
-
Quantify the analytes by comparing peak areas to those of known standards prepared using the same derivatization procedure.
Intermediate in Organic Synthesis
Beyond its roles in protection and derivatization, this compound is a valuable synthetic intermediate. The reactivity of the benzylic position allows for its use as a building block to introduce the 2,4-dinitrobenzyl moiety into more complex molecular scaffolds. For example, it can be used in the synthesis of specialized ketones and subsequent heterocyclic compounds like substituted indoles.[13]
Summary of Physicochemical and Safety Data
A clear understanding of the reagent's properties is critical for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O₄ | [2][14] |
| Molecular Weight | 261.03 g/mol | [2] |
| Appearance | Crystalline solid | [15] |
| Melting Point | 50-52 °C | [15] |
| CAS Number | 3013-38-5 | [2][16] |
Safety and Handling: this compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a chemical fume hood.
Conclusion
This compound is a powerful and multifaceted reagent with significant applications in modern chemical and biological sciences. Its primary utility as a photolabile protecting group offers chemists precise, reagent-free control over synthetic routes. Concurrently, its strong chromophoric properties make it an indispensable tool for the analytical quantification of otherwise difficult-to-detect biomolecules. A thorough understanding of its reactivity, protocols, and safety considerations, as outlined in this guide, will enable researchers to fully leverage the capabilities of this versatile compound in their drug discovery and development workflows.
References
- 1. PubChemLite - this compound (C7H5BrN2O4) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. HPLC determination of biologically active thiols using pre-column derivatisation with 5,5'-dithio-(bis-2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A general and convenient method for the synthesis of 2,4-dinitrobenzyl ketones. Almost unlimited access to 2-substituted 6-nitroindoles from 2,4-dinitrotoluene and aldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. scbt.com [scbt.com]
- 15. This compound|lookchem [lookchem.com]
- 16. This compound | 3013-38-5 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for HPLC-UV Analysis using 2,4-Dinitrobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Enhancing Analyte Detection with 2,4-Dinitrobenzyl Bromide
In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the sensitive and accurate quantification of analytes is paramount. Many biologically significant molecules, such as thiols, phenols, and amines, lack a strong native chromophore, rendering their detection by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection challenging at low concentrations. Pre-column derivatization addresses this limitation by chemically modifying the analyte to introduce a chromophoric tag, thereby enhancing its molar absorptivity and enabling sensitive detection.
This application note provides a comprehensive guide to the use of this compound (DNBB) as a versatile derivatizing agent for the HPLC-UV analysis of nucleophilic compounds. The dinitrobenzyl moiety introduced by DNBB is a potent chromophore, significantly increasing the UV absorbance of the derivatized analyte and allowing for detection at wavelengths where interference from matrix components is often minimized. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into method development and validation to ensure robust and reliable analytical results.
The Chemistry of DNBB Derivatization: A Mechanistic Perspective
The efficacy of this compound as a derivatizing agent stems from its reactivity towards nucleophiles. The core of this reaction is a nucleophilic substitution, specifically an SN2 (Substitution Nucleophilic Bimolecular) or SNAr (Substitution Nucleophilic Aromatic)-like reaction, depending on the analyte. For analytes with soft nucleophilic centers like thiols, the reaction proceeds via a classic SN2 mechanism.
Causality in Experimental Design: The choice of reaction conditions is critical for ensuring complete and specific derivatization.
-
pH: The reaction is typically performed under basic conditions. For thiols and phenols, a pH above their pKa ensures the deprotonation of the sulfhydryl or hydroxyl group, forming the more potent thiolate (RS⁻) or phenoxide (ArO⁻) nucleophile. This significantly accelerates the rate of nucleophilic attack on the benzylic carbon of DNBB. Similarly, for amines, a basic pH ensures the presence of the neutral, nucleophilic amine. Borate or phosphate buffers are commonly employed to maintain a stable pH.
-
Solvent: The choice of solvent is crucial for dissolving both the analyte and the reagent. Acetonitrile is a common choice as it is a good solvent for DNBB and is miscible with aqueous buffer systems.
-
Temperature and Time: Moderate heating (e.g., 50-70°C) is often employed to increase the reaction rate and ensure complete derivatization within a reasonable timeframe. The optimal time and temperature should be determined empirically for each specific analyte.
The resulting 2,4-dinitrobenzyl ether, thioether, or amine derivative is a stable compound that can be readily separated by reversed-phase HPLC and detected with high sensitivity.
Visualizing the Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization of a nucleophilic analyte with this compound prior to HPLC-UV analysis.
Caption: Workflow for DNBB Derivatization and HPLC-UV Analysis.
General Protocol for Derivatization of Thiols with this compound
This protocol provides a starting point for the derivatization of thiol-containing analytes. Optimization of specific parameters may be required for different sample matrices and analytes.
Materials:
-
This compound (DNBB)
-
Acetonitrile (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Analyte standard or sample
-
Heating block or water bath
-
Vortex mixer
-
HPLC vials
Procedure:
-
Preparation of Reagents:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water and adjust the pH to 9.0 with sodium hydroxide.
-
DNBB Reagent Solution (10 mg/mL): Dissolve 100 mg of DNBB in 10 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
-
Quenching Solution (0.1 M HCl): Dilute concentrated HCl in water.
-
-
Derivatization Reaction:
-
In a clean vial, add 100 µL of the analyte standard or sample solution.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 100 µL of the DNBB reagent solution.
-
Vortex the mixture thoroughly.
-
Incubate the vial in a heating block or water bath at 60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
Add 100 µL of 0.1 M HCl to quench the reaction and neutralize the excess base. This is crucial to prevent on-column reactions and improve peak shape.
-
Vortex the mixture.
-
The sample is now ready for HPLC-UV analysis.
-
Application Example: Analysis of Cysteine in a Pharmaceutical Formulation
This section outlines a specific application of the DNBB derivatization method for the quantification of the amino acid cysteine.
Experimental Workflow Diagram
Caption: Analysis of Cysteine using DNBB Derivatization.
Detailed Protocol
-
Sample Preparation:
-
Accurately weigh a portion of the pharmaceutical formulation and dissolve it in a known volume of water to achieve an estimated cysteine concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Derivatization:
-
Follow the "General Protocol for Derivatization of Thiols with this compound" described above, using the filtered sample solution as the analyte.
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often optimal.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12-13 min: 80% to 30% B
-
13-18 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 260 nm. While the maximum absorbance for dinitrophenyl derivatives is often higher, 260 nm provides a good balance of sensitivity and selectivity. A secondary maximum around 360 nm can also be used, which may offer reduced interference from matrix components.
-
-
Calibration and Quantification:
-
Prepare a series of cysteine standards of known concentrations and derivatize them using the same procedure as the samples.
-
Construct a calibration curve by plotting the peak area of the derivatized cysteine against its concentration.
-
Determine the concentration of cysteine in the sample by interpolating its peak area on the calibration curve.
-
Data Summary and Method Validation Insights
The following table summarizes typical parameters for an HPLC-UV method using DNBB derivatization. These values should serve as a starting point for method development and validation.
| Parameter | Recommended Value/Range | Rationale |
| Derivatization | ||
| pH | 8.5 - 9.5 (Borate Buffer) | Ensures deprotonation of the thiol for efficient nucleophilic attack. |
| Temperature | 50 - 70°C | Accelerates the reaction rate. |
| Time | 20 - 60 minutes | Should be optimized to ensure complete reaction. |
| DNBB:Analyte Molar Ratio | >10-fold excess | Drives the reaction to completion. |
| HPLC-UV | ||
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of the hydrophobic derivatives. |
| Mobile Phase | Acetonitrile/Water with Acid Modifier | Common for reversed-phase chromatography. |
| Detection Wavelength | ~260 nm or ~360 nm | The dinitrophenyl chromophore has strong absorbance in these regions. |
| Validation | ||
| Linearity | r² > 0.999 | Demonstrates a direct relationship between concentration and response. |
| LOD (S/N=3) | Analyte-dependent (low µg/mL to ng/mL) | The high molar absorptivity of the derivative allows for low detection limits. |
| LOQ (S/N=10) | Analyte-dependent (low µg/mL to ng/mL) | The lowest concentration that can be reliably quantified. |
| Accuracy (Recovery) | 98 - 102% | Assesses the agreement between the measured and true value. |
| Precision (%RSD) | < 2% | Indicates the reproducibility of the method. |
Trustworthiness through Self-Validation: A robust analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. The protocols described herein should be subjected to a full validation study according to ICH guidelines before implementation for routine analysis.
Conclusion
This compound is a highly effective derivatizing agent for the HPLC-UV analysis of nucleophilic compounds that lack a strong native chromophore. By converting analytes such as thiols, phenols, and amines into strongly UV-absorbing derivatives, this method significantly enhances detection sensitivity and selectivity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate robust analytical methods for a wide range of applications in pharmaceutical, biomedical, and environmental analysis. The key to success lies in the careful optimization of derivatization and chromatographic conditions, followed by a thorough method validation to ensure the generation of accurate and reliable data.
Application Note: Quantitative Analysis of Biological Thiols Using 2,4-Dinitrobenzyl Bromide Derivatization Coupled with HPLC-UV Detection
Introduction: The Significance of Thiol Quantification
Low molecular weight (LMW) thiols, such as glutathione (GSH) and cysteine (Cys), are pivotal players in maintaining cellular homeostasis. GSH is the most abundant intracellular non-protein thiol and a cornerstone of the cell's antioxidant defense system, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for enzymes like glutathione peroxidase.[1] The ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of cellular oxidative stress.[2] Consequently, the accurate quantification of these thiols in biological matrices like plasma, cell lysates, and tissue homogenates is essential for research in toxicology, pharmacology, and the study of diseases linked to oxidative stress.
A primary analytical challenge is the inherent instability of the thiol group, which is highly susceptible to oxidation during sample collection and preparation.[3][4] Furthermore, most LMW thiols lack a strong native chromophore, making their direct detection by UV-Vis spectrophotometry at low physiological concentrations difficult. To overcome these limitations, a derivatization strategy is employed. This involves reacting the thiol with a reagent to form a stable, highly UV-absorbent product.
2,4-Dinitrobenzyl bromide (DNBB) is an effective electrophilic derivatizing agent for sulfhydryl groups. It reacts with the nucleophilic thiol to form a stable thioether derivative that possesses a strong chromophore (the dinitrophenyl group), enabling sensitive detection by HPLC with UV detection (HPLC-UV). This application note provides a comprehensive, field-proven protocol for the analysis of thiols using DNBB derivatization.
Principle of the Method: The Chemistry of DNBB Derivatization
The core of this method is the nucleophilic substitution (SN2) reaction between the thiol's sulfhydryl group (-SH) and the benzylic bromide of DNBB. The thiol acts as a nucleophile, attacking the electron-deficient carbon atom attached to the bromine. This reaction is facilitated under basic conditions (pH > 8), which deprotonates the sulfhydryl group to the more nucleophilic thiolate anion (-S⁻), significantly increasing the reaction rate. The resulting product is a stable 2,4-dinitrobenzyl thioether, which can be readily separated and quantified by reverse-phase HPLC.
Caption: SN2 reaction of a thiol with this compound.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV-Vis Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC autosampler vials
Chemicals and Reagents
-
Glutathione (GSH) and L-Cysteine (Cys) standards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate, monobasic and dibasic
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Ultrapure water
Safety Note: this compound is a skin and eye irritant and a potential mutagen.[8][9] Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
Detailed Experimental Protocols
This section outlines the step-by-step procedure, from sample collection to data analysis. The protocol is designed to be self-validating by incorporating steps to prevent thiol oxidation and ensure complete derivatization.
Protocol 1: Preparation of Reagents and Standards
-
Phosphate Buffer (100 mM, pH 8.2): Prepare by mixing appropriate volumes of 100 mM monobasic and dibasic potassium phosphate solutions. Adjust to pH 8.2 with NaOH. This alkaline pH is crucial for deprotonating the thiol group to the more reactive thiolate anion.
-
DNBB Derivatizing Solution (10 mM): Dissolve 26.1 mg of DNBB in 10 mL of methanol. Prepare this solution fresh daily and protect it from light to prevent degradation.
-
Thiol Stock Solutions (1 mM): Accurately weigh and dissolve GSH and Cys standards in 0.1 M HCl to prevent oxidation. Store on ice for short-term use or at -80°C for long-term storage.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions (e.g., 1, 5, 10, 25, 50, 100 µM) in ultrapure water immediately before the derivatization step.
Protocol 2: Sample Preparation (from Plasma)
The immediate stabilization of thiols upon sample collection is the most critical step for accurate measurement.[3]
-
Blood Collection: Collect whole blood in tubes containing EDTA as an anticoagulant.
-
Plasma Separation: Immediately centrifuge the blood at 2,000 x g for 15 minutes at 4°C.[10]
-
Protein Precipitation & Thiol Stabilization: To 100 µL of plasma, add 100 µL of ice-cold 10% (w/v) TCA or 1 M PCA. Vortex vigorously for 30 seconds. The acidic environment denatures and precipitates proteins while simultaneously protonating the thiol groups, protecting them from oxidation.
-
Centrifugation: Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the LMW thiols, to a new microcentrifuge tube for derivatization.
Protocol 3: Derivatization of Thiols with DNBB
-
Reaction Setup: In a clean microcentrifuge tube, combine:
-
50 µL of the deproteinized sample supernatant or standard solution.
-
100 µL of 100 mM Phosphate Buffer (pH 8.2).
-
50 µL of 10 mM DNBB solution in methanol.
-
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block, protected from light. The elevated temperature accelerates the reaction to ensure it goes to completion.
-
Reaction Quenching & Stabilization: After incubation, cool the samples on ice. Add 50 µL of 1 M HCl to acidify the mixture. This step stops the reaction and ensures the stability of the dinitrophenyl derivatives prior to HPLC analysis.
-
Final Preparation: Centrifuge the samples at 14,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.
Workflow Visualization
Caption: Complete workflow from biological sample to quantitative data.
HPLC-UV Analysis and Method Performance
The stable, UV-active derivatives are now ready for chromatographic separation and quantification.
HPLC Conditions
A well-defined HPLC method ensures the separation of different thiol derivatives from each other and from interfering matrix components.
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) | Provides excellent hydrophobic retention for the nonpolar derivatives. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifies the mobile phase to ensure sharp peaks and good chromatography. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the derivatives from the column. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-60% B; 15-17 min: 60-10% B; 17-20 min: 10% B | A gradient is necessary to resolve early-eluting polar compounds from the later-eluting, more hydrophobic thiol derivatives. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 20 µL | A typical volume for achieving good sensitivity without overloading the column. |
| Detection Wavelength | 254 nm | The dinitrophenyl chromophore has a strong absorbance maximum near this wavelength, providing high sensitivity. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
Expected Performance Characteristics
This method, when properly validated, provides excellent analytical performance.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µM |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µM |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Recovery | 90 - 105% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Peaks for Standards | 1. Degraded DNBB solution.2. Incorrect pH of reaction buffer.3. Insufficient incubation time/temp. | 1. Prepare fresh DNBB solution daily.2. Verify buffer pH is ~8.2.3. Ensure incubation is at 60°C for 30 min. |
| Poor Peak Shape (Tailing/Broadening) | 1. Column degradation.2. Sample matrix interference.3. Incorrect mobile phase pH. | 1. Flush or replace the HPLC column.2. Improve sample cleanup; ensure full protein precipitation.3. Ensure mobile phase A contains acid (e.g., 0.1% TFA). |
| Variable Retention Times | 1. Fluctuations in column temperature.2. Air bubbles in the pump.3. Inconsistent mobile phase composition. | 1. Use a column oven set to a constant temperature.2. Degas mobile phases and prime the pump.3. Prepare fresh mobile phases accurately. |
| Extra Peaks in Sample Chromatogram | 1. Interference from other endogenous compounds.2. Sample contamination. | 1. Run a non-derivatized sample blank to identify interfering peaks.2. Use clean labware and high-purity reagents. |
Conclusion
The derivatization of biological thiols with this compound provides a robust, sensitive, and reliable method for their quantification. By forming a stable, UV-active thioether, this protocol overcomes the inherent challenges of direct thiol analysis. The detailed steps for sample preparation are critical for preventing artifactual oxidation, ensuring that the measured values accurately reflect the in vivo redox state. This HPLC-UV method is a valuable tool for researchers in various fields, enabling precise investigation into the roles of thiols in health and disease.
References
- 1. Enzymatic conjugation of erythrocyte glutathione with 1-chloro-2,4-dinitrobenzene: the fate of glutathione conjugate in erythrocytes and the effect of glutathione depletion on hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmaceutical and chemical intermediates,CAS#:3013-38-5,2,4-二硝基溴苄,this compound [en.chemfish.com]
- 6. This compound [stenutz.eu]
- 7. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
Application Note: Mass Spectrometry Fragmentation of 2,4-Dinitrobenzyl Bromide Derivatives for Thiol Analysis
Introduction: Targeting Thiols with 2,4-Dinitrobenzyl Bromide
In the landscape of proteomics and metabolomics, the selective analysis of thiol-containing molecules, such as the amino acid cysteine and the tripeptide glutathione, is of paramount importance. These molecules are central to cellular redox homeostasis, enzymatic catalysis, and protein structure. Their inherent reactivity, however, makes them challenging to analyze without chemical stabilization.[1] this compound (DNBB) has emerged as a valuable derivatizing agent for the sensitive and selective analysis of thiols by mass spectrometry (MS). This alkylating agent reacts specifically with the nucleophilic sulfhydryl group of thiols under mild conditions, forming a stable thioether bond. The incorporation of the 2,4-dinitrobenzyl (DNB) group not only stabilizes the thiol but also enhances its ionization efficiency and provides a characteristic fragmentation pattern, facilitating confident identification and quantification in complex biological matrices.[2]
This application note provides a comprehensive guide to the mass spectrometric analysis of DNBB-derivatized species. We will delve into the underlying chemistry of the derivatization, elucidate the predictable fragmentation pathways of the resulting DNB-adducts under collision-induced dissociation (CID), and provide detailed protocols for sample preparation and LC-MS/MS analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to employ DNBB for the robust analysis of thiol-containing molecules.
Chemical Principles of DNBB Derivatization
This compound is an electrophilic reagent that undergoes a nucleophilic substitution reaction with the sulfhydryl group of thiols. The reaction proceeds via an SN2 mechanism, where the sulfur atom of the thiol attacks the benzylic carbon of DNBB, displacing the bromide ion. This reaction is typically carried out in a slightly alkaline buffer to ensure the deprotonation of the thiol group to the more nucleophilic thiolate anion.
The resulting 2,4-dinitrobenzyl thioether is a stable derivative suitable for analysis by liquid chromatography-mass spectrometry (LC-MS). The DNB moiety imparts several advantageous properties for MS analysis:
-
Increased Hydrophobicity: The aromatic DNB group increases the hydrophobicity of the derivatized analyte, leading to better retention on reversed-phase chromatography columns and improved separation from polar matrix components.
-
Enhanced Ionization Efficiency: The presence of the nitro groups can enhance the proton affinity of the molecule, leading to improved ionization in positive electrospray ionization (ESI) mode.
-
Characteristic Isotopic Pattern: While not as pronounced as halogenated reagents, the presence of multiple nitrogen and oxygen atoms contributes to a recognizable isotopic distribution.
-
Predictable Fragmentation: As will be discussed in detail, the DNB group directs fragmentation in a predictable manner, generating reporter ions that are indicative of the presence of the derivatized thiol.
Mass Spectrometry Workflow for DNBB Derivatives
A typical workflow for the analysis of DNBB-derivatized thiols involves several key stages, from sample preparation to data analysis. Each step is critical for achieving sensitive and reliable results.
Caption: A generalized workflow for the analysis of DNBB-derivatized thiols.
Elucidation of Fragmentation Pathways
Under collision-induced dissociation (CID), DNBB-derivatized peptides and small molecules exhibit characteristic fragmentation patterns that are invaluable for their identification. The fragmentation is primarily directed by the DNB moiety and the thioether linkage.
Key Fragmentation Reactions:
-
Benzylic C-S Bond Cleavage: The most prominent fragmentation pathway is the cleavage of the bond between the benzylic carbon of the DNB group and the sulfur atom of the thiol. This can occur through two main mechanisms:
-
Homolytic Cleavage: This results in the formation of a 2,4-dinitrobenzyl radical and a protonated thiol-containing fragment.
-
Heterolytic Cleavage: This leads to the formation of the highly stable 2,4-dinitrobenzyl cation at m/z 197. This ion is often a prominent peak in the MS/MS spectrum and can serve as a reporter ion for the presence of a DNBB-derivatized species.
-
-
Fragmentation of the Dinitrophenyl Moiety: The dinitrophenyl ring itself can undergo fragmentation, primarily through the loss of one or both nitro groups.
-
Loss of NO2: A neutral loss of 46 Da, corresponding to the loss of a nitro group (NO2), is a common fragmentation pathway for nitroaromatic compounds.[3]
-
Loss of NO: A neutral loss of 30 Da, corresponding to the loss of nitric oxide (NO), can also be observed.
-
-
Peptide Backbone Fragmentation: For DNBB-derivatized peptides, standard peptide backbone fragmentation (b- and y-ions) is also observed.[4][5] The presence of the bulky DNB group on a cysteine residue can influence the relative abundance of these fragment ions.
-
Cβ-S Bond Cleavage: In addition to the benzylic C-S bond, cleavage of the Cβ-S bond of the cysteine residue can also occur. This type of fragmentation has been observed for other cysteine modifications and can lead to a characteristic neutral loss.[6][7] For a DNBB-derivatized cysteine residue, this would result in a neutral loss corresponding to the mass of the S-dinitrobenzyl group.
Caption: Predicted major fragmentation pathways for a DNBB-derivatized cysteine-containing peptide.
Characteristic Fragment Ions and Neutral Losses
The following table summarizes the key fragment ions and neutral losses that can be expected in the MS/MS spectra of DNBB-derivatized compounds.
| m/z or Neutral Loss | Identity | Significance |
| m/z 197 | 2,4-Dinitrobenzyl Cation | Reporter ion for DNBB derivatization. |
| Neutral Loss of 46 Da | Loss of NO2 | Characteristic of nitroaromatic compounds. |
| Neutral Loss of 92 Da | Loss of 2 x NO2 | Further fragmentation of the dinitrophenyl ring. |
| Neutral Loss of 197 Da | Loss of the DNB group | Indicates cleavage at the benzylic C-S bond. |
Experimental Protocols
The following protocols provide a starting point for the derivatization and analysis of thiols using DNBB. Optimization may be required depending on the specific sample matrix and analytical instrumentation.
Protocol 1: In-Solution Derivatization of Peptides and Proteins
This protocol is suitable for the derivatization of purified proteins or complex peptide mixtures.
Materials:
-
Ammonium bicarbonate buffer (50 mM, pH 8.5)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM)
-
This compound (DNBB) solution (50 mM in acetonitrile)
-
Quenching solution (e.g., 100 mM L-cysteine or β-mercaptoethanol)
-
Formic acid (for acidification)
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Solubilization: Dissolve the protein or peptide sample in 50 mM ammonium bicarbonate buffer.
-
Reduction (for proteins): If analyzing proteins with disulfide bonds, add DTT or TCEP to a final concentration of 5-10 mM. Incubate at 56°C for 30 minutes.
-
Derivatization: Add DNBB solution to the sample in a 10-fold molar excess over the estimated thiol concentration. Incubate at 37°C for 1 hour in the dark.
-
Quenching: Add the quenching solution in a 5-fold molar excess over the initial DNBB concentration to react with any unreacted DNBB. Incubate for 15 minutes at room temperature.
-
Acidification: Acidify the sample to a pH of <3 with formic acid.
-
Desalting: Desalt the sample using a C18 SPE cartridge according to the manufacturer's instructions.
-
Drying and Reconstitution: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: LC-MS/MS Analysis
This protocol outlines general parameters for the LC-MS/MS analysis of DNBB-derivatized peptides.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS1 Scan Range: m/z 300-1500
-
Data-Dependent Acquisition (DDA):
-
Select the top 5-10 most intense precursor ions for fragmentation.
-
Use a dynamic exclusion of 30 seconds to avoid repeated fragmentation of the same precursor.
-
-
Collision Energy: Use a normalized collision energy (NCE) of 25-35%. It is recommended to perform a collision energy optimization for the specific analytes of interest.
-
MS2 Scan Range: m/z 100-2000
Conclusion and Future Perspectives
Derivatization with this compound is a robust and reliable method for the mass spectrometric analysis of thiol-containing molecules. The predictable fragmentation of the DNB moiety, particularly the generation of the characteristic m/z 197 reporter ion, provides a high degree of confidence in the identification of derivatized species. The protocols outlined in this application note provide a solid foundation for researchers to implement this powerful technique in their own laboratories.
Future work in this area may focus on the development of isotopically labeled DNBB reagents for quantitative proteomics applications, such as differential cysteine reactivity profiling. Furthermore, the application of this derivatization strategy to a wider range of biological samples will continue to shed light on the critical roles of thiols in health and disease.
References
- 1. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel derivatization method for peptides to increase sensitivity and backbone fragmentation in liquid secondary-ion mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unusual fragmentation of derivatized cysteine-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of organic acids using 2,4-Dinitrobenzyl bromide
Application Note & Protocol
Topic: Quantitative Analysis of Organic Acids using 2,4-Dinitrobenzyl Bromide Derivatization Coupled with HPLC-UV Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle of the Method
The accurate quantification of organic acids is crucial in diverse fields, including pharmaceutical development, clinical diagnostics, and food science. Many short-chain carboxylic acids are highly polar and lack a strong chromophore, making their direct analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection challenging due to poor retention and low sensitivity[1][2][3].
To overcome these limitations, a pre-column derivatization strategy is employed. This application note details a robust method for the quantitative analysis of organic acids by converting them into 2,4-dinitrobenzyl (DNB) esters. The derivatizing agent, this compound (DNBB), reacts with the carboxylate form of the organic acids to form esters that are highly responsive to UV detection.
Principle: The core of this method is the chemical derivatization of the carboxylic acid group (-COOH) with DNBB. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[4][5][6]. In a basic medium, the organic acid is deprotonated to form a carboxylate anion, a potent nucleophile. This anion then attacks the electrophilic benzylic carbon of DNBB, displacing the bromide leaving group in a single, concerted step[6].
The resulting 2,4-dinitrobenzyl ester incorporates the strongly chromophoric dinitrobenzyl group, which exhibits significant UV absorbance, thereby dramatically enhancing the sensitivity of detection[7]. The increased hydrophobicity of the derivative also improves its retention on C18 reverse-phase HPLC columns[1][8].
The Chemistry: An SN2 Derivatization Reaction
The derivatization is a classic SN2 reaction. Key mechanistic features include:
-
Bimolecular Rate-Determining Step: The reaction rate is dependent on the concentration of both the carboxylate nucleophile and the DNBB substrate[6].
-
Backside Attack: The carboxylate nucleophile attacks the carbon atom bonded to the bromine from the side opposite the leaving group[4][5].
-
Transition State: The reaction proceeds through a high-energy transition state where the new carbon-oxygen bond is forming concurrently as the carbon-bromine bond is breaking[4][6].
-
Stereochemistry: If the reaction occurs at a chiral center, it results in an inversion of configuration, also known as a Walden inversion[4][5].
The presence of two nitro groups on the benzene ring of DNBB makes the benzylic carbon highly electron-deficient and thus very susceptible to nucleophilic attack, facilitating a rapid and efficient reaction under mild conditions.
Experimental Protocol
Required Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis detector.
-
Analytical balance (4-decimal place).
-
Vortex mixer.
-
Heating block or water bath capable of maintaining 60-70°C.
-
Microcentrifuge.
-
Syringe filters (0.22 µm, PTFE or nylon).
-
Autosampler vials with inserts.
-
Pipettes (various volumes).
-
-
Reagents:
-
This compound (DNBB), ≥98% purity.
-
Organic acid standards (e.g., acetic acid, propionic acid, butyric acid), ≥99% purity.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade (e.g., Milli-Q or equivalent).
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) as a catalyst/base.
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification.
-
Step-by-Step Derivatization Procedure
This protocol is a self-validating system; the inclusion of a calibration curve and quality control samples ensures the accuracy and reproducibility of the results for each analytical run.
-
Preparation of Stock Solutions:
-
Organic Acid Standards: Accurately weigh and dissolve individual organic acid standards in acetonitrile to prepare 10 mM stock solutions.
-
DNBB Reagent: Prepare a 50 mM solution of this compound in acetonitrile. Safety Note: DNBB is a lachrymator and should be handled in a fume hood.
-
Catalyst Solution: Prepare a 100 mM solution of K₂CO₃ in HPLC-grade water or use DIPEA directly.
-
-
Calibration Standards and Sample Preparation:
-
Prepare a series of calibration standards by serially diluting the organic acid stock solutions in acetonitrile to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 µM to 500 µM).
-
For biological or pharmaceutical samples, perform a suitable extraction (e.g., protein precipitation with cold acetonitrile, liquid-liquid extraction) to isolate the organic acids. The final extract should be evaporated to dryness and reconstituted in acetonitrile.
-
-
The Derivatization Reaction:
-
To 100 µL of each standard, quality control, and sample solution in a microcentrifuge tube, add 100 µL of the 50 mM DNBB reagent.
-
Add 20 µL of the 100 mM K₂CO₃ solution (or 5 µL of DIPEA). The base is critical for deprotonating the carboxylic acid, forming the necessary nucleophile[9].
-
Vortex the mixture for 30 seconds.
-
Incubate the sealed tubes at 60°C for 30 minutes in a heating block.
-
After incubation, allow the tubes to cool to room temperature.
-
-
Sample Clean-up and Final Preparation:
-
Add 780 µL of an Acetonitrile/Water (50:50, v/v) solution to the reaction mixture to quench the reaction and dilute the sample.
-
Vortex thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial. The sample is now ready for HPLC analysis.
-
Workflow Visualization
The entire experimental process can be summarized in the following workflow diagram.
Caption: Experimental workflow for DNBB derivatization.
HPLC-UV Analysis and Data Interpretation
Chromatographic Conditions
The separation of DNB-derivatized organic acids is typically achieved using reverse-phase chromatography.
| Parameter | Recommended Condition | Causality and Insights |
| Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm) | The non-polar stationary phase effectively retains the hydrophobic DNB esters, allowing for separation based on the differential partitioning of the analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures the protonation of any residual silanol groups on the column, improving peak shape and minimizing tailing. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent that effectively elutes the derivatized acids from the C18 column. |
| Gradient Elution | Start at 30% B, ramp to 90% B over 15 min, hold, re-equilibrate | A gradient is necessary to elute both the more polar (shorter chain) and more non-polar (longer chain) organic acid derivatives within a reasonable timeframe with good resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30°C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| UV Detection | 254 nm | The dinitrophenyl group has a strong absorbance maximum near this wavelength, providing excellent sensitivity for the derivatives[7]. |
Data Analysis and Quantification
-
Identification: Identify the peaks corresponding to the derivatized organic acids in the sample chromatograms by comparing their retention times with those of the injected standards.
-
Integration: Integrate the peak area for each identified analyte.
-
Calibration Curve: Construct a calibration curve for each organic acid by plotting the peak area versus the known concentration of the calibration standards. The curve should exhibit good linearity (R² > 0.99).
-
Quantification: Determine the concentration of each organic acid in the unknown samples by interpolating their measured peak areas from the linear regression equation of the corresponding calibration curve.
Method Validation and Trustworthiness
To ensure the reliability of the results, the method should be validated for the following parameters:
-
Linearity: Assessed by the correlation coefficient (R²) of the calibration curve over the desired concentration range.
-
Accuracy: Determined by spike-recovery experiments, where a known amount of standard is added to a sample matrix. Recoveries should typically be within 85-115%.
-
Precision: Evaluated by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should ideally be less than 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are often calculated based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).
Troubleshooting:
-
Poor Peak Shape: May indicate issues with the mobile phase pH or column degradation. Ensure fresh mobile phase and a healthy column.
-
Incomplete Derivatization: Can result from inactive reagents, incorrect pH, or insufficient incubation time/temperature. Prepare fresh reagents and verify reaction conditions.
-
Extra Peaks: The peak for unreacted DNBB reagent will be present. Other extraneous peaks may arise from sample matrix interference or side reactions. A blank (reagents only) injection is crucial for identification.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. agilent.com [agilent.com]
- 3. shimadzu.co.kr [shimadzu.co.kr]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. longdom.org [longdom.org]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Applications of 2,4-Dinitrobenzyl Bromide in Proteomics Research: A Detailed Guide
This guide provides an in-depth exploration of the applications of 2,4-Dinitrobenzyl bromide as a chemical probe in the field of proteomics. Tailored for researchers, scientists, and drug development professionals, this document will delve into the chemical principles, practical applications, and detailed protocols for leveraging this reagent to investigate the proteome.
Introduction: The Significance of Cysteine Alkylation in Proteomics
The proteome is a complex and dynamic environment where proteins undergo a multitude of post-translational modifications (PTMs) that regulate their function, localization, and interactions. Among the twenty proteinogenic amino acids, cysteine stands out due to the unique reactivity of its thiol side chain. The nucleophilic nature of the cysteine thiol makes it a target for various modifications, both endogenously through processes like oxidation and S-nitrosylation, and exogenously through reactions with electrophilic compounds.
In proteomics, the selective modification of cysteine residues is a powerful strategy for several applications:
-
Protein Identification and Quantification: Alkylating agents are routinely used to cap free cysteine residues after the reduction of disulfide bonds during sample preparation for mass spectrometry. This prevents the re-formation of disulfide bonds and ensures accurate protein identification and quantification.
-
Identification of Reactive Cysteines: The reactivity of a cysteine residue is often correlated with its functional importance. Profiling cysteine reactivity across the proteome can help identify catalytic sites, allosteric regulatory sites, and potential targets for covalent drugs.
-
Quantitative Proteomics: Isotope-coded affinity tags (ICAT) and other quantitative strategies often rely on the specific reaction of a reagent with cysteine residues to enable the relative or absolute quantification of proteins between different samples.
This compound is a thiol-reactive electrophilic reagent that can be employed for these purposes. Its chemical structure features a reactive benzyl bromide group that readily undergoes nucleophilic substitution with the thiol group of cysteine, and a dinitrophenyl moiety that can be leveraged for detection and quantification.
Chemical Principle of this compound Reactivity
This compound reacts with the deprotonated form of the cysteine thiol (the thiolate anion) via an SN2 reaction. The electron-withdrawing nitro groups on the aromatic ring enhance the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack by the thiolate.
Figure 1: Reaction of this compound with a Cysteine Residue
Caption: Schematic of the S-alkylation reaction.
This reaction results in the formation of a stable thioether bond and the addition of a 2,4-dinitrobenzyl group to the cysteine residue. This modification introduces a specific mass shift that can be detected by mass spectrometry.
| Feature | Value |
| Reagent | This compound |
| Molecular Formula | C₇H₅BrN₂O₄ |
| Molecular Weight | 261.03 g/mol [1] |
| Reactive Group | Benzyl bromide |
| Target Residue | Cysteine |
| Resulting Adduct Mass | 181.01 Da |
Table 1: Properties of this compound and its Cysteine Adduct
Application Note 1: Identification of Solvent-Accessible and Reactive Cysteine Residues
Principle:
The reactivity of a cysteine residue is influenced by its local microenvironment, including its pKa and solvent accessibility. By treating a protein mixture with this compound under native (non-denaturing) conditions, only those cysteine residues that are solvent-accessible and possess a sufficiently nucleophilic thiol group will be modified. Subsequent proteomic analysis can then identify these modified cysteines, providing insights into protein structure and function. This approach is a form of chemical footprinting that can reveal functionally important cysteine residues.
Workflow:
Figure 2: Workflow for Identifying Reactive Cysteines
Caption: Workflow for reactive cysteine profiling.
Protocol 1: Profiling Reactive Cysteines using this compound
Materials:
-
Protein sample (e.g., cell lysate) in a native buffer (e.g., PBS, pH 7.4)
-
This compound (DNBB) stock solution (100 mM in DMSO)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Urea
-
Ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
Procedure:
-
Sample Preparation:
-
Prepare the protein sample in a native, non-reducing buffer. The protein concentration should be between 1-5 mg/mL.
-
-
Labeling of Reactive Cysteines:
-
Add DNBB to the protein sample to a final concentration of 1-5 mM.
-
Incubate at room temperature for 1 hour with gentle mixing.
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT or β-mercaptoethanol.
-
-
Denaturation, Reduction, and Alkylation:
-
Add urea to the sample to a final concentration of 8 M to denature the proteins.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce all remaining disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 30 minutes to alkylate the newly reduced cysteines. This step is crucial to differentiate between the initially reactive cysteines (labeled with DNBB) and those that were originally in disulfide bonds or buried within the protein structure.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying a variable modification of +181.01 Da on cysteine residues corresponding to the DNBB adduct.
-
The identification of peptides with this modification will pinpoint the location of the reactive cysteine residues.
-
Application Note 2: Quantitative Proteomics using this compound
Principle:
While not a conventional isobaric tagging reagent like iTRAQ or TMT, this compound can be adapted for label-free quantitative proteomics to compare the abundance of cysteine-containing proteins between different samples. By labeling all free cysteines after reduction and denaturation, the signal intensity of the DNBB-labeled peptides in the mass spectrometer can be used to infer the relative abundance of the parent protein. This approach can be particularly useful for targeted analysis of specific cysteine-containing proteins.
Workflow:
Figure 3: Workflow for Label-Free Quantification
Caption: Quantitative proteomics workflow.
Protocol 2: Label-Free Quantification of Cysteine-Containing Peptides
Materials:
-
Two or more protein samples to be compared.
-
All reagents listed in Protocol 1.
Procedure:
-
Sample Preparation:
-
Process each sample in parallel.
-
Lyse cells or tissues in a buffer containing 8 M urea.
-
-
Reduction and Alkylation with DNBB:
-
Add DTT to a final concentration of 10 mM to each sample and incubate at 56°C for 30 minutes.
-
Cool to room temperature.
-
Add DNBB to a final concentration of 55 mM to each sample and incubate in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute each sample with 50 mM ammonium bicarbonate to reduce the urea concentration.
-
Add trypsin and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify and desalt each sample as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze each sample by LC-MS/MS, ensuring identical instrument parameters for all runs.
-
-
Data Analysis:
-
Search the data as in Protocol 1 to identify DNBB-labeled peptides.
-
Use a label-free quantification software to extract the peak intensities of the DNBB-labeled peptides across all samples.
-
Normalize the peptide intensities and perform statistical analysis to determine significant changes in protein abundance between the samples.
-
Advantages and Considerations
Advantages:
-
Specificity for Thiols: this compound exhibits high reactivity towards cysteine thiols.
-
Stable Adduct Formation: The resulting thioether bond is stable under the conditions of proteomic sample processing and mass spectrometry analysis.
-
Defined Mass Shift: The modification introduces a known and unique mass shift, facilitating identification in database searches.
-
Potential for UV Detection: The dinitrophenyl group has a strong UV absorbance, which could potentially be used for chromatographic detection, although this is less common in modern LC-MS/MS workflows.
Limitations and Considerations:
-
Reactivity with Other Nucleophiles: While highly reactive with thiols, this compound may also react with other nucleophilic residues such as histidine, lysine, and the N-terminus, especially at higher pH or with prolonged incubation times. Careful optimization of reaction conditions is necessary to ensure specificity.
-
Hydrophobicity: The addition of the dinitrophenyl group increases the hydrophobicity of the modified peptide, which can affect its chromatographic behavior and ionization efficiency in the mass spectrometer.
-
Lack of an Affinity Tag: Unlike probes that incorporate a biotin tag, DNBB-labeled peptides cannot be easily enriched, which may limit the detection of low-abundance proteins.
Conclusion
This compound is a valuable tool in the proteomics toolbox for the selective modification of cysteine residues. Its applications range from identifying solvent-accessible and functionally important cysteines to enabling label-free quantification of cysteine-containing proteins. By understanding the chemical principles of its reactivity and carefully optimizing experimental protocols, researchers can leverage this reagent to gain deeper insights into the complex world of the proteome. The protocols and application notes provided in this guide serve as a starting point for the development of robust and informative proteomics experiments.
References
Troubleshooting & Optimization
Technical Support Center: 2,4-Dinitrobenzyl Bromide (DNBB) Derivatization
Welcome to the technical support guide for 2,4-Dinitrobenzyl bromide (DNBB) derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using DNBB as a derivatizing agent, with a specific focus on identifying and mitigating common side reactions and byproducts. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reliability of your experimental results.
Introduction to DNBB Derivatization
This compound is a potent electrophilic reagent used to derivatize nucleophilic functional groups, primarily thiols (-SH), but also phenols, amines, and carboxylic acids. The addition of the 2,4-dinitrobenzyl group provides a strong chromophore, significantly enhancing the detection of the target analyte by UV-Vis spectrophotometry, particularly in High-Performance Liquid Chromatography (HPLC). The primary reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. However, the high reactivity of DNBB also makes it susceptible to several competing side reactions, leading to byproduct formation, reduced yield of the desired derivative, and potential interference in analysis. This guide will help you troubleshoot these challenges.
Troubleshooting Guide
This section addresses specific issues encountered during DNBB derivatization experiments in a practical question-and-answer format.
Problem 1: Low or No Yield of the Desired Derivative
Q: My chromatogram shows a very small peak for my target derivative, or no peak at all. What are the likely causes and how can I fix this?
A: Low derivatization yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.
Possible Causes & Recommended Solutions:
-
Degradation of DNBB Reagent: DNBB is sensitive to moisture and light. Improper storage can lead to its degradation.
-
Solution: Always store DNBB in a tightly sealed container in a cool, dark, and dry place (desiccator recommended). Before use, allow the reagent to warm to room temperature before opening to prevent condensation. It is advisable to prepare the DNBB solution fresh for each experiment.
-
-
Hydrolysis of DNBB: In aqueous environments, particularly under neutral to alkaline conditions, DNBB can be hydrolyzed to 2,4-dinitrobenzyl alcohol. This byproduct competes with your target analyte for the reagent, reducing the yield.
-
Solution:
-
Minimize the amount of water in the reaction mixture where possible. Use anhydrous solvents like acetonitrile (ACN) or ethanol for preparing the DNBB solution.
-
Control the pH. While a basic pH is needed to deprotonate thiols and amines to their more nucleophilic forms, a highly alkaline environment (pH > 9) significantly accelerates the hydrolysis of DNBB. Optimize the pH to find a balance between analyte reactivity and reagent stability.
-
-
-
Incorrect Reaction pH: The nucleophilicity of the target functional group is highly pH-dependent.
-
Solution: Adjust the reaction pH to ensure the target functional group is sufficiently deprotonated and nucleophilic. See the table below for recommended starting pH ranges. Use a well-characterized buffer system to maintain a stable pH throughout the reaction.
Functional Group Typical pKa Recommended Starting pH Range Rationale Thiol (Aliphatic) 8 - 10 7.5 - 9.0 Ensures formation of the highly nucleophilic thiolate anion (RS⁻) while minimizing DNBB hydrolysis. Phenol ~10 9.0 - 10.5 Requires a more basic pH to form the phenoxide ion, but hydrolysis of DNBB becomes a significant competing reaction. Amine (Aliphatic) 9 - 11 8.0 - 9.5 The neutral amine is the nucleophile; pH should be near the pKa to ensure a sufficient concentration of the free amine. Carboxylic Acid 3 - 5 6.0 - 7.5 Derivatization requires the carboxylate anion. A base like triethylamine is often used in organic solvents. -
-
Suboptimal Temperature or Reaction Time: Derivatization reactions are kinetically controlled.
-
Solution: Most DNBB derivatizations proceed efficiently at room temperature (20-25°C) or with gentle heating (e.g., 40-60°C).[1] Higher temperatures can increase the rate of side reactions, including hydrolysis. Reaction times typically range from 30 to 90 minutes.[2] It is crucial to perform a time-course experiment to determine the optimal reaction time for your specific analyte.
-
Problem 2: Multiple Unexpected Peaks in the Chromatogram
Q: My HPLC analysis shows the desired product peak, but also several other significant, unidentified peaks. What could these be?
A: The presence of extraneous peaks often points to the formation of byproducts or the presence of unreacted starting materials.
Possible Byproducts & Identification:
-
Unreacted DNBB: DNBB itself is UV-active and will appear in the chromatogram if it is not fully consumed or quenched.
-
Identification: Inject a standard solution of DNBB to confirm its retention time.
-
Solution: Optimize the stoichiometry. Use a slight excess of the analyte if possible, or quench the reaction by adding a small molecule thiol scavenger (e.g., N-acetylcysteine or 2-mercaptoethanol) after the desired reaction time.
-
-
2,4-Dinitrobenzyl Alcohol: This is the primary hydrolysis byproduct.
-
Identification: This byproduct will have a molecular weight of 198.1 g/mol . Its identity can be confirmed by LC-MS.
-
Solution: As detailed in Problem 1, minimize water in the reaction and avoid excessively high pH or temperature.
-
-
Analyte Oxidation (Especially for Thiols): Thiols are susceptible to oxidation, forming disulfides (RSSR).[3] This is particularly problematic in samples of biological origin.
-
Identification: Disulfides are generally less polar than the corresponding thiols and will have a different retention time.
-
Solution: Work with deoxygenated buffers and consider adding a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the sample prior to derivatization. TCEP is effective at reducing disulfides without interfering with the subsequent DNBB reaction, unlike thiol-based reducing agents.
-
-
Over-alkylation Products: If the analyte contains multiple nucleophilic sites (e.g., a peptide with a thiol and an N-terminal amine), DNBB can react at more than one position.
-
Identification: These products will have a mass corresponding to the addition of multiple dinitrobenzyl groups (mass of dinitrobenzyl group = 181.1 g/mol ).
-
Solution: Carefully control the stoichiometry by using a molar excess of the analyte relative to DNBB. Lowering the pH can also help by protonating secondary sites (like amines), making them less nucleophilic while preserving the reactivity of the primary target (like a thiol).
-
Below is a troubleshooting workflow to help diagnose these common issues.
Caption: A logical workflow for troubleshooting common issues in DNBB derivatization.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for DNBB derivatization and what are the key competing reactions?
A1: The primary reaction is a bimolecular nucleophilic substitution (SN2). The nucleophile (e.g., a thiolate, R-S⁻) attacks the benzylic carbon of DNBB, displacing the bromide ion. The main competing reactions are the SN2 reaction with other nucleophiles present in the sample matrix, including water (hydrolysis), and elimination (E2) reactions, although the latter is less common for benzyl halides compared to secondary or tertiary alkyl halides.
Caption: Competing reaction pathways for DNBB.
Q2: How should I prepare my DNBB derivatization solution?
A2: Due to its sensitivity to hydrolysis, DNBB solution should be prepared fresh in an anhydrous organic solvent, such as acetonitrile (ACN). Prepare a concentrated stock solution (e.g., 10-50 mM) in ACN. For the reaction, add a small volume of this stock solution to your sample (which may be in an aqueous buffer) to initiate the derivatization. This minimizes the exposure of the concentrated reagent to water.
Q3: Can DNBB react with my buffer components?
A3: Yes. Buffers containing nucleophilic groups, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, can react with DNBB. It is recommended to use non-nucleophilic buffers like phosphate (e.g., PBS), borate, or HEPES to avoid the formation of buffer-adducts, which can consume the reagent and complicate your chromatogram.
Q4: How can I confirm the identity of my derivative and potential byproducts?
A4: The most definitive method is Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of your derivative will be the mass of your analyte plus the mass of the 2,4-dinitrobenzyl group (181.02 g/mol , from C₇H₅N₂O₄). Common byproducts can also be identified by their mass-to-charge ratio (m/z). For example, the hydrolysis product, 2,4-dinitrobenzyl alcohol, has a protonated molecular ion [M+H]⁺ at m/z 199.04.[4] Analysis of the fragmentation pattern in MS/MS can provide further structural confirmation.[5]
Q5: My sample contains both thiols and amines. How can I achieve selective derivatization of the thiol?
A5: Thiols are generally more nucleophilic than amines, especially at a pH between 7 and 8.[6] At this pH, a significant portion of the thiol group (pKa ~8-9) exists as the highly reactive thiolate anion, while most primary amines (pKa ~9-10) are still protonated and thus non-nucleophilic. By performing the derivatization at a pH of ~7.5, you can achieve a high degree of selectivity for the thiol group.
References
- 1. iomcworld.com [iomcworld.com]
- 2. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2,4-Dinitrobenzyl Bromide and Its Derivatives
Welcome to the technical support center for 2,4-Dinitrobenzyl bromide and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize these reactive intermediates. The inherent reactivity of these compounds, while essential for their synthetic utility, also presents significant challenges regarding their stability. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, ensuring the integrity of your starting materials and the success of your research.
Introduction: The Duality of Reactivity and Instability
This compound is a valuable reagent in organic synthesis, primarily due to the electron-withdrawing nature of the two nitro groups, which activates the benzylic position for nucleophilic substitution. However, this enhanced reactivity is intrinsically linked to its instability. The compound and its derivatives are susceptible to degradation via several pathways, including hydrolysis, thermal decomposition, and photolysis. Understanding these degradation mechanisms is paramount to successful handling, storage, and utilization in experimental workflows.
This guide is structured to provide not just procedural steps, but also the underlying scientific principles governing the stability of these compounds. By understanding the "why" behind the "how," researchers can proactively mitigate degradation and ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound has turned from a pale yellow to a brownish or reddish color. What is causing this discoloration, and is the reagent still usable?
Answer:
Discoloration is a common indicator of decomposition. The brownish or reddish hue is likely due to the formation of nitrated and oxidized byproducts. The primary culprits for this degradation are exposure to moisture, air (oxygen), and light.
-
Causality: this compound is highly susceptible to hydrolysis. Even trace amounts of moisture in the atmosphere can react with the compound to form 2,4-dinitrobenzyl alcohol and hydrobromic acid (HBr). The liberated HBr can further catalyze decomposition. Additionally, exposure to light can induce photochemical reactions, leading to the formation of colored impurities[1][2]. The presence of oxygen can also lead to oxidative degradation products.
-
Troubleshooting & Action:
-
Assess the Extent of Decomposition: A slight change in color may not significantly impact reactions where the reagent is used in excess. However, for sensitive reactions or stoichiometric applications, the purity should be verified.
-
Purity Check: If you have access to analytical instrumentation, such as NMR or HPLC, you can assess the purity of the discolored reagent. The presence of peaks corresponding to 2,4-dinitrobenzyl alcohol would confirm hydrolysis.
-
Usability: For non-critical applications, you may be able to proceed, but be aware that yields may be lower, and additional purification steps may be necessary. For applications requiring high purity, it is strongly recommended to use a fresh, non-discolored batch of the reagent.
-
Preventative Measures: To prevent future discoloration, always handle the reagent under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen) and store it in a desiccator, protected from light.
-
FAQ 2: I am observing variable and often lower-than-expected yields in my nucleophilic substitution reactions using a this compound derivative. Could this be related to reagent instability?
Answer:
Absolutely. Inconsistent yields are a classic symptom of using a partially decomposed reagent. The effective concentration of the active this compound derivative is reduced when degradation has occurred, leading to incomplete reactions.
-
Causality: As mentioned, hydrolysis is a major degradation pathway. If your reagent has been exposed to moisture, a portion of it will have converted to the corresponding alcohol, which is unreactive in nucleophilic substitution reactions. Furthermore, thermal decomposition can occur even at moderately elevated temperatures, leading to a loss of the active compound[3]. The safety data sheet for this compound advises avoiding temperatures above 80°C[4].
-
Troubleshooting & Action:
-
Reagent Integrity: Always start with a fresh or properly stored bottle of the this compound derivative.
-
Solvent Purity: Ensure that your reaction solvents are anhydrous. Use freshly dried solvents for best results.
-
Reaction Conditions: If your reaction requires heating, do so judiciously and for the minimum time necessary. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating.
-
Inert Atmosphere: Perform your reactions under an inert atmosphere to prevent moisture from the air from interfering with the reaction.
-
Diagram: Decomposition Pathways of this compound
Caption: Major degradation pathways for this compound.
Experimental Protocols for Stabilization
Protocol 1: Proper Storage of this compound Derivatives
This protocol outlines the essential steps for storing this compound and its derivatives to maintain their stability and purity over time.
Materials:
-
Amber glass vial with a PTFE-lined cap
-
Parafilm or other sealing film
-
Inert gas (Argon or Nitrogen)
-
Desiccator cabinet or a sealed container with desiccant
-
Refrigerator or freezer rated for chemical storage
Procedure:
-
Inert Atmosphere: Upon receiving or after first use, flush the headspace of the vial with a gentle stream of inert gas for 30-60 seconds.
-
Secure Sealing: Tightly screw the cap on the vial. For added protection against moisture ingress, wrap the cap and neck of the vial with Parafilm.
-
Light Protection: Store the vial in its original opaque packaging or place it inside a larger, light-blocking container.
-
Desiccation: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel or Drierite).
-
Temperature Control: Store the desiccator in a cool, well-ventilated area.[4][5] For long-term storage, refrigeration (2-8 °C) is recommended. Avoid repeated freeze-thaw cycles.
Protocol 2: Handling and Dispensing
Proper handling during use is critical to prevent contamination and degradation.
Materials:
-
Glovebox or a fume hood with an inert gas line
-
Clean, dry spatulas and weighing paper
-
Anhydrous solvents
Procedure:
-
Inert Environment: Whenever possible, handle the solid reagent inside a glovebox with a dry, inert atmosphere. If a glovebox is not available, work quickly in a fume hood, and consider flushing the vial with inert gas before and after dispensing.
-
Minimize Exposure: Open the container only for the time necessary to dispense the required amount.
-
Avoid Contamination: Use only clean, dry spatulas. Do not return any unused material to the original container.
-
Immediate Use: For best results, dissolve the required amount of the reagent in an anhydrous solvent immediately before use in your reaction.
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents degradation from atmospheric moisture and oxygen. |
| Light | Protected from light (Amber vial/darkness) | Minimizes photolytic decomposition.[6] |
| Moisture | Dry (Store in a desiccator) | Prevents hydrolysis to the corresponding alcohol.[5] |
Advanced Stabilization Strategies
For highly sensitive applications or long-term storage, the use of stabilizers can be considered. While not commonly sold with stabilizers, insights can be drawn from similar reactive compounds.
-
Radical Scavengers: For derivatives prone to radical decomposition pathways, the addition of a radical scavenger in trace amounts may be beneficial.
-
Acid Scavengers: To neutralize any HBr formed from hydrolysis, a non-nucleophilic acid scavenger could be incorporated into the storage vessel, though this is less common for solid reagents. For instance, propylene oxide is used as a stabilizer for benzyl bromide.[7]
Diagram: Workflow for Handling this compound Derivatives
Caption: Recommended workflow for handling and using this compound.
By adhering to these guidelines and understanding the chemical vulnerabilities of this compound and its derivatives, researchers can significantly improve the stability of these reagents, leading to more reliable and reproducible experimental outcomes.
References
Overcoming solubility issues with 2,4-Dinitrobenzyl bromide in aqueous solutions
Welcome to the technical support guide for 2,4-Dinitrobenzyl bromide (DNBB). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant challenge of this compound's poor aqueous solubility. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and what are its primary applications?
A: this compound (DNBB), with the chemical formula C₇H₅BrN₂O₄, is a nitroaromatic organic compound.[1][2] Structurally, it is a benzene ring substituted with two nitro groups (NO₂) and a bromomethyl group (CH₂Br). The electron-withdrawing nature of the nitro groups makes the benzylic bromide a reactive electrophile. This reactivity is leveraged in various chemical syntheses, particularly for derivatizing nucleophilic functional groups like amines, thiols, and phenols. In drug development and proteomics, it and similar halogenated dinitroaromatic compounds are used to modify molecules to enhance their detection by analytical instruments.[3]
Q2: Why is this compound so poorly soluble in water?
A: The poor aqueous solubility of DNBB is a direct consequence of its molecular structure. It is considered only slightly soluble in water.[4]
-
Hydrophobic Core: The benzene ring is inherently nonpolar and hydrophobic, meaning it does not interact favorably with polar water molecules.
-
Lack of Hydrogen Bond Donors: DNBB has hydrogen bond acceptors (the oxygen atoms on the nitro groups) but lacks strong hydrogen bond-donating groups (like -OH or -NH).[5] This limits its ability to integrate into the hydrogen-bonding network of water.
-
High Lipophilicity: Its predicted LogP value (a measure of lipophilicity) is approximately 2.2 to 3.4, indicating a strong preference for nonpolar environments over aqueous ones.[5][6]
Q3: What are the consequences of poor solubility in my experiments?
A: Ignoring the low solubility of DNBB can lead to several critical experimental failures:
-
Precipitation: The compound will crash out of solution if its concentration exceeds its thermodynamic solubility limit, leading to a non-homogenous system.
-
Inaccurate Concentration: The actual concentration of dissolved, active DNBB will be much lower than the calculated concentration, leading to erroneous dose-response curves, kinetic data, and stoichiometric calculations.
-
Low Bioavailability and Reaction Yield: Only the dissolved fraction of the compound is available to react or interact with biological targets. Poor solubility directly translates to reduced reaction rates and lower product yields.[7]
-
Potential for Hydrolysis: While direct data is limited, benzyl bromides, especially those activated by electron-withdrawing groups, can be susceptible to hydrolysis in aqueous media, where water acts as a nucleophile. This degradation can further complicate results. The related compound 2,4-dinitrobenzenesulfonyl chloride is noted to react with water.[8]
Part 2: Troubleshooting Guide & Advanced Protocols
This section provides practical, in-depth solutions to common problems encountered when working with DNBB in aqueous systems.
Q4: My DNBB is visibly precipitating from my aqueous buffer. How can I prepare a stable and usable solution?
A: Visual precipitation is a clear sign that you have surpassed the compound's solubility limit. The key is to modify the solvent system to be more favorable for the hydrophobic DNBB molecule. Below are three methods, ranging from standard to advanced.
Method 1: Using Organic Co-Solvents
This is the most straightforward approach. A small amount of a water-miscible organic solvent is used to create a solvent mixture that can accommodate the nonpolar compound.
-
Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) or Ethanol disrupt the hydrogen bonding network of water and create a less polar microenvironment, which significantly increases the solubility of hydrophobic compounds.[9]
-
Protocol: Preparing a DNBB Stock Solution with a Co-Solvent
-
Prepare a high-concentration primary stock solution of DNBB in an anhydrous organic solvent (e.g., 100% DMSO, DMF, or Ethanol). DNBB is soluble in ethanol and methanol.[4]
-
Vortex or sonicate the primary stock until the DNBB is fully dissolved.
-
To prepare your working solution, perform a serial dilution by adding the organic stock solution dropwise into your aqueous buffer while vortexing vigorously. This "precipitative method" helps avoid localized high concentrations that can cause immediate precipitation.[10]
-
Crucially, never exceed a final co-solvent concentration that could affect your experimental system (typically <1% v/v for cell-based assays). Always run a vehicle control with the same final concentration of the co-solvent to account for any effects it may have.
-
| Co-Solvent | Recommended Starting Concentration in Final Solution | Notes |
| DMSO | 0.1% - 1.0% v/v | Highly effective but can have biological effects. |
| Ethanol | 0.5% - 2.0% v/v | Generally less toxic to biological systems than DMSO. |
| Methanol | 0.5% - 2.0% v/v | Similar to ethanol; ensure it doesn't interfere with your assay.[4] |
Method 2: Cyclodextrin-Mediated Solubilization
This advanced technique uses "host-guest" chemistry to encapsulate the hydrophobic drug, rendering it water-soluble.
-
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a torus (donut).[11] Their exterior is hydrophilic, while the central cavity is hydrophobic. The nonpolar DNBB molecule can partition into this cavity, forming a water-soluble inclusion complex that can be delivered in an aqueous medium.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used due to its high aqueous solubility and low toxicity.[13][14]
-
Protocol: Preparation of a DNBB-Cyclodextrin Inclusion Complex
-
Determine Molar Ratio: Start by testing a 1:1 molar ratio of DNBB to HP-β-CD. This can be optimized (e.g., 1:2, 1:5) to maximize solubility.[15]
-
Preparation: a. Prepare an aqueous solution of HP-β-CD (e.g., in your experimental buffer) at the desired concentration. b. Separately, dissolve the DNBB in a minimal amount of a volatile organic solvent like methanol or acetone. c. Slowly add the DNBB solution to the stirring HP-β-CD solution. d. Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Purification (Optional): The resulting aqueous solution can be freeze-dried (lyophilized) to obtain a stable powder of the DNBB-cyclodextrin complex, which can be easily reconstituted in water.[15]
-
References
- 1. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmaceutical and chemical intermediates,CAS#:3013-38-5,2,4-二硝基溴苄,this compound [en.chemfish.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciencemadness.org]
- 5. This compound|lookchem [lookchem.com]
- 6. PubChemLite - this compound (C7H5BrN2O4) [pubchemlite.lcsb.uni.lu]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. 2,4-Dinitrobenzenesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. books.rsc.org [books.rsc.org]
- 11. Encapsulation of biocides by cyclodextrins: toward synergistic effects against pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzet.com [alzet.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing Excess 2,4-Dinitrobenzyl Bromide in Reaction Mixtures
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the effective removal of unreacted 2,4-Dinitrobenzyl bromide from reaction mixtures. This document offers a multi-faceted approach, from initial reaction assessment to detailed troubleshooting and validated removal protocols, ensuring the purity of your target compound and the safety of your laboratory operations.
Initial Assessment of the Reaction Mixture
Before proceeding with any purification strategy, a quick assessment of your reaction mixture's state is crucial. The following flowchart provides a decision-making framework to guide you toward the most appropriate next steps.
Incomplete derivatization with 2,4-Dinitrobenzyl bromide causes and solutions
Welcome to the technical support center for 2,4-Dinitrobenzyl bromide (DNBB) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of using DNBB as a derivatizing agent. My objective is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your experiments are successful, reproducible, and robust. We will explore the common pitfalls that lead to incomplete derivatization and provide clear, actionable solutions.
Introduction: The "Why" of DNBB Derivatization
This compound is a highly effective electrophilic reagent used to "tag" nucleophilic functional groups, most notably thiols (mercaptans). The primary purpose of this derivatization is to enhance the analytical detection of target molecules. By attaching the dinitrobenzyl group, we can:
-
Increase UV-Vis Absorbance: The dinitrophenyl chromophore allows for sensitive detection using UV-Vis detectors in HPLC systems.
-
Improve Chromatographic Properties: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and peak shape in reverse-phase chromatography.
-
Enhance Mass Spectrometric Ionization: The derivative can improve ionization efficiency for detection by mass spectrometry (MS).
The core reaction is a classic nucleophilic substitution (SN2), where a nucleophile (like a deprotonated thiol, R-S⁻) attacks the benzylic carbon of DNBB, displacing the bromide ion. Achieving a complete and specific reaction is paramount for accurate quantification. Incomplete derivatization is a frequent source of error, leading to underestimated analyte concentrations and confounding results.
Troubleshooting Guide: From Problem to Solution
This section is structured to help you diagnose and resolve specific issues you may encounter during your derivatization workflow.
Problem 1: Low or No Derivatization Product / Persistently High Analyte Peak
This is the most common failure mode, indicating the reaction is not proceeding efficiently.
Visual Logic: Troubleshooting Low Yield Below is a decision tree to guide your troubleshooting process for low derivatization yield.
Caption: Troubleshooting decision tree for low DNBB derivatization yield.
Potential Cause A: Suboptimal pH
-
Why it Happens: The primary nucleophile in the reaction with thiols is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). The concentration of the thiolate anion is governed by the pKa of the thiol and the pH of the solution. If the pH is too low (acidic or neutral), the concentration of the reactive thiolate will be insufficient for the reaction to proceed efficiently.
-
Solution: Ensure the reaction medium is sufficiently basic to deprotonate the target functional group. For most thiols (pKa ~8-10), a reaction pH between 8.5 and 10.0 is optimal. Use a non-nucleophilic buffer like borate or carbonate to maintain the pH. Avoid amine-based buffers (e.g., Tris), as the amine can compete with the analyte for the DNBB reagent.
Potential Cause B: Insufficient Reagent Concentration
-
Why it Happens: Derivatization is a bimolecular reaction; its rate depends on the concentration of both the analyte and the reagent. To drive the reaction to completion, Le Châtelier's principle dictates that the derivatizing reagent should be present in a significant molar excess.[1]
-
Solution: Increase the molar ratio of DNBB to the analyte. A 10- to 100-fold molar excess is a common starting point. If your sample matrix contains other competing nucleophiles, an even higher excess may be necessary.[2]
Potential Cause C: Suboptimal Reaction Time or Temperature
-
Why it Happens: Like most chemical reactions, derivatization requires a specific activation energy and time to reach completion. Insufficient incubation time or a temperature that is too low will result in an incomplete reaction.[1]
-
Solution:
-
Time: Perform a time-course experiment. Analyze aliquots at various time points (e.g., 15, 30, 60, 90, 120 minutes) to determine the point at which the product peak area plateaus.[3]
-
Temperature: Most DNBB reactions proceed well at temperatures ranging from 40°C to 75°C.[2] If the reaction is slow at a lower temperature, cautiously increase the heat. Be aware that excessive heat can potentially degrade your analyte or the reagent.
-
Potential Cause D: Presence of Water (Moisture Contamination)
-
Why it Happens: DNBB is susceptible to hydrolysis. Water can act as a nucleophile, attacking the DNBB to form 2,4-dinitrobenzyl alcohol. This side reaction consumes your reagent and can introduce a significant interfering peak into your chromatogram.[1][3]
-
Solution: Meticulously exclude water from the reaction. Use anhydrous grade solvents (e.g., acetonitrile), dry all glassware in an oven, and purge reaction vials with an inert gas like nitrogen before adding reagents. If your samples are aqueous, they must be lyophilized to complete dryness before adding the derivatization cocktail.[4]
Problem 2: Multiple Unexpected or Tailing Peaks in the Chromatogram
The appearance of extraneous peaks can complicate quantification and indicates issues with reaction specificity or reagent purity.
Potential Cause A: Excess Reagent and Hydrolysis Byproducts
-
Why it Happens: A large peak corresponding to unreacted DNBB is common and expected when using a high molar excess. A secondary large peak is often the hydrolysis product, 2,4-dinitrobenzyl alcohol, if moisture was present. Acidic byproducts from some derivatization reactions can also cause peak tailing for the desired derivative.[5]
-
Solution:
-
Chromatographic Separation: First, ensure your chromatographic method can resolve the derivative peak from the excess reagent and its byproducts.
-
Post-Derivatization Cleanup: If interference persists, implement a cleanup step. A simple liquid-liquid extraction (LLE) or a more robust Solid Phase Extraction (SPE) can be used to separate the relatively nonpolar derivative from the more polar excess reagent.
-
Quenching: Add a small molecule thiol (e.g., mercaptoethanol) after the desired reaction time to consume any remaining DNBB, converting it into a single, predictable byproduct peak.
-
Potential Cause B: Matrix Interference
-
Why it Happens: Biological or complex samples contain numerous endogenous nucleophiles (e.g., amino acids, peptides, other thiols) that can react with DNBB.[6][7] This consumes the reagent and creates a forest of derivative peaks, potentially co-eluting with your analyte of interest.
-
Solution: Implement a sample cleanup before derivatization. This is a critical step for ensuring reaction specificity.
-
Solid Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18 for nonpolar analytes, ion-exchange for charged analytes) to isolate the target molecule from the bulk of the matrix interferents.
-
Liquid-Liquid Extraction (LLE): Partition your analyte into an organic solvent, leaving polar interferents behind in the aqueous phase.
-
Table 1: Key Parameters for DNBB Derivatization Optimization
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 8.5 - 10.0 | Ensures deprotonation of thiol to the more reactive thiolate anion. Avoid amine-based buffers. |
| Molar Excess (DNBB:Analyte) | 10x - 100x | Drives the reaction equilibrium towards product formation. May need to be higher for complex matrices. |
| Temperature | 40°C - 75°C | Balances reaction rate with analyte/reagent stability. Higher temperatures may be needed for sterically hindered thiols.[2] |
| Reaction Time | 30 - 90 minutes | Must be optimized empirically by running a time-course experiment to ensure reaction completion.[3] |
| Solvent | Anhydrous Acetonitrile | Aprotic solvent that solubilizes most analytes and the reagent. Must be free of water to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What functional groups, other than thiols, can react with DNBB? While DNBB is most reactive towards soft nucleophiles like thiols, it can also react with other groups under certain conditions. Primary and secondary amines can be derivatized, though they are generally less reactive than thiols. Phenols and, to a lesser extent, alcohols may also react, especially under strongly basic conditions and higher temperatures. Reaction specificity is typically controlled by optimizing the pH.
Q2: How should I prepare and store the DNBB reagent? DNBB is a solid that is sensitive to moisture and light.
-
Storage: Store the solid reagent in a desiccator at room temperature, tightly sealed and protected from light.[3]
-
Preparation: Prepare the DNBB solution fresh for each experiment. Dissolve the required amount in an anhydrous solvent (e.g., acetonitrile). Do not store the solution for extended periods, as its potency will decrease due to gradual hydrolysis from atmospheric moisture.
Q3: My derivative peak is broad and tailing. What could be the cause? Peak tailing can be caused by several factors:
-
Chromatographic Issues: The analytical column may be degrading, or there may be active sites in the GC or HPLC flow path causing adsorption.[5]
-
Acidic Byproducts: The reaction can generate HBr as a byproduct. If not properly buffered, the acidic conditions can affect peak shape. Ensure your buffering capacity is sufficient.
-
Co-elution: An interfering peak may be co-eluting with your analyte. Review your sample cleanup procedures and optimize your chromatographic gradient.
Q4: Can I quench the reaction after it is complete? Yes. Quenching is a good practice to ensure the reaction stops at a defined time point. You can add a small, highly reactive nucleophile that will not interfere with your analysis. A common choice is a small thiol like L-cysteine or 2-mercaptoethanol. This will consume any excess DNBB.
Standard Operating Protocol: Derivatization of a Thiol-Containing Analyte
This protocol provides a robust starting point. It must be optimized for your specific analyte and matrix.
Visual Logic: Standard DNBB Workflow
Caption: Standard experimental workflow for DNBB derivatization.
Materials:
-
This compound (DNBB), high purity
-
Analyte standard and prepared sample (lyophilized)
-
Anhydrous acetonitrile (ACN)
-
Borate buffer (e.g., 100 mM, pH 9.0), prepared in HPLC-grade water
-
Reaction vials (e.g., 1.5 mL amber glass vials with PTFE-lined caps)
-
Heating block or water bath
Procedure:
-
Sample Preparation: If your sample is in an aqueous solution, freeze-dry (lyophilize) it to complete dryness in a reaction vial.
-
Reagent Preparation (Perform Fresh): Prepare a 10 mg/mL stock solution of DNBB in anhydrous ACN.
-
Reconstitution & pH Adjustment: Reconstitute the dried sample/standard in a small, precise volume of ACN. Add borate buffer (pH 9.0) to constitute 10-20% of the total reaction volume. For a 100 µL final volume, you might add 80 µL of sample in ACN and 20 µL of buffer. Vortex briefly.
-
Initiate Reaction: Add the calculated volume of DNBB stock solution to achieve the desired molar excess (e.g., 50-fold). Vortex immediately to mix.
-
Incubation: Place the sealed vial in a heating block set to 60°C. Incubate for 60 minutes. Protect from direct light.
-
Cooling & Termination: After incubation, remove the vial and allow it to cool to room temperature. The reaction is now ready for direct analysis or an optional quenching/cleanup step.
-
Analysis: Transfer the sample to an appropriate autosampler vial and analyze using your validated HPLC-UV or LC-MS method.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization to reduce background interferences for simultaneous quantitation of trimethylamine (TMA) and trimethylamine-N-oxide (TMAO) using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Matrix Effects in the Analysis of 2,4-Dinitrobenzyl Bromide (DNBB) Derivatives
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of matrix effects in the analysis of 2,4-Dinitrobenzyl bromide (DNBB) derivatives, particularly in complex biological matrices.
Introduction to Matrix Effects with DNBB Derivatives
This compound (DNBB) is a valuable derivatizing agent, enhancing the detection of nucleophilic functional groups like thiols. However, the complexity of biological samples can lead to significant matrix effects, compromising the accuracy and reproducibility of your analysis.[1][2] Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[3] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), both of which are detrimental to quantitative analysis.[1][4]
Derivatization, while beneficial for sensitivity, can introduce its own sources of matrix effects.[3][5] Excess DNBB reagent, its hydrolysis byproducts, or changes in the analyte's properties post-derivatization can all contribute to these challenges.[3]
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of matrix effects in my DNBB derivative analysis?
A1: Several indicators can point to the presence of matrix effects in your LC-MS/MS analysis:
-
Poor Reproducibility: You observe significant variations in the peak areas or heights of your DNBB derivative across different injections of the same sample or between different biological samples.[3]
-
Inaccurate Quantification: The calculated concentrations of your analyte in quality control (QC) samples consistently fall outside acceptable accuracy and precision limits.[3]
-
Non-Linearity: Your calibration curve, especially when prepared in the sample matrix, shows poor linearity (low correlation coefficient).
-
Peak Shape Distortion: You notice tailing, fronting, or broadening of the chromatographic peak for your DNBB derivative in biological samples compared to standards prepared in a clean solvent.[2]
-
Retention Time Shifts: The retention time of your analyte varies between injections, particularly between clean standards and matrix-containing samples.[2]
Q2: I'm observing significant ion suppression. What are the likely causes when working with DNBB derivatives?
A2: Ion suppression is a common challenge and can stem from several sources when analyzing DNBB derivatives:
-
Co-eluting Endogenous Components: Biological matrices are rich in molecules like phospholipids, salts, and proteins that can co-elute with your DNBB derivative.[6][7] These molecules compete for ionization in the MS source, reducing the signal of your target analyte.[4]
-
Excess Derivatization Reagent: Unreacted DNBB and its hydrolysis byproducts can elute near your analyte of interest, leading to ion suppression.
-
High Salt Concentration: Salts from buffers or the biological matrix itself can reduce the volatility of droplets in the electrospray ionization (ESI) source, hindering the release of gas-phase ions and suppressing the analyte signal.[8]
-
Ion-Pairing Agents: If using ion-pairing agents in your mobile phase to improve chromatography, they can also cause significant ion suppression.[8]
Q3: Can I use a stable isotope-labeled internal standard (SIL-IS) to completely solve my matrix effect problems?
A3: While highly effective, a SIL-IS is a tool for compensation, not complete elimination of matrix effects.[3][9] The fundamental principle is that the SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, allowing for an accurate ratio-based quantification.[4] However, this relies on the assumption that the analyte and SIL-IS behave identically during ionization.[3] For this to be true, they must co-elute perfectly. Any chromatographic separation between the analyte and the SIL-IS can lead to them experiencing different matrix environments as they enter the MS source, resulting in inaccurate correction.
Q4: My calibration curve prepared in a "clean" solvent looks great, but when I use a matrix-matched calibration, the results are poor. Why is this happening?
A4: This is a classic indication of matrix effects. The clean solvent calibration doesn't account for the ion suppression or enhancement caused by the biological matrix components.[4] When you prepare the calibration standards in the same matrix as your samples (matrix-matched calibration), the standards are subjected to the same interferences, providing a more accurate representation of the analytical response in a real sample.[4][10] The discrepancy between the two curves highlights the extent of the matrix effect.[4]
Troubleshooting Guides
Issue 1: Inconsistent Peak Areas and Poor Reproducibility
This is often the first sign that matrix effects are impacting your assay.
Workflow for Diagnosing and Mitigating Inconsistent Peak Areas
Caption: Troubleshooting workflow for inconsistent peak areas.
Detailed Protocols:
Protocol 1: Enhanced Sample Preparation - Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.[11][12]
-
Loading: Load 500 µL of the pre-treated (e.g., protein-precipitated) sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the DNBB derivative with 1 mL of methanol or an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Rationale: SPE is highly effective at removing a broad range of interfering compounds, such as salts and phospholipids, leading to a cleaner extract and reduced matrix effects compared to simple protein precipitation.[4][11][12] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[11][12]
Issue 2: Significant Ion Suppression Observed in Post-Column Infusion Experiment
A post-column infusion experiment provides a qualitative assessment of where ion suppression or enhancement occurs during your chromatographic run.[1][13]
Diagram of Matrix Effect Evaluation
Caption: Methods for evaluating matrix effects.
Troubleshooting Steps:
-
Identify the Suppression Zone: Note the retention time where the significant dip in the signal occurs.
-
Adjust Chromatographic Conditions: Modify your LC gradient to shift the elution of your DNBB derivative away from this suppression zone.[1] This could involve:
-
Altering the initial or final percentage of the organic mobile phase.
-
Changing the slope of the gradient.
-
Introducing an isocratic hold before or after the elution of your analyte.
-
-
Optimize Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[1] However, ensure that the final concentration of your analyte remains above the limit of quantification (LOQ).
-
Modify Mobile Phase: Experiment with different mobile phase additives or pH to alter the retention behavior of both the analyte and the interfering compounds.[1][2]
Issue 3: Poor Recovery and Accuracy in Spiked Samples
This indicates that your sample preparation method may be inefficient or that matrix effects are leading to inaccurate quantification.
Comparative Data on Sample Preparation Techniques
| Sample Preparation Method | Typical Recovery Range (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-105 | High (significant suppression) | Simple, fast, inexpensive | Least effective at removing matrix components.[11][12] |
| Liquid-Liquid Extraction (LLE) | 70-95 | Moderate | Cleaner extracts than PPT.[11][12] | Can have lower recovery for polar analytes.[11][12] |
| Solid-Phase Extraction (SPE) | 80-110 | Low | Highly effective at removing interferences.[4][14] | More time-consuming and costly than PPT. |
Data are illustrative and will vary depending on the specific analyte and matrix.
Protocol 2: Standard Addition for Accurate Quantification
The method of standard additions can be used to correct for matrix effects when a suitable blank matrix is unavailable or when the matrix composition varies significantly between samples.[1][15]
-
Sample Aliquoting: Divide a single sample into at least four equal aliquots.
-
Spiking: Leave one aliquot unspiked. Spike the remaining aliquots with increasing, known concentrations of the DNBB derivative standard.
-
Analysis: Analyze all aliquots using your established LC-MS/MS method.
-
Quantification: Plot the peak area against the added concentration. The absolute value of the x-intercept of the extrapolated linear regression line represents the concentration of the analyte in the original, unspiked sample.
Rationale: This method inherently accounts for the specific matrix effects of each individual sample, as the calibration is performed within the sample itself.
Conclusion
Successfully navigating the challenges of matrix effects in the analysis of DNBB derivatives requires a systematic approach. By understanding the causes of these effects and employing a combination of optimized sample preparation, strategic chromatography, and appropriate calibration techniques, researchers can ensure the development of robust, accurate, and reliable analytical methods. This guide serves as a starting point for troubleshooting, but it is crucial to validate any method according to established guidelines to ensure data integrity.[16][17][18]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 16. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 17. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 18. fda.gov [fda.gov]
Technical Support Center: Enhancing Detection Sensitivity of 2,4-Dinitrobenzyl Bromide Derivatives
Welcome to the technical support center for 2,4-Dinitrobenzyl bromide (DNBB) derivatization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the analytical sensitivity of their target molecules. Here, we address common challenges and frequently asked questions to help you optimize your experimental outcomes.
Introduction to DNBB Derivatization
This compound is a potent derivatizing agent used to enhance the detection of nucleophilic compounds, particularly thiols (R-SH), phenols (Ar-OH), and to a lesser extent, amines (R-NH2). The core principle of DNBB derivatization lies in its chemical structure. The two electron-withdrawing nitro groups (-NO2) on the benzene ring make the benzylic carbon highly electrophilic and susceptible to nucleophilic attack.[1] This results in the formation of a stable derivative with significantly improved ionization efficiency and UV absorbance, which are critical for modern analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
The primary reaction is a bimolecular nucleophilic substitution (S_N2) reaction, where a nucleophile (e.g., a deprotonated thiol, R-S⁻) attacks the benzylic carbon, displacing the bromide ion. The resulting 2,4-dinitrobenzyl derivative is more readily detectable for several reasons:
-
Enhanced Ionization: The dinitrobenzyl group is a strong electron-accepting moiety, which promotes efficient ionization in negative-ion mode electrospray ionization mass spectrometry (ESI-MS).
-
Chromatographic Improvement: Derivatization can increase the hydrophobicity of polar analytes, leading to better retention and peak shape in reversed-phase chromatography.
-
UV/Vis Detection: The dinitrophenyl group is a strong chromophore, enabling sensitive detection using UV-Vis detectors.
Troubleshooting Guide
This section addresses specific, common problems encountered during the derivatization and analysis workflow.
Problem 1: Low or No Derivatization Yield
Question: I am seeing very low signal for my derivatized analyte, or it appears the reaction is not proceeding at all. What are the likely causes and how can I fix this?
Answer: Low derivatization yield is one of the most common issues and can stem from several factors related to reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting this problem.
Potential Causes & Step-by-Step Solutions:
-
Suboptimal pH: The nucleophilicity of your analyte is paramount. Thiols and phenols must be deprotonated to their more reactive thiolate (R-S⁻) or phenoxide (Ar-O⁻) forms.
-
Explanation: The S_N2 reaction rate is directly proportional to the concentration of the deprotonated nucleophile. For thiols (pKa ~8-10) and phenols (pKa ~9-11), a basic pH is required to ensure a sufficient population of the anionic form.
-
Protocol: Ensure your reaction buffer is set to an appropriate pH. For thiols, a pH of 8.5-10 is a good starting point. For phenols, a pH of 10-11 may be necessary. Use a reliable buffer system (e.g., borate or carbonate buffer) and verify the pH before starting the reaction. Be cautious not to go too high, as this can promote the hydrolysis of DNBB.
-
-
Incorrect Temperature or Reaction Time: Derivatization reactions require sufficient energy and time to reach completion.
-
Explanation: Like most chemical reactions, the rate of DNBB derivatization is temperature-dependent. Insufficient temperature will result in a slow reaction, while excessive heat can degrade the analyte or the DNBB reagent itself.[1]
-
Protocol: A typical starting point for DNBB derivatization is gentle heating at 40-60°C.[1] If yields are low, consider increasing the temperature in 10°C increments. Similarly, extend the reaction time. Monitor the reaction progress by analyzing aliquots at different time points (e.g., 30, 60, 90, 120 minutes) to determine the optimal duration.[2][3]
-
-
Reagent Quality and Concentration: The purity and concentration of DNBB are critical.
-
Explanation: DNBB is susceptible to hydrolysis if exposed to moisture, leading to reduced reactivity. Using an insufficient molar excess of the reagent will also result in an incomplete reaction, especially in complex biological matrices where competing nucleophiles may be present.[4]
-
Protocol:
-
Storage: Store DNBB in a desiccator, away from light and moisture.
-
Molar Ratio: Use a significant molar excess of DNBB relative to the expected analyte concentration. A starting ratio of 100:1 (DNBB:analyte) is common, but this may need to be optimized upwards (e.g., to 200:1 or higher) for complex samples.[2]
-
Fresh Solutions: Prepare fresh solutions of DNBB in a dry, aprotic solvent like acetonitrile (ACN) immediately before use.
-
-
-
Presence of Competing Nucleophiles: Biological samples often contain high concentrations of other nucleophiles (e.g., glutathione, cysteine) that will also react with DNBB, consuming the reagent.
-
Explanation: The derivatization reaction is not specific to your analyte of interest. Any sufficiently nucleophilic species in the sample will compete for the DNBB reagent.
-
Protocol: If your analyte is present at low concentrations in a complex matrix, consider a sample cleanup step (e.g., solid-phase extraction, SPE) prior to derivatization to remove interfering substances. If cleanup is not feasible, a significant increase in the DNBB molar ratio is necessary.
-
Problem 2: Poor Chromatographic Peak Shape or Resolution
Question: My derivatized analyte shows significant peak tailing, splitting, or co-elutes with other peaks. How can I improve the chromatography?
Answer: Poor chromatography often results from issues with the final sample solution or unoptimized chromatographic conditions.
Potential Causes & Step-by-Step Solutions:
-
Excess Derivatization Reagent: A large excess of unreacted DNBB or its hydrolysis byproducts in the injected sample can interfere with chromatography.
-
Explanation: The unreacted reagent can saturate the column, alter the mobile phase composition at the point of injection, and cause broad or distorted peaks.
-
Protocol:
-
Quenching: After the derivatization reaction is complete, add a quenching reagent to consume the excess DNBB. A small amount of a thiol-containing compound like dithiothreitol (DTT) or L-cysteine can be effective.
-
Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step after derivatization.[5] For example, after derivatizing an aqueous sample, you can extract the more hydrophobic DNBB-analyte derivative into an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether), leaving the excess polar reagent and salts in the aqueous phase.[5]
-
-
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Explanation: If the sample is dissolved in a high percentage of strong organic solvent (like 100% ACN) while the initial mobile phase is highly aqueous (e.g., 95% water), the sample will not properly focus on the head of the column, leading to band broadening and peak splitting.
-
Protocol: After derivatization and cleanup, evaporate the sample to dryness under a gentle stream of nitrogen and reconstitute it in a solution that matches or is weaker than the initial mobile phase conditions.
-
-
Formation of Isomers: Some derivatized products can exist as isomers, which may separate under certain chromatographic conditions.[1]
-
Explanation: While less common with DNBB than with other reagents, if the analyte has multiple derivatization sites or can form stereoisomers, this may lead to split peaks.
-
Protocol: Review the structure of your analyte. If multiple reaction sites are possible, optimizing reaction conditions (e.g., lower temperature) might favor derivatization at a single site. Adjusting the mobile phase composition or changing the column chemistry may also be necessary to either co-elute or fully resolve the isomers.
-
Problem 3: Low Signal Intensity in Mass Spectrometry
Question: I have confirmed the derivatization reaction is working, but the signal for my derivative in the mass spectrometer is still very low. How can I enhance MS sensitivity?
Answer: Low MS signal, despite successful derivatization, is typically due to suboptimal ionization or instrument settings. The DNBB tag is specifically designed to enhance negative-ion mode ESI, so optimization should focus there.
Potential Causes & Step-by-Step Solutions:
-
Incorrect Polarity Mode:
-
Explanation: The two nitro groups on the DNBB moiety are strongly electron-withdrawing, making the derivative highly electronegative. It will ionize very efficiently as a deprotonated molecule [M-H]⁻ in negative ion mode. It will show very poor, if any, signal in positive ion mode.
-
Protocol: Ensure your mass spectrometer is operating in Negative Ion Mode . This is the single most critical parameter for detecting DNBB derivatives.
-
-
Suboptimal Mobile Phase Additives: The mobile phase composition significantly affects ionization efficiency.
-
Explanation: In negative ion mode, additives that promote the formation of [M-H]⁻ ions are beneficial. Acidic additives (like formic or acetic acid), which are common in positive mode, will suppress negative ionization by neutralizing the analyte.
-
Protocol:
-
Remove Acids: Do not use formic acid or acetic acid in your mobile phase.
-
Use a Weak Base: Add a small amount of a weak base to the mobile phase to promote deprotonation. A common choice is 0.1% ammonium hydroxide or a low concentration (2-5 mM) of ammonium acetate or ammonium bicarbonate. This helps maintain a slightly basic pH in the ESI source, stabilizing the [M-H]⁻ ion.
-
-
-
Inefficient Source Conditions: The settings for the ESI source (e.g., capillary voltage, gas temperatures, gas flows) need to be optimized for your specific derivative.
-
Explanation: Each analyte has a unique set of optimal source parameters for desolvation and ionization. Default settings may not be sufficient.
-
Protocol: Perform an infusion experiment by directly injecting a solution of your purified DNBB derivative into the mass spectrometer. Systematically adjust source parameters (e.g., capillary voltage, nebulizer pressure, drying gas flow, and temperature) to find the values that maximize the signal intensity for your derivative's m/z.
-
-
Incorrect MS/MS Fragmentation: If performing targeted analysis (e.g., Multiple Reaction Monitoring, MRM), the chosen fragment ion may be of low abundance.
-
Explanation: The fragmentation pattern of a DNBB derivative is characteristic but may not always produce a single dominant fragment.
-
Protocol: Using the infusion experiment described above, acquire a full scan MS/MS spectrum of your derivative's precursor ion ([M-H]⁻). Identify the most intense and stable fragment ions to use for your targeted method. A common fragmentation pathway involves the loss of NO₂ or other parts of the dinitrobenzyl group.
-
Frequently Asked Questions (FAQs)
Q1: What types of analytes are best suited for DNBB derivatization? A1: DNBB is most effective for soft nucleophiles. The reactivity order is generally: Thiols > Phenols > Amines . It is the preferred reagent for thiols like cysteine, glutathione, and other sulfhydryl-containing biomolecules due to the high nucleophilicity of the thiolate anion.
Q2: How should I prepare my DNBB reagent stock solution? A2: DNBB should be dissolved in a dry, aprotic solvent. Anhydrous acetonitrile (ACN) is the most common and effective choice. Prepare the solution fresh before each experiment, as DNBB can degrade over time, especially if exposed to trace amounts of water.
Q3: Can I use DNBB for analysis with a UV detector instead of a mass spectrometer? A3: Absolutely. The 2,4-dinitrophenyl group is a strong chromophore with a high molar absorptivity in the UV range (typically around 240-260 nm). This makes DNBB an excellent choice for enhancing sensitivity for HPLC-UV analysis.
Q4: Is it possible to derivatize analytes directly in a complex matrix like plasma or urine? A4: Yes, it is possible, but it presents challenges. As discussed in the troubleshooting section, these matrices contain numerous competing nucleophiles. To succeed, you will likely need to use a very large molar excess of DNBB and may require a post-derivatization cleanup step to remove interferences before analysis. It is often more robust to first perform a sample extraction to isolate the analyte(s) of interest before proceeding with derivatization.
Q5: Are there any alternatives to DNBB for thiol derivatization? A5: Yes, several other reagents are used for thiol derivatization, each with its own advantages. Common alternatives include N-ethylmaleimide (NEM), monobromobimane (MBB) for fluorescence detection, and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) for colorimetric assays.[6] The choice of reagent depends on the analytical endpoint (MS, fluorescence, UV-Vis) and the specific requirements of the experiment.
Data & Protocols
Table 1: Recommended Starting Conditions for DNBB Derivatization
| Parameter | Thiols | Phenols |
| pH | 8.5 - 10.0 (Borate Buffer) | 10.0 - 11.0 (Carbonate Buffer) |
| Temperature | 50 - 60 °C | 60 - 70 °C |
| Time | 45 - 90 minutes | 60 - 120 minutes |
| Solvent | Acetonitrile (ACN) | Acetonitrile (ACN) |
| DNBB:Analyte Ratio | 100:1 to 500:1 | 200:1 to 1000:1 |
Note: These are starting points. Optimal conditions should be determined empirically for each specific analyte and matrix.
Protocol 1: General Derivatization of a Thiol-Containing Analyte in a Clean Sample
-
Sample Preparation: Prepare a 100 µL aliquot of your sample (containing the analyte) in a 1.5 mL microcentrifuge tube.
-
Buffer Addition: Add 400 µL of 50 mM borate buffer (pH 9.0).
-
Reagent Preparation: Prepare a 10 mg/mL solution of DNBB in anhydrous ACN.
-
Derivatization: Add 20 µL of the DNBB solution to the sample tube. Vortex briefly.
-
Incubation: Incubate the mixture in a heating block at 60°C for 60 minutes.
-
Quenching (Optional but Recommended): Add 10 µL of 10 mM L-cysteine solution to consume excess DNBB. Let it react for 10 minutes at room temperature.
-
Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 1 minute. Centrifuge at 5,000 x g for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Diagram 1: DNBB Derivatization Reaction Mechanism
Caption: S_N2 reaction mechanism for DNBB derivatization.
Diagram 2: Experimental Workflow for Sensitivity Enhancement
Caption: A robust workflow for DNBB derivatization and analysis.
Diagram 3: Troubleshooting Logic for Low MS Signal
Caption: A logical flow for troubleshooting low MS signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization [mdpi.com]
- 5. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsdottorato.unibo.it [amsdottorato.unibo.it]
Validation & Comparative
A Senior Application Scientist's Guide: 2,4-Dinitrobenzyl Bromide (DNBB) vs. Pentafluorobenzyl Bromide (PFBBr) for Analyte Derivatization
In the realm of analytical chemistry, enhancing the detectability and chromatographic performance of target analytes is paramount. Derivatization, the process of chemically modifying a compound to produce a new compound with properties more amenable to a specific analytical method, is a cornerstone technique. For analytes containing active hydrogens—such as phenols, thiols, and carboxylic acids—alkylating agents are frequently employed. This guide provides an in-depth comparison of two prominent benzyl halide derivatizing agents: 2,4-Dinitrobenzyl bromide (DNBB) and Pentafluorobenzyl bromide (PFBBr). We will explore their reaction mechanisms, optimal applications, and performance, providing researchers with the necessary insights to select the appropriate reagent for their analytical challenges.
Fundamental Principles: Mechanism and Reagent Characteristics
Both DNBB and PFBBr operate via a nucleophilic substitution (SN2) reaction. The process begins with a base-catalyzed deprotonation of the acidic proton on the analyte (e.g., the hydroxyl group of a phenol or the carboxyl group of an acid), forming a potent nucleophile (an anion). This anion then attacks the electrophilic benzylic carbon of the derivatizing agent, displacing the bromide leaving group and forming a stable ether or ester derivative.
Pentafluorobenzyl Bromide (PFBBr)
PFBBr is a powerful alkylating agent renowned for its ability to introduce a pentafluorobenzyl group into a molecule.[1][2] This moiety is a strong electron-capturing group, a property that is central to its primary application.
-
Primary Application: Gas Chromatography (GC) with Electron Capture Detection (ECD).[1][2]
-
Mechanism Insight: The five highly electronegative fluorine atoms on the aromatic ring make the PFB-derivative exceptionally sensitive to ECD, which is designed to detect electrophilic compounds. This allows for extraordinarily low detection limits, often in the femtogram (fg) range.[3] The derivatives are also volatile and thermally stable, making them ideal for GC analysis.[4][5]
-
Reaction Enhancement: PFBBr reactions are often facilitated by phase-transfer catalysts, such as 18-crown-6 or tetrabutylammonium salts.[1][2] These catalysts are critical for reactions in two-phase (aqueous/organic) systems. They work by complexing the cation (e.g., K+) associated with the deprotonated analyte, effectively shuttling the analyte anion into the organic phase where it can readily react with the PFBBr reagent.[1][2]
This compound (DNBB)
DNBB is a solid reagent characterized by the presence of two nitro groups on the benzene ring.[6][7][8] These nitro groups act as powerful chromophores.
-
Primary Application: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[9]
-
Mechanism Insight: The dinitrobenzyl group introduced by DNBB imparts strong UV absorbance to the derivative. This is invaluable for analytes that possess poor or no native chromophores, enabling their sensitive detection by HPLC-UV. The resulting derivatives are typically less volatile than their PFB counterparts, making them better suited for liquid chromatography.
-
Reactivity: Similar to PFBBr, the reaction is base-catalyzed. The electron-withdrawing nature of the two nitro groups makes the benzylic carbon highly susceptible to nucleophilic attack.
Head-to-Head Comparison: Performance and Application
The choice between PFBBr and DNBB is almost entirely dictated by the intended analytical instrumentation and the required sensitivity.
| Feature | Pentafluorobenzyl Bromide (PFBBr) | This compound (DNBB) |
| Primary Technique | Gas Chromatography (GC).[10] | High-Performance Liquid Chromatography (HPLC).[9] |
| Detection Method | Electron Capture Detection (ECD), Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS).[4][5] | Ultraviolet (UV) Detection.[11][12] |
| Key Structural Feature | Pentafluorophenyl group (strong electrophore).[1][2] | Dinitrophenyl group (strong chromophore). |
| Sensitivity | Extremely high with GC-ECD (femtogram to picogram levels).[3] | Good with HPLC-UV (nanogram levels).[11] |
| Derivative Volatility | High; suitable for GC vaporization.[4][5] | Low; suitable for LC separation. |
| Common Analytes | Carboxylic acids, phenols, thiols, sulfonamides.[1][2] | Carboxylic acids, thiols, phenols, amines. |
| Catalysis | Often requires phase-transfer catalysts (e.g., 18-crown-6) for optimal efficiency.[1][2] | Typically requires a simple organic or inorganic base. |
| Reagent State | Clear, colorless liquid.[1] | Solid.[7] |
| Potential Issues | Reagent is a lachrymator and corrosive; water in the reaction can cause artifacts.[1] | Derivatives may have limited solubility in certain mobile phases. |
Experimental Workflows and Protocols
To provide a practical context, we present standardized protocols for the derivatization of common analytes with both PFBBr and DNBB.
Workflow 1: PFBBr Derivatization for GC-ECD Analysis
This workflow outlines the derivatization of phenolic compounds in an aqueous sample, adapted from principles used in environmental analysis methods like EPA 604.[1][2]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound CAS#: 3013-38-5 [m.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.thermoscientific.com [apps.thermoscientific.com]
- 12. researchgate.net [researchgate.net]
A Senior Scientist's Guide: Comparing 2,4-Dinitrobenzyl Bromide with Key Reagents for High-Performance Fatty Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of fatty acids (FAs) is a critical task. However, these molecules typically lack a strong native chromophore or fluorophore, making their detection by common High-Performance Liquid Chromatography (HPLC) techniques, such as UV-Visible (UV-Vis) spectroscopy, challenging.[1][2] Pre-column derivatization addresses this by covalently attaching a molecular tag to the FA's carboxylic acid group, enhancing detectability and improving chromatographic performance.[1][2]
This guide provides an in-depth comparison of 2,4-Dinitrobenzyl bromide (DNBB), a robust UV-active labeling agent, with other prevalent derivatization reagents. We will explore the underlying chemistry, compare performance based on experimental data, and provide actionable protocols to help you select the optimal reagent for your specific analytical goals.
Part 1: The Rationale for Derivatization in Fatty Acid Analysis
The primary goal of derivatizing fatty acids is to render them detectable by converting the polar carboxyl group into a less polar, more easily separable ester or amide derivative.[1] This chemical modification is tailored to the specific detector available:
-
HPLC with UV-Vis Detection: Requires attaching a tag with high molar absorptivity at a wavelength where the mobile phase is transparent, typically above 240 nm.[3]
-
HPLC with Fluorescence Detection (FLD): Involves tagging with a fluorophore, offering significantly higher sensitivity than UV-Vis, often reaching picomole or femtomole detection limits.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization increases the volatility of FAs for GC analysis.[1] For MS, specific derivatives can direct fragmentation patterns to help elucidate structures, such as the location of double bonds.[6][7][8]
This guide focuses on derivatization for HPLC, where the choice of reagent is a critical decision that balances sensitivity requirements with available instrumentation.
Part 2: In Focus: this compound (DNBB)
This compound is a classic reagent for preparing UV-active esters of carboxylic acids. The dinitrophenyl group provides a strong chromophore, making it well-suited for HPLC-UV analysis.
Mechanism of Action
The derivatization reaction is a nucleophilic acyl substitution (SN2). The carboxylic acid is first deprotonated by a base (e.g., triethylamine) to form a carboxylate anion. This potent nucleophile then attacks the benzylic carbon of DNBB, displacing the bromide ion to form a stable 2,4-dinitrobenzyl ester.[9][10] To enhance the reaction rate in organic solvents, a phase-transfer catalyst like a crown ether is often employed to solubilize the carboxylate salt.[11]
Caption: Reaction mechanism for DNBB derivatization of a fatty acid.
Part 3: Comparative Analysis of Derivatization Reagents
The selection of a derivatization agent is dictated by the analytical objective. Here, we compare DNBB with common alternatives based on their intended detection method.
For UV-Vis Detection: A Head-to-Head Comparison
Phenacyl bromides, such as 2,4'-dibromoacetophenone and p-bromophenacyl bromide, are the most common alternatives to DNBB for UV detection.[3] They function via the same SN2 mechanism and create stable, UV-active phenacyl esters.
| Feature | This compound (DNBB) | Phenacyl Bromides (e.g., 2,4'-Dibromoacetophenone) |
| Detection Wavelength | ~254 nm | ~246-260 nm[12] |
| Reaction Conditions | Typically requires heating (e.g., 60-80°C) and a catalyst. | Mild to moderate heating (e.g., 40-80°C), often with a base and/or catalyst.[3][13][14] |
| Sensitivity | Good, suitable for many applications. | High, with reports of detection limits around 0.1 ng.[12] Significantly enhanced sensitivity is often observed.[14] |
| Derivative Stability | Generally stable. | Good stability reported, with some derivatives stable for months at -20°C.[12] |
| Key Advantage | Robust and well-established reagent. | High molar absorptivity at longer UV wavelengths, reducing background interference.[3] |
Expert Insight: While DNBB is a reliable choice, reagents like 2,4'-dibromoacetophenone often provide superior sensitivity due to higher molar absorptivity.[3] For trace analysis, phenacyl derivatives are often preferred.
For Enhanced Sensitivity: Fluorescence-Based Reagents
When the utmost sensitivity is required, fluorescent tagging agents are the superior choice, provided a fluorescence detector is available.[4][5] 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is a widely used reagent that imparts strong fluorescence to fatty acids.[4][15][16]
| Feature | UV-Active Reagents (DNBB, Phenacyls) | Fluorescent Reagents (e.g., 4-Bromomethyl-7-methoxycoumarin) |
| Detector Required | UV-Vis Detector | Fluorescence Detector (FLD) |
| Sensitivity | Nanomole to high picomole range.[13][17] | Picomole to femtomole range.[5][18] |
| Excitation/Emission (Br-Mmc) | N/A | λex ~322 nm / λem ~395 nm[15] |
| Selectivity | Good, but susceptible to any UV-absorbing interference. | Excellent, as few endogenous compounds in a typical matrix will fluoresce at the specified wavelengths.[4] |
| Key Advantage | Widely available detectors, robust methods. | Astonishing sensitivity, allowing for the analysis of minute sample quantities.[5] |
Expert Insight: The leap in sensitivity offered by fluorescent tags like Br-Mmc is substantial.[4] This makes them ideal for applications in metabolomics, clinical diagnostics, and environmental trace analysis where sample volume is limited or analyte concentrations are extremely low.
For Structural Elucidation: Mass Spectrometry (MS) Reagents
For GC-MS analysis, the goal of derivatization shifts from detection enhancement to controlling fragmentation for structural analysis. While simple methyl esters (FAMEs) are common for increasing volatility, they provide limited structural information in the mass spectrum.[6][19] Picolinyl esters are the gold standard for determining features like double bond positions and branching points.[1][6]
| Feature | UV/Fluorescence Reagents | MS-Specific Reagents (e.g., Picolinyl Esters) |
| Primary Goal | Enhance signal for optical detection (UV or FLD). | Direct mass fragmentation for structural identification.[6][8] |
| Instrumentation | HPLC-UV or HPLC-FLD | GC-MS or LC-MS |
| Information Provided | Quantitative (concentration). | Quantitative and Qualitative (structural details).[6][8] |
| Mechanism (Picolinyl Esters) | N/A | The pyridine ring directs charge, leading to predictable fragmentation along the fatty acid chain upon electron impact ionization.[6] |
| Key Advantage | High-throughput quantification. | Invaluable for identifying unknown fatty acids and characterizing their precise structure.[1][7][20] |
Expert Insight: Picolinyl esters are not used for routine quantification via HPLC-UV. They are a specialized tool for structural investigation by mass spectrometry.[6] When the identity of a fatty acid is unknown, picolinyl ester derivatization followed by GC-MS is one of the most powerful analytical strategies available.[6][7]
Part 4: Decision-Making Framework & Protocols
Choosing the right reagent is a function of your analytical needs and available equipment.
Caption: A decision tree for selecting the appropriate fatty acid derivatization reagent.
Experimental Protocol 1: Derivatization using Phenacyl Bromide (for HPLC-UV)
This protocol is adapted from established methods for preparing phenacyl esters.[13]
-
Sample Preparation: In a reaction vial, dissolve approximately 1-5 mg of the fatty acid sample in 1 mL of methanol.
-
Neutralization: Add a solution of potassium bicarbonate (KHCO₃) in slight molar excess to the fatty acid. Vortex the mixture.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical as water will interfere with the derivatization.
-
Derivatization: To the dried residue, add 1 mL of a solution containing p-bromophenacyl bromide (e.g., 5 mg/mL) and a catalytic amount of 18-crown-6 ether in acetonitrile.
-
Reaction: Seal the vial tightly and heat at 80°C for 30 minutes with stirring.[13]
-
Analysis: Cool the vial to room temperature. The solution can be directly injected into the HPLC system for analysis. A C18 reversed-phase column with an acetonitrile/water gradient is typically used for separation.[13]
Experimental Protocol 2: Derivatization using 4-Bromomethyl-7-methoxycoumarin (for HPLC-FLD)
This protocol is based on the principles of fluorescent labeling of carboxylic acids.[4][16]
-
Sample Preparation: In a reaction vial, dissolve the fatty acid sample in 500 µL of acetone.
-
Addition of Reagents: Add 100 µL of a 1 mg/mL solution of 4-bromomethyl-7-methoxycoumarin in acetone.
-
Catalysis: Add 5-10 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6 ether.
-
Reaction: Seal the vial and heat at 60°C for 1 hour in a heating block or water bath.
-
Quenching: After cooling, add a small amount of acetic acid to neutralize the excess potassium carbonate.
-
Analysis: Centrifuge the sample to pellet the salts. The supernatant can be diluted with the mobile phase and injected into the HPLC-FLD system. Separation is typically achieved on a C18 column.
Conclusion
The choice of a derivatization reagent for fatty acid analysis is not a matter of "best" but "most appropriate." This compound (DNBB) and related phenacyl bromides are excellent, robust reagents for routine quantification using the widely available HPLC-UV instrumentation. For applications demanding the highest sensitivity, such as biomarker discovery or trace contaminant analysis, fluorescent reagents like 4-bromomethyl-7-methoxycoumarin are the unequivocal choice, provided a fluorescence detector is accessible. Finally, for the critical task of identifying unknown fatty acids and elucidating their precise chemical structures, picolinyl esters analyzed by GC-MS remain an indispensable tool. By aligning your derivatization strategy with your analytical goals and instrumental capabilities, you can ensure accurate, reliable, and meaningful results in your fatty acid research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jafs.com.pl [jafs.com.pl]
- 4. research.rug.nl [research.rug.nl]
- 5. aocs.org [aocs.org]
- 6. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 20.6 Reactions of Carboxylic Acids: An Overview - Organic Chemistry | OpenStax [openstax.org]
- 10. jackwestin.com [jackwestin.com]
- 11. aocs.org [aocs.org]
- 12. analusis.edpsciences.org [analusis.edpsciences.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. 4-Brommethyl-7-methoxycumarin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A comparison of pyrrolidide and picolinyl ester derivatives for the identification of fatty acids in natural samples by gas chromatography-mass spectrometry | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Accuracy and Precision of 2,4-Dinitrobenzyl Bromide Derivatization
In the landscape of analytical chemistry, particularly within pharmaceutical and clinical research, the accurate quantification of low-molecular-weight compounds in complex biological matrices is paramount. Many critical analytes, such as thiols, phenols, and amines, lack a native chromophore or fluorophore, rendering their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection challenging. Chemical derivatization addresses this by covalently attaching a molecule—a "tag"—that imparts desirable physicochemical properties to the analyte, enhancing its detectability and chromatographic behavior.
This guide provides an in-depth analysis of 2,4-Dinitrobenzyl bromide (DNBB) as a derivatizing agent. We will explore the underlying chemistry, critically evaluate its performance in terms of accuracy and precision, and objectively compare it against other established derivatization reagents. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical workflows.
The Principle and Mechanism of DNBB Derivatization
This compound is an electrophilic reagent that reacts with nucleophilic functional groups. The core of its utility lies in the introduction of the dinitrophenyl group, a potent chromophore that allows for sensitive UV detection (typically around 254 nm). The reaction proceeds via a nucleophilic substitution mechanism (Sɴ2).
Causality in the Reaction: For the reaction to proceed efficiently, the target functional group must be a sufficiently strong nucleophile. In the case of thiols (R-SH), the most common target for DNBB, the reaction is typically carried out under slightly alkaline conditions (pH ~8-9.5). This is a critical experimental choice: the basic environment facilitates the deprotonation of the thiol to form the much more nucleophilic thiolate anion (R-S⁻), which rapidly attacks the electrophilic benzylic carbon of DNBB, displacing the bromide ion and forming a stable thioether linkage.[1]
References
A Comparative Guide to the Linearity and Detection Range of 2,4-Dinitrobenzyl Bromide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly within pharmaceutical and biomedical research, the accurate quantification of low-concentration analytes is paramount. Many biologically significant molecules, such as thiols, phenols, and carboxylic acids, often lack a native chromophore or are present in complex matrices, making their direct analysis challenging. Chemical derivatization is a powerful strategy to overcome these limitations by enhancing the detectability and chromatographic behavior of target analytes. Among the diverse array of derivatizing agents, 2,4-Dinitrobenzyl bromide (DNBB) presents a compelling option for researchers seeking to improve the sensitivity of their analytical methods.
This guide provides an in-depth technical comparison of the performance of this compound as a derivatizing agent, with a focus on the linearity and range of detection for its derivatives. We will explore the underlying chemical principles, present available experimental data, and offer a comparative perspective against other common derivatization reagents.
The Rationale Behind Derivatization with this compound
This compound is a benzyl halide reagent that reacts with nucleophilic functional groups, such as the sulfhydryl group in thiols, the hydroxyl group in phenols, and the carboxyl group in carboxylic acids. The core of its efficacy lies in the introduction of the 2,4-dinitrophenyl moiety into the analyte molecule. This group serves two primary functions:
-
Strong Chromophore: The two nitro groups on the aromatic ring create a strong electron-withdrawing system, resulting in a derivative with significant absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. This dramatically enhances the sensitivity of detection when using UV-Vis detectors in High-Performance Liquid Chromatography (HPLC).
-
Electrophoric Nature: The presence of the nitro groups also makes the derivative highly responsive to Electron Capture Detection (ECD) in Gas Chromatography (GC). The ECD is exceptionally sensitive to compounds with electronegative functional groups, making DNBB-derivatized analytes detectable at very low concentrations.
The choice to employ DNBB is therefore driven by the need for enhanced sensitivity and the compatibility of the resulting derivatives with common analytical instrumentation.
Visualizing the Derivatization Workflow
The general workflow for utilizing DNBB in an analytical method involves a series of well-defined steps, from sample preparation to data analysis. Understanding this process is crucial for successful implementation and troubleshooting.
Caption: A generalized workflow for the analysis of analytes using this compound derivatization.
Performance Characteristics: Linearity and Range of Detection
While specific performance data for this compound is not as extensively published as for some other reagents, we can infer its potential by examining structurally similar and functionally analogous derivatizing agents. The performance of a derivatization method is critically evaluated through its validation parameters, with linearity and detection limits being of primary importance for quantitative analysis.
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. It is typically expressed by the coefficient of determination (R²). A value close to 1.000 indicates a strong linear relationship. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Comparison with Alternative Derivatizing Agents
To provide a comprehensive overview, the following table compares the reported performance of common derivatizing agents for thiols, phenols, and carboxylic acids. This allows for an informed decision on reagent selection based on the analytical requirements.
| Derivatizing Agent | Analyte Class | Analytical Technique | Linearity (R²) | LOD | LOQ |
| 2,4-Dinitrofluorobenzene (DNFB) | Thiols, Amines | HPLC-UV | > 0.99 | 4-8 µg/mL | - |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols | GC-ECD | > 0.99 | 0.003-0.009 µg/mL | 0.01-0.03 µg/mL |
| Monobromobimane (MBB) | Thiols | HPLC-Fluorescence | > 0.99 | - | - |
| 2,2'-dithiodipyridine | Thiols | HPLC-UV | ≥ 0.9994 | 0.50-2.61 µmol/L | 1.67-8.71 µmol/L |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC-UV | > 0.999 | 0.4 µg/m³ (air) | - |
Note: The performance data is highly dependent on the specific analyte, matrix, and instrumental conditions. The values presented are for illustrative purposes.
Based on the data for analogous compounds, it is reasonable to expect that DNBB derivatives would exhibit excellent linearity (R² > 0.99) and low limits of detection, particularly when coupled with GC-ECD. The strong chromophore of the dinitrophenyl group suggests that HPLC-UV detection would also provide good sensitivity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data, detailed experimental protocols are essential. The following provides a generalized, step-by-step methodology for the derivatization of thiols with this compound for subsequent HPLC-UV analysis.
Protocol: Derivatization of Thiols with DNBB for HPLC-UV Analysis
1. Reagent Preparation:
-
DNBB Solution: Prepare a 10 mM solution of this compound in a suitable organic solvent (e.g., acetonitrile). This solution should be prepared fresh daily and protected from light.
-
Buffer Solution: Prepare a buffer solution appropriate for the derivatization reaction, typically a borate buffer (pH 8-9). The slightly alkaline pH facilitates the deprotonation of the thiol group, enhancing its nucleophilicity.
-
Standard Solutions: Prepare a series of standard solutions of the target thiol analyte in the buffer solution at known concentrations to establish a calibration curve.
2. Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of the DNBB solution.
-
Vortex the mixture gently to ensure homogeneity.
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). The optimal temperature and time should be determined experimentally.
-
After incubation, cool the mixture to room temperature.
-
If necessary, quench the reaction by adding a small amount of a quenching agent (e.g., a solution of a primary amine) to consume the excess DNBB.
3. Sample Preparation for HPLC:
-
Centrifuge the derivatized sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC-UV Analysis:
-
Column: A C18 reversed-phase column is typically suitable for the separation of the DNBB derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Detection: Monitor the eluent at the wavelength of maximum absorbance for the DNBB derivative, which is typically in the range of 254-280 nm.
The Underlying Chemistry: A Mechanistic View
The derivatization reaction of this compound with a thiol proceeds via a nucleophilic substitution mechanism (SN2). The deprotonated thiol (thiolate) acts as the nucleophile, attacking the electrophilic benzylic carbon of DNBB and displacing the bromide ion.
Caption: SN2 reaction mechanism for the derivatization of a thiol with this compound.
Conclusion and Future Perspectives
This compound is a valuable derivatizing agent for enhancing the detectability of thiols, phenols, and carboxylic acids in various analytical applications. While direct comparative data on its linearity and detection range is somewhat limited in the literature, the performance of structurally and functionally similar reagents strongly suggests that DNBB derivatives can be quantified with high sensitivity and excellent linearity, particularly when using GC-ECD.
For researchers and drug development professionals, the key to successful implementation of DNBB-based methods lies in careful optimization of the derivatization reaction conditions and thorough validation of the analytical method. As the demand for highly sensitive analytical methods continues to grow, further studies detailing the performance of DNBB and comparing it directly with other reagents would be a valuable contribution to the scientific community.
A Senior Application Scientist's Guide to Derivatizing Agents: The Specificity of 2,4-Dinitrobenzyl Bromide
In the landscape of analytical chemistry and drug development, the precise quantification of target molecules is paramount. Often, analytes lack the necessary physicochemical properties for sensitive detection or efficient separation. Derivatization, the chemical modification of an analyte, is a cornerstone technique to overcome these limitations. This guide provides an in-depth analysis of 2,4-Dinitrobenzyl bromide (DNBB), a classic but potent derivatizing agent, and objectively compares its performance against modern alternatives, with a focus on its specificity for thiol-containing compounds.
The Principle of Derivatization: Why Modify an Analyte?
Derivatization converts an analyte into a product with more favorable properties for analysis.[1] The primary goals are to:
-
Enhance Detector Response: Introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or an easily ionizable group for mass spectrometry (MS).
-
Improve Chromatographic Behavior: Increase volatility for gas chromatography (GC) or modify polarity for better retention and peak shape in high-performance liquid chromatography (HPLC).
-
Increase Stability: Protect a labile functional group from degradation during sample preparation and analysis.
The choice of a derivatizing agent is critical and hinges on its reactivity, specificity, and the stability of the resulting derivative.
Unpacking this compound: Mechanism and Reactivity
This compound is a benzylic halide.[2] Its reactivity is driven by two key structural features: the leaving group (bromide) and the electron-withdrawing nitro groups on the aromatic ring.
Mechanism of Action: DNBB reacts with nucleophiles via a bimolecular nucleophilic substitution (SN2) reaction. The strong electron-withdrawing nature of the two nitro groups makes the benzylic carbon highly electrophilic, rendering it susceptible to attack by nucleophiles.[3]
Thiols (R-SH), particularly in their deprotonated thiolate form (R-S⁻), are excellent, soft nucleophiles.[4][5] They readily attack the electrophilic carbon of DNBB, displacing the bromide ion and forming a stable thioether bond. This reaction is highly favorable and is the primary basis for using DNBB as a derivatizing agent for thiols.
Caption: SN2 reaction of this compound with a thiolate nucleophile.
Specificity Profile: While highly reactive towards thiols, the electrophilicity of DNBB allows for potential side reactions. Its specificity is pH-dependent.
-
Thiols: The pKa of thiol groups is typically around 8-9. At neutral to slightly alkaline pH, a significant portion exists as the highly nucleophilic thiolate anion, ensuring a rapid reaction.
-
Phenols: Phenols are less nucleophilic than thiols. Derivatization requires more alkaline conditions to generate the phenoxide anion, but the reaction is generally slower.[3][6]
-
Amines: Primary and secondary amines can also react, but they are weaker nucleophiles than thiolates. These reactions may require more forcing conditions (e.g., higher temperatures) and can be less efficient.[7][8]
This hierarchy of reactivity allows for a degree of selectivity. By controlling the pH and reaction time, one can preferentially target thiols over other functional groups.
Performance Comparison: DNBB vs. The Alternatives
The selection of a derivatizing agent is a trade-off between reactivity, selectivity, and the requirements of the analytical method.[1] DNBB is a classic UV-labeling agent, but several other classes of reagents are now common, particularly for fluorescence and MS detection.
| Derivatizing Agent | Target Group(s) | Mechanism | Typical pH | Detection | Key Advantages & Disadvantages |
| This compound (DNBB) | Thiols (primary), Phenols, Amines | SN2 Alkylation | 7.0 - 8.5 | UV (strong) | Pro: Forms stable derivatives, strong chromophore. Con: Lachrymator, lower specificity than maleimides, not fluorescent. |
| Iodoacetamide (IAM) | Thiols, other nucleophiles | SN2 Alkylation | ~8.0 | UV, MS | Pro: Common alkylating agent. Con: Less reactive than DNBB, can modify other residues like lysine, light-sensitive.[9][10] |
| N-Ethylmaleimide (NEM) | Thiols (highly specific) | Michael Addition | 6.5 - 7.5 | UV, MS | Pro: Highly selective for thiols at neutral pH, stable derivatives.[11] Con: Potential for hydrolysis of the derivative at high pH.[10] |
| ThioGlo™ Reagents | Thiols (highly specific) | Michael Addition | Neutral | Fluorescence | Pro: High sensitivity and selectivity, rapid reaction.[12] Con: Reagents can be costly. |
| 4,4'-Dithiodipyridine (DTDP) | Thiols | Thiol-Disulfide Exchange | ≥ 3.4 | UV, MS | Pro: Reacts rapidly at acidic pH, useful for acidic matrices like wine.[13] Con: Forms a disulfide bond, which can be reversible. |
| Pentafluorobenzyl Bromide (PFBBr) | Thiols, Phenols, Carboxylic Acids | SN2 Alkylation | Phase Transfer | GC-ECD, MS | Pro: Creates derivatives with high electron capture response for GC.[14] Con: Less specific, requires phase-transfer catalysis. |
Experimental Protocol: Thiol Derivatization with DNBB for HPLC-UV Analysis
This protocol provides a self-validating framework for the derivatization of a thiol-containing analyte (e.g., glutathione, cysteine) in a clean sample matrix.
Causality Behind Choices:
-
pH Control: The reaction is buffered to pH ~7.5-8.0. This is a compromise: high enough to deprotonate a significant fraction of the thiol to the more reactive thiolate, but not so high as to promote significant reaction with other nucleophiles or hydrolysis of the reagent.
-
Reagent Excess: DNBB is used in stoichiometric excess to drive the reaction to completion.
-
Quenching: A quenching step is essential to stop the reaction and consume excess DNBB, preventing it from reacting with other components or appearing as a large interference peak in the chromatogram. A small molecule thiol like 2-mercaptoethanol is ideal.
-
Internal Standard: An internal standard (a structurally similar compound not present in the sample) should be used to correct for variations in reaction efficiency and injection volume.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Derivatizing Reagent: Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent like acetonitrile (ACN). Caution: DNBB is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.
-
Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.8.
-
Quenching Solution: Prepare a 100 mM solution of 2-mercaptoethanol in ACN.
-
-
Sample and Standard Preparation:
-
Dissolve the thiol-containing analyte and internal standard in the pH 7.8 buffer to a final concentration in the low µM to mM range, depending on the expected sample concentration and detector sensitivity.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the sample/standard solution with 100 µL of the 10 mM DNBB solution.
-
Vortex briefly to mix.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes, protected from light.
-
After incubation, cool the mixture to room temperature.
-
-
Reaction Quenching:
-
Add 20 µL of the 100 mM 2-mercaptoethanol quenching solution to the reaction mixture.
-
Vortex and let stand for 10 minutes at room temperature to ensure all excess DNBB has reacted.
-
-
Sample Analysis:
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial.
-
Inject an appropriate volume (e.g., 10 µL) onto an HPLC system equipped with a C18 reversed-phase column and a UV detector set to the absorbance maximum of the dinitrobenzyl group (typically around 254 nm).
-
Develop a suitable gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Caption: Experimental workflow for thiol derivatization using DNBB.
Conclusion and Authoritative Grounding
This compound remains a viable and effective derivatizing agent, particularly for laboratories focused on HPLC-UV analysis. Its primary strength lies in the formation of stable thioether derivatives that possess a strong chromophore, enabling sensitive UV detection.
However, its specificity is not absolute and is highly dependent on rigorous control of reaction conditions, especially pH. For applications demanding higher specificity or the sensitivity of fluorescence detection, reagents like maleimides or proprietary fluorescent probes may be more suitable.[2][12] For complex analytes requiring GC analysis, agents like PFBBr offer a powerful, albeit less specific, alternative.[14]
Ultimately, the choice of derivatizing agent must be tailored to the analyte, the sample matrix, and the analytical instrumentation available. By understanding the underlying chemical principles and performance characteristics outlined in this guide, researchers can make an informed decision to ensure the accuracy and reliability of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. scribd.com [scribd.com]
- 8. [PDF] Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Determination of biological thiols by high-performance liquid chromatography following derivatization by ThioGlo maleimide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Cross-Reactivity of 2,4-Dinitrobenzyl Bromide with Other Functional Groups
For researchers, scientists, and drug development professionals engaged in the precise modification of biomolecules, the selectivity of a reagent is paramount. 2,4-Dinitrobenzyl bromide (DNBB) is a valuable tool for the alkylation of nucleophilic functional groups, particularly thiols. However, a thorough understanding of its potential cross-reactivity with other common functional groups, such as amines and alcohols, is crucial for its effective and specific application. This guide provides an in-depth analysis of the reactivity of DNBB, offering a comparative perspective supported by established chemical principles and proposing experimental protocols for validation.
Introduction to this compound (DNBB)
This compound is an electrophilic reagent characterized by a benzyl bromide moiety activated by two electron-withdrawing nitro groups on the aromatic ring. These nitro groups significantly enhance the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. The primary application of DNBB often involves the protection or modification of cysteine residues in peptides and proteins, leveraging the high nucleophilicity of the thiol group.
The reaction proceeds via a nucleophilic substitution mechanism, specifically an SN2 type reaction, where a nucleophile attacks the benzylic carbon, displacing the bromide ion. The general reaction scheme is depicted below:
Figure 1: General reaction of DNBB with a nucleophile.
Comparative Reactivity of Functional Groups with DNBB
The rate and extent of the reaction of DNBB with a given functional group are primarily governed by the nucleophilicity of that group. Nucleophilicity is influenced by several factors, including the atom's basicity, polarizability, and the solvent used. For the functional groups of interest—thiols, amines, and alcohols—the general order of nucleophilicity, and thus reactivity towards DNBB, is:
Thiols > Amines > Alcohols
This trend can be rationalized based on the following chemical principles:
-
Thiols (R-SH): Thiols are excellent nucleophiles. The sulfur atom is large and highly polarizable, allowing its electron cloud to be easily distorted to form a new bond with the electrophilic carbon of DNBB.[1] Thiols are also more acidic than alcohols, meaning they can be more readily deprotonated to the even more nucleophilic thiolate anion (RS⁻) under basic conditions.[1][2]
-
Amines (R-NH₂): Amines are also good nucleophiles due to the lone pair of electrons on the nitrogen atom. Their nucleophilicity is generally higher than that of alcohols because nitrogen is less electronegative than oxygen, making its lone pair more available for donation.[3][4]
-
Alcohols (R-OH): Alcohols are weaker nucleophiles compared to thiols and amines.[3][4] The high electronegativity of the oxygen atom holds its lone pairs more tightly, reducing their availability for nucleophilic attack. For an alcohol to react efficiently with DNBB, it often requires deprotonation to the more nucleophilic alkoxide ion (RO⁻) using a strong base.
The following table summarizes the expected relative reactivity of these functional groups with DNBB based on established principles of nucleophilicity.
| Functional Group | Nucleophile | Relative Nucleophilicity | Expected Reactivity with DNBB |
| Thiol | R-SH / RS⁻ | High | Very Fast |
| Amine | R-NH₂ | Moderate | Moderate |
| Alcohol | R-OH / RO⁻ | Low | Slow (requires activation) |
Table 1: Relative nucleophilicity and expected reactivity of common functional groups with this compound.
Experimental Protocol for Assessing DNBB Cross-Reactivity: A Competitive Kinetics Approach
To empirically determine the cross-reactivity of DNBB, a competitive kinetics experiment can be employed. This method allows for the direct comparison of reaction rates by having different nucleophiles compete for a limited amount of the electrophile (DNBB).
Objective:
To quantitatively compare the reaction rates of DNBB with a thiol, an amine, and an alcohol under identical conditions.
Materials:
-
This compound (DNBB)
-
Thiol: e.g., N-acetylcysteine
-
Amine: e.g., Glycine
-
Alcohol: e.g., Serine
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent: Acetonitrile or Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Quenching solution: e.g., a high concentration of a scavenger thiol like dithiothreitol (DTT) in an acidic buffer.
Experimental Workflow:
Figure 2: Workflow for competitive kinetics experiment.
Detailed Steps:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of N-acetylcysteine, Glycine, and Serine each in PBS (pH 7.4).
-
Prepare a 1 mM stock solution of DNBB in acetonitrile.
-
-
Reaction Initiation:
-
In a reaction vessel, mix equal volumes of the N-acetylcysteine, Glycine, and Serine stock solutions.
-
Initiate the reaction by adding the DNBB stock solution to the nucleophile mixture to achieve a final DNBB concentration that is significantly lower than the total nucleophile concentration (e.g., 0.1 mM DNBB and 1 mM of each nucleophile).
-
-
Time-Course Analysis:
-
At specific time intervals (e.g., 0, 1, 5, 10, 30, and 60 minutes), withdraw a defined volume of the reaction mixture.
-
Immediately add the aliquot to a tube containing the quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a reverse-phase HPLC column.
-
Monitor the elution of the unreacted DNBB and the three different reaction products using a UV detector at a wavelength where the dinitrobenzyl moiety absorbs strongly (e.g., 260 nm).
-
Quantify the peak areas to determine the concentration of each product formed at each time point.
-
-
Data Analysis:
-
Plot the concentration of each product against time.
-
The initial rate for each reaction can be determined from the slope of the linear portion of the curve.
-
The relative reactivity can be expressed as the ratio of the initial rates.
-
This self-validating system provides a direct and quantitative measure of the cross-reactivity of DNBB under the chosen experimental conditions.
Alternatives to DNBB for Thiol-Specific Modification
While DNBB is a potent reagent, its potential for cross-reactivity may not be suitable for all applications. Several alternative reagents have been developed with enhanced selectivity for thiols.
| Reagent | Reaction Type | Advantages | Disadvantages |
| Iodoacetamide (IAM) | Alkylation | High reactivity with thiols. | Can show some reactivity with other nucleophiles like histidine and methionine. |
| Maleimides | Michael Addition | High selectivity for thiols at neutral pH. | The resulting thioether bond can be reversible under certain conditions.[5] |
| Ellman's Reagent (DTNB) | Thiol-Disulfide Exchange | Highly specific for thiols, used for quantification.[6] | Forms a disulfide bond, which can be cleaved by other thiols. |
| Methylsulfonyl Benzothiazole (MSBT) | Nucleophilic Aromatic Substitution | Reported to be a selective thiol blocking reagent.[5] | Newer reagent, less established than others. |
Table 2: Comparison of DNBB with alternative thiol-modifying reagents.
Conclusion
This compound is a highly reactive electrophile that readily undergoes nucleophilic substitution with a variety of functional groups. The inherent nucleophilicity of these groups dictates the reaction rate, with thiols exhibiting the highest reactivity, followed by amines, and then alcohols. This preferential reactivity makes DNBB a useful tool for targeting cysteine residues, but researchers must be mindful of potential side reactions with other nucleophilic amino acid side chains, particularly lysine.
For applications demanding exquisite selectivity, alternative reagents such as maleimides or iodoacetamide may be more appropriate. The choice of reagent should always be guided by the specific requirements of the experiment, including the desired stability of the resulting linkage and the tolerance for potential cross-reactivity. The experimental protocol outlined in this guide provides a robust framework for empirically determining the selectivity of DNBB and other electrophilic reagents, enabling researchers to make informed decisions for their specific applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective optical sensing of biothiols with Ellman's reagent: 5,5'-Dithio-bis(2-nitrobenzoic acid)-modified gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages and disadvantages of using 2,4-Dinitrobenzyl bromide
An In-Depth Technical Guide to 2,4-Dinitrobenzyl Bromide for Researchers
In the landscape of analytical chemistry and drug development, the precise quantification of thiol-containing molecules is paramount. These compounds, including the ubiquitous antioxidant glutathione and the amino acid cysteine, are central to cellular redox homeostasis, protein structure, and detoxification pathways. Their accurate measurement often necessitates chemical derivatization to enhance detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC). This compound (DNBB) is a classical reagent employed for this purpose. This guide offers a comprehensive evaluation of the advantages, disadvantages, and practical applications of DNBB, comparing it with key alternatives and providing the technical insights necessary for informed methodological choices.
This compound is an electrophilic reagent designed to tag nucleophilic functional groups. Its primary utility lies in the derivatization of thiols (-SH). The underlying chemistry is a straightforward bimolecular nucleophilic substitution (SN2) reaction.
Mechanism of Action: The reaction is typically performed under slightly basic conditions, which facilitates the deprotonation of the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻). This powerful nucleophile then attacks the electrophilic benzylic carbon of DNBB, displacing the bromide leaving group. The result is a stable thioether linkage, covalently attaching the 2,4-dinitrophenyl group to the thiol-containing analyte.
The key to the reagent's function is the introduction of the 2,4-dinitrophenyl moiety, a strong chromophore, which imparts significant UV-Visible absorbance to the otherwise difficult-to-detect thiol.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,4-Dinitrobenzyl Bromide
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The handling of highly reactive reagents like 2,4-Dinitrobenzyl bromide demands more than just procedural adherence; it requires a deep understanding of the chemical's nature to mitigate risks proactively. This guide provides a robust framework for the proper disposal of this compound, grounded in scientific principles and established safety protocols.
Hazard Profile & Inherent Risks
This compound (C₇H₅BrN₂O₄) is a valuable reagent in organic synthesis, but its structure inherently presents multiple hazards.[1][2] Understanding these risks is the foundation of safe handling and disposal. The presence of two nitro groups on the aromatic ring, combined with a reactive benzylic bromide, creates a molecule that is both a potent lachrymator and a corrosive agent, with potential for thermal instability.[1][3][4]
| Hazard Classification | Description & Causality |
| Skin Corrosion (Category 1B) | Causes severe skin burns and eye damage. The molecule can react with biological nucleophiles, leading to tissue damage. |
| Lachrymator | A powerful eye irritant that causes tearing.[3] This is a characteristic property of many benzyl halides. |
| Respiratory Irritant | Inhalation of dust can cause respiratory irritation.[1] Fine particles can easily become airborne and damage sensitive respiratory tissues. |
| Thermal Instability | Nitro-aromatic compounds, particularly nitrobenzyl halides, can decompose exothermically upon heating, posing a risk of violent reaction or explosion.[4] |
| Halogenated Organic Compound | As a brominated organic, it is subject to specific hazardous waste regulations and must not be mixed with non-halogenated waste streams.[5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, the correct PPE is non-negotiable. The causality here is simple: creating an impermeable barrier between you and the chemical is the most effective way to prevent exposure.
| PPE Item | Specifications & Rationale |
| Eye Protection | Chemical splash goggles AND a full-face shield.[7] Due to its potent lachrymatory and corrosive properties, standard safety glasses are insufficient. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving is recommended).[8] Check for breakthrough times with your glove manufacturer. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A flame-resistant lab coat and chemical-resistant apron.[8] This protects against splashes and potential thermal events. |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters is required if dust may be generated.[9] All handling of the solid should occur within a certified chemical fume hood.[8] |
Standard Disposal Protocol for Waste this compound
The guiding principle for disposing of this compound is containment and professional management . Under no circumstances should this chemical be disposed of down the drain or in regular trash. The following protocol ensures regulatory compliance and safety.
Step-by-Step Disposal Workflow
-
Segregation is Key : Identify the waste as a halogenated organic solid . This classification is critical as halogenated waste streams are typically incinerated under specific conditions and must be kept separate from non-halogenated solvents to prevent costly and improper disposal.[5][6]
-
Container Selection : Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, threaded cap.[10]
-
Proper Labeling : Before adding any waste, the container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "Waste: this compound ".[10] Do not use abbreviations or chemical formulas.
-
Waste Transfer : Carefully transfer the solid waste into the designated container inside a chemical fume hood to minimize dust generation.
-
Secure Storage : Seal the container tightly. Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[7][11]
-
Professional Disposal : Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste management company.
Caption: Waste Disposal Workflow for this compound.
Decontamination & Spill Management
Accidents happen, and a prepared response is critical. The following protocols cover the decontamination of lab equipment and the management of a small, contained spill.
Protocol 4.1: Decontamination of Contaminated Glassware
-
Initial Rinse (in a fume hood) : Wearing full PPE, rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethyl acetate) to dissolve any residue.
-
Collect Rinsate : This rinsate is now hazardous waste. Decant it into your designated halogenated organic waste container. Do not dispose of it down the drain.[6]
-
Repeat : Repeat the rinse process two more times to ensure thorough removal of the chemical.
-
Final Cleaning : The glassware can now be washed using standard laboratory detergents and procedures.
Protocol 4.2: Emergency Response for a Minor Spill
This protocol applies only to small spills (<5 grams) that you are trained and equipped to handle. For larger spills, evacuate the area and contact emergency services and your EHS department immediately.[12]
-
Alert & Isolate : Alert personnel in the immediate area and restrict access. Ensure the spill is within a chemical fume hood if possible.
-
Don PPE : If not already wearing it, don the full PPE outlined in Section 2.
-
Contain & Absorb : Do not use water. Gently cover the spill with an inert absorbent material like vermiculite or dry sand.[13] This prevents the generation of dust.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate Surface : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), placing the used cloth in the waste container.
-
Seal & Dispose : Seal the container, label it appropriately (e.g., "Spill Debris with this compound"), and arrange for EHS pickup.
Caption: Spill Response Decision Tree for this compound.
Emergency Exposure Procedures
Immediate and correct first aid is critical to minimizing harm from exposure.
| Exposure Route | Immediate First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15-30 minutes.[14] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15-30 minutes, holding the eyelids open to ensure thorough rinsing.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[11] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[9] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |
By integrating these protocols into your laboratory's standard operating procedures, you can ensure that this compound is managed responsibly from receipt to disposal, protecting yourself, your colleagues, and the environment.
References
- 1. This compound | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. researchgate.net [researchgate.net]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.com [fishersci.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. fishersci.com [fishersci.com]
- 12. cws.auburn.edu [cws.auburn.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Definitive Guide to Handling 2,4-Dinitrobenzyl Bromide: A Framework for Laboratory Safety and Operational Integrity
Welcome to a comprehensive protocol designed for the discerning researcher, scientist, and drug development professional. This guide transcends a simple checklist, offering a deep dive into the safe and effective handling of 2,4-Dinitrobenzyl bromide. Our objective is to empower you with not just the "what," but the critical "why" behind each procedural step, fostering a culture of safety and experimental excellence.
Foundational Understanding: The Hazard Profile of this compound
This compound is a highly reactive organic compound, valued in synthesis for its utility as an alkylating agent. However, its reactivity is also the source of its significant hazards. It is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] Furthermore, it is a lachrymator, a substance that irritates the eyes and causes tearing.[1][3] Understanding these intrinsic properties is the first step toward mitigating risk.
Key Hazard Information
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Causes severe skin burns.[1][2] | Corrosion |
| Serious Eye Damage/Irritation | Causes serious eye damage, potentially leading to blindness.[1][3] | Corrosion |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] | Exclamation Mark |
The Cornerstone of Safety: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of your protective ensemble serves a specific and critical function.
Essential PPE for Handling this compound
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical safety goggles and a face shield.[4] | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield is required to protect against splashes to the entire face. Adherence to OSHA 29 CFR 1910.133 or European Standard EN166 is mandatory.[1][3][5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Double-gloving is recommended. Check for perforations before use. Contaminated gloves must be disposed of properly after use, in accordance with good laboratory practices.[6] |
| Body | A lab coat, worn fully buttoned. | A flame-retardant lab coat is preferable. Ensure the material is appropriate for the chemicals being handled. |
| Respiratory | A NIOSH/MSHA approved respirator.[1][4] | Required when handling the solid material outside of a certified chemical fume hood to prevent inhalation of dust particles. A respirator is also necessary if irritation or other symptoms are experienced.[1] |
Procedural Integrity: Safe Handling and Storage Protocols
Adherence to a strict operational plan is paramount to ensuring both personal safety and the integrity of your research.
Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][3]
-
Engineering Controls : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Weighing : When weighing the solid, do so in a fume hood on a tared weigh boat. Avoid generating dust.
-
Dissolving : If dissolving the compound, add it slowly to the solvent. Be aware of any potential exothermic reactions.
-
Reaction Setup : Ensure your reaction vessel is securely clamped and that any potential for pressure buildup is managed with appropriate venting.
-
Post-Handling : Thoroughly wash your hands and any exposed skin after handling, even if you were wearing gloves.[1]
Storage Requirements
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[1][5] The container must be kept tightly closed to prevent exposure to moisture and air.[1][5]
Emergency Response: A Proactive Approach
In the event of an exposure or spill, a rapid and informed response is critical.
Exposure Response Plan
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes.[1][7] Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1] Ingestion can cause severe swelling and damage to delicate tissues.[1][3] |
Decontamination and Disposal: The Final Steps to Safety
Proper decontamination and disposal are crucial to prevent secondary exposure and environmental contamination.
Spill Cleanup
For a minor spill, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][5] Avoid generating dust. The spill area should then be wiped with a suitable solvent and washed with soap and water. All cleanup materials should be disposed of as hazardous waste. Do not let this chemical enter the environment.[1][5]
Waste Disposal
All waste containing this compound, including empty containers and contaminated PPE, must be disposed of through an approved hazardous waste disposal plant.[1] Do not dispose of this chemical in the regular trash or down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
